N-(3-Aminopropyl)morpholine
Description
Properties
IUPAC Name |
3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUBYKUYUSRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Record name | N-AMINOPROPYLMORPHOLINE | |
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DSSTOX Substance ID |
DTXSID4041521 | |
| Record name | 4-Morpholinepropanamine | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |
| Record name | N-AMINOPROPYLMORPHOLINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-Morpholinepropanamine | |
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CAS No. |
123-00-2 | |
| Record name | N-AMINOPROPYLMORPHOLINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/67 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 4-(3-Aminopropyl)morpholine | |
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| Record name | N-(3-Aminopropyl)morpholine | |
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| Record name | 3-Morpholinopropylamine | |
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| Record name | 4-Morpholinepropanamine | |
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| Record name | 3-morpholinopropylamine | |
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| Record name | N-(3-AMINOPROPYL)MORPHOLINE | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(3-Aminopropyl)morpholine (CAS 123-00-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Aminopropyl)morpholine, with CAS number 123-00-2, is a versatile bifunctional molecule featuring a morpholine (B109124) ring and a primary aminopropyl side chain. This unique structure imparts a combination of properties that make it a valuable intermediate and additive in a wide array of industrial and research applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical protocols, and key applications of this compound, with a focus on its roles as a curing agent for epoxy resins and as a corrosion inhibitor.
Core Properties
This compound is a colorless to pale yellow liquid with a characteristic mild amine-like odor. It is highly soluble in water and miscible with many polar organic solvents. Its bifunctional nature, containing both a tertiary amine within the morpholine ring and a reactive primary amine, makes it a highly versatile chemical intermediate.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂O | |
| Molecular Weight | 144.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Mild amine-like | |
| Density | ~0.97 - 0.987 g/cm³ at 20-25 °C | [1] |
| Melting Point | Approximately -15 °C | [1] |
| Boiling Point | 224 - 258 °C at 760 mmHg | [1] |
| Flash Point | ~117 °C (closed cup) | |
| Refractive Index (n²⁰/D) | ~1.4761 | [1] |
| Water Solubility | Soluble/Miscible | |
| pKa | 10.30 ± 0.10 (Predicted) |
Spectral Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features and Observations | Reference(s) |
| ¹H NMR | Spectra available, detailed peak assignments would require further analysis. | [2][3][4] |
| ¹³C NMR | Spectra available, detailed peak assignments would require further analysis. | [3][5] |
| Infrared (IR) | Spectra available, showing characteristic amine and ether stretches. | [6] |
| Mass Spectrometry (MS) | Mass spectra available, showing parent ion and characteristic fragmentation patterns. | [1][6][7][8] |
Synthesis and Purification
Synthesis Protocols
This compound is commonly synthesized through the reaction of morpholine with a suitable three-carbon synthon. One documented method involves the reduction of 3-(4-morpholinyl)propanenitrile.[1][7] Another industrial route is the alkylation of morpholine with 3-chloropropylamine (B7771022) hydrochloride. A patented method describes the reaction of morpholine with acrylonitrile (B1666552) to form 3-morpholino acrylonitrile, followed by hydrogenation.[9][10]
Example Experimental Protocol: Reduction of 3-(4-morpholinyl)propanenitrile [1][7]
-
To a reaction vessel, add 3-(4-morpholinyl)propanenitrile (0.1 mol), 15 mL of tert-butanol, anhydrous nickel(II) chloride (0.008 mol), and sodium borohydride (B1222165) (0.016 mol).
-
Heat the reaction mixture to 70 °C and maintain for 8 hours.
-
Upon completion, the reaction yields this compound.
-
The product can be purified by distillation.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of this compound. Due to the polar nature of amines, derivatization may be necessary to improve chromatographic performance. A common method involves the conversion of the amine to a more volatile derivative.
General GC-MS Protocol for Amine Analysis: [11][12][13][14]
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Derivatization (if necessary): React the sample with a derivatizing agent to increase volatility.
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: Use a capillary column appropriate for amine analysis. The oven temperature program should be optimized to achieve good separation.
-
Detection: Use a mass spectrometer to detect the eluted compounds. The mass spectrum will provide fragmentation patterns for identification.
Key Applications
Curing Agent for Epoxy Resins
This compound serves as a highly effective curing agent and accelerator for epoxy resins. The primary amine group reacts with the epoxide groups of the resin, leading to the formation of a cross-linked polymer network.[15][16] The tertiary amine in the morpholine ring can act as a catalyst, accelerating the curing process.[17][18]
Mechanism of Epoxy Curing with a Primary Amine:
The curing process involves a nucleophilic attack of the primary amine on the carbon atom of the epoxide ring, leading to ring-opening. This initial reaction forms a secondary amine, which can then react with another epoxide group to form a tertiary amine and create a cross-linked structure.[15][16][18][19]
Corrosion Inhibitor
Amines, including morpholine derivatives, are effective corrosion inhibitors for metals, particularly in acidic environments.[20][21] The inhibitory action is attributed to the adsorption of the amine molecules onto the metal surface, forming a protective barrier that hinders the corrosion process.[22][23][24][25]
Mechanism of Corrosion Inhibition:
The lone pair of electrons on the nitrogen atoms of this compound can coordinate with the vacant d-orbitals of the metal atoms on the surface. This leads to the formation of a protective film that isolates the metal from the corrosive medium. The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[24][25]
References
- 1. This compound | 123-00-2 [chemicalbook.com]
- 2. This compound(123-00-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Morpholinepropanamine [webbook.nist.gov]
- 9. CN1286825C - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 10. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Epoxy - Wikipedia [en.wikipedia.org]
- 16. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 17. hanepoxy.net [hanepoxy.net]
- 18. appliedpoleramic.com [appliedpoleramic.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. nargesgoudarzi.com [nargesgoudarzi.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
N-(3-Aminopropyl)morpholine: A Versatile Building Block in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(3-Aminopropyl)morpholine is a versatile bifunctional molecule widely utilized in research and various industrial applications. Its unique structure, featuring a tertiary amine within the morpholine (B109124) ring and a primary amine at the terminus of a propyl chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its primary applications in research, focusing on its role in the development of pharmaceuticals, as a corrosion inhibitor, and as a curing agent for epoxy resins.
Core Applications in Research
This compound serves as a crucial building block and intermediate in several key areas of chemical and pharmaceutical research. Its distinct chemical properties, including good water solubility and reactivity, allow for its incorporation into a wide range of molecular scaffolds.
Pharmaceutical Synthesis
The morpholine moiety is a well-established scaffold in medicinal chemistry, known to improve the solubility and bioavailability of active pharmaceutical ingredients. This compound is frequently used as a starting material or intermediate in the synthesis of novel therapeutic agents, particularly in the field of oncology.
The primary amino group of this compound provides a reactive handle for the construction of more complex molecules with potential anticancer activity. Researchers have synthesized various derivatives that have been evaluated for their efficacy against different cancer cell lines.
Experimental Protocol: Synthesis of this compound Derivatives
A general procedure for the synthesis of derivatives involves the reaction of this compound with various electrophilic reagents. For instance, the reaction with an appropriate acid chloride can yield an amide derivative.
-
Materials: this compound, acid chloride, triethylamine (B128534), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663), rotary evaporator, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1 equivalent) dissolved in DCM to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide derivative.
-
The following table summarizes the anticancer activity of some morpholine derivatives, demonstrating the potential of this scaffold in drug discovery.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | HepG2 | 11.42 | [1] |
| 3d | HepG2 | 8.50 | [1] |
| 3e | HepG2 | 12.76 | [1] |
| 1 | HT-29 | 1.43–1.98 µg·mL⁻¹ | [2] |
| 2 | HT-29 | 1.43–1.98 µg·mL⁻¹ | [2] |
| 3 | HT-29 | 1.43–1.98 µg·mL⁻¹ | [2] |
| 35 | WM266-4 | 24.74 | [3] |
| 39 | WM266-4 | 27.31 | [3] |
Corrosion Inhibition
This compound and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[4] The presence of nitrogen and oxygen atoms in the molecule allows for adsorption onto the metal surface, forming a protective film that inhibits the corrosion process.
Experimental Protocol: Evaluation of Corrosion Inhibition
The corrosion inhibition efficiency of this compound derivatives can be evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
-
Materials: Working electrode (e.g., carbon steel), reference electrode (e.g., saturated calomel (B162337) electrode), counter electrode (e.g., platinum wire), corrosive medium (e.g., 1 M HCl), this compound derivative (inhibitor), potentiostat/galvanostat.
-
Procedure (Potentiodynamic Polarization):
-
Immerse the working, reference, and counter electrodes in the corrosive medium without the inhibitor.
-
Allow the open circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density to obtain the polarization curve.
-
Repeat the measurement in the presence of different concentrations of the inhibitor.
-
Calculate the corrosion inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100 where Icorr_uninhibited and Icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
The following table presents the corrosion inhibition efficiencies of some morpholine-based inhibitors.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| I1 | 2.0 mM | 84.1 | [4] |
| I2 | 2.0 mM | 94.3 | [4] |
| I3 | 2.0 mM | 95.5 | [4] |
| Compound 1 | 100 mg·L⁻¹ | 85.67 | [5] |
| Compound 2 | 50 mg·L⁻¹ | 76.26 | [5] |
| Compound 3 | 30 mg·L⁻¹ | 66.65 | [5] |
| NHQA | 500 ppm | 93.4 | [6] |
Curing Agent for Epoxy Resins
This compound functions as an effective curing agent for epoxy resins. The primary and tertiary amine groups can react with the epoxy groups of the resin, leading to the formation of a cross-linked polymer network with enhanced mechanical and thermal properties.
Experimental Protocol: Curing of Epoxy Resin
The effect of this compound as a curing agent can be investigated by preparing and characterizing cured epoxy formulations.
-
Materials: Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA), this compound, mold, vacuum oven, mechanical testing equipment (e.g., universal testing machine), thermal analysis equipment (e.g., Differential Scanning Calorimeter - DSC).
-
Procedure:
-
Preheat the epoxy resin to reduce its viscosity.
-
Add the desired amount of this compound to the preheated epoxy resin and mix thoroughly.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the sample in an oven at a specified temperature and time.
-
After curing, allow the sample to cool down to room temperature.
-
Demold the cured sample and perform post-curing if required.
-
Characterize the mechanical properties (e.g., tensile strength, flexural strength) and thermal properties (e.g., glass transition temperature) of the cured epoxy.
-
The following table summarizes the effect of different amine curing agents on the mechanical properties of an epoxy resin. While not specific to this compound, it illustrates the typical data obtained in such studies.
| Curing Agent Type | Amine Number (mg KOH/g) | Compressive Strength (MPa) | Reference |
| Amine | 700–900 | up to 119 | [7] |
| Amine | 200–350 | Lower than above | [7] |
| Polyamide | 290–360 | 68.3 - 80.0 | [7] |
Signaling Pathways in Drug Development
While this compound itself is not typically the final active pharmaceutical ingredient, the morpholine scaffold it provides is a key component in many drugs that target various signaling pathways. For instance, in the context of neuroscience, neurotrophins and their corresponding Trk receptors regulate crucial signaling pathways like Ras/MAP kinase, PI3-kinase, and PLC-γ1, which are involved in neuronal survival, differentiation, and plasticity.[8] The development of small molecules containing the morpholine moiety that can modulate these pathways is an active area of research for treating neurodegenerative diseases.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
N-(3-Aminopropyl)morpholine chemical structure and reactivity
An In-depth Technical Guide to N-(3-Aminopropyl)morpholine: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (APM) is a versatile bifunctional molecule widely utilized as a chemical intermediate and building block in organic synthesis, polymer science, and medicinal chemistry.[1][2] Its unique structure, featuring both a primary and a tertiary amine, imparts a distinct reactivity profile that makes it a valuable component in the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, surfactants, and as a curing agent for epoxy and polyurethane resins.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and core reactivity, supported by experimental protocols and logical diagrams.
Chemical Structure and Identification
This compound is an organic heterocyclic amine characterized by a morpholine (B109124) ring N-substituted with a 3-aminopropyl group.[1] This arrangement provides two reactive nitrogen centers: a tertiary amine integrated within the morpholine heterocycle and a terminal primary amine on the propyl chain.
| Identifier | Value |
| IUPAC Name | 3-morpholin-4-ylpropan-1-amine[4] |
| CAS Number | 123-00-2 |
| Molecular Formula | C₇H₁₆N₂O[1] |
| Molecular Weight | 144.21 g/mol [1] |
| Canonical SMILES | C1COCCN1CCCN[4] |
| InChIKey | UIKUBYKUYUSRSM-UHFFFAOYSA-N[4] |
| Synonyms | 3-Morpholinopropylamine, 4-(3-Aminopropyl)morpholine, APM, N-Aminopropylmorpholine[4] |
Physicochemical and Spectroscopic Data
APM is a colorless to pale yellow liquid with a characteristic faint, fish-like odor.[1][3][4][5] It is highly soluble in water and miscible with many polar organic solvents.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid[5] |
| Melting Point | -15 °C[1][2][6] |
| Boiling Point | 224-225 °C[1][6] |
| Density | 0.987 g/mL at 25 °C[1][5][6] |
| Refractive Index (n²⁰/D) | 1.4761[1][5][6] |
| Flash Point | ~105 °C |
| Water Solubility | Soluble[1][5] |
| pKa (Predicted) | 10.30 ± 0.10 |
Spectroscopic Data
Spectroscopic analysis confirms the structure of this compound.
| Spectrum Type | Key Features and Data |
| ¹H NMR | Data available in various deuterated solvents, such as CDCl₃. Spectra confirm the presence of protons on the morpholine ring and the aminopropyl chain.[7][8] |
| ¹³C NMR | Spectral data confirms the 7 carbon atoms in their respective chemical environments. |
| Infrared (IR) | Spectra show characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-O-C stretching of the morpholine ring.[9][10] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 144. Key fragments include m/z = 100 (loss of C₂H₄N) and m/z = 56.[1][11][12] |
Synthesis of this compound
APM is typically synthesized via two primary industrial routes. Both methods leverage commercially available starting materials.
Synthesis via Cyanoethylation of Morpholine and Subsequent Reduction
This is a common two-step process. First, morpholine undergoes a Michael addition with acrylonitrile (B1666552) to form 3-(4-morpholinyl)propanenitrile. The resulting nitrile is then reduced to the primary amine.
Caption: General workflow for the synthesis of APM.
This protocol details the laboratory-scale reduction of the nitrile intermediate using sodium borohydride (B1222165) and a nickel(II) chloride catalyst.[1][11]
-
Apparatus Setup: Assemble a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a heating mantle.
-
Charging the Reactor: To the reaction vessel, add anhydrous nickel(II) chloride (1.0 g, 0.008 mol) and 15 mL of tert-butanol.
-
Addition of Reactants: Add 3-(4-morpholinyl)propanenitrile (14 g, 0.1 mol) to the mixture.
-
Initiation of Reduction: Carefully add sodium borohydride (0.6 g, 0.016 mol) in portions to control the initial reaction.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature for 8 hours with continuous stirring.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, this compound, is then isolated and purified, typically by distillation, yielding the final product (59 wt% reported in one procedure).[1] A significant by-product can be morpholine (22 wt%).[1]
Synthesis via Alkylation of Morpholine
Another common industrial route involves the direct alkylation of morpholine with a 3-carbon electrophile containing a masked or protected amine group, such as 3-chloropropylamine.
Chemical Reactivity
The reactivity of APM is dominated by its two amine functional groups. The primary amine is a strong nucleophile and undergoes reactions typical of primary alkylamines, while the tertiary amine within the morpholine ring can act as a base, a catalyst, or a ligand.
Caption: Reactivity map of this compound.
Reactions of the Primary Amine
The terminal primary amine is the more reactive site for nucleophilic attack.
-
Epoxide Curing: APM is highly reactive with glycidyl (B131873) ether type epoxy resins. The primary amine's two active hydrogens can react with two epoxide groups, leading to cross-linking. The resulting hydroxyl groups can further accelerate the curing process. This makes APM an effective curing agent and accelerator in epoxy formulations for coatings, adhesives, and composites.
Caption: Role of APM's primary amine in epoxy resin curing.
-
Aza-Michael Addition: As a primary amine, APM can participate in aza-Michael reactions with electron-deficient alkenes like acrylates or acrylonitriles, forming new carbon-nitrogen bonds.[13] This reaction is atom-economical and is used to synthesize more complex functionalized molecules.[13]
-
General Amine Chemistry: It undergoes typical primary amine reactions, including acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes and ketones to form Schiff bases (imines), which can be subsequently reduced.
Reactions of the Tertiary Amine
The tertiary amine in the morpholine ring is less nucleophilic due to steric hindrance but is a significant basic center.
-
Catalysis: The tertiary amine can act as a base catalyst, particularly in polyurethane formulations, accelerating the reaction between isocyanates and polyols.
-
Acid Neutralization: As a base, APM readily neutralizes acids in exothermic reactions to form ammonium salts.[1][4][5]
-
Coordination Chemistry: The nitrogen atom can serve as a ligand, coordinating with metal ions to form stable complexes used in catalysis.
Applications
The dual functionality of APM makes it a valuable intermediate in several fields:
-
Polymer Chemistry: Widely used as a curing agent, chain extender, and accelerator for epoxy and polyurethane systems.
-
Organic Synthesis: A key building block for pharmaceuticals, agrochemicals (herbicides, fungicides), and dyestuffs.[1][2][5] The morpholine scaffold is a well-known feature in medicinal chemistry.
-
Surfactants and Corrosion Inhibitors: Used in the synthesis of surfactants, detergents, and corrosion inhibitors for water treatment and metalworking fluids.[3]
-
Catalysis: Acts as a ligand in metal-catalyzed reactions and as a base catalyst.
Safety and Handling
This compound is a corrosive material that can cause severe skin burns and eye damage.[4] It is harmful if swallowed or in contact with skin. It is combustible and can produce toxic oxides of nitrogen upon decomposition.[1][4][5] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling. Store in a cool, dark, well-ventilated area, as the material can be air-sensitive.
References
- 1. This compound | 123-00-2 [chemicalbook.com]
- 2. Factory Sells Best Quality this compound 123-00-2 with stock [realetchemical.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 123-00-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound(123-00-2) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(123-00-2) IR Spectrum [chemicalbook.com]
- 10. 4-Morpholinepropanamine [webbook.nist.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Morpholinepropanamine [webbook.nist.gov]
- 13. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
4-(3-aminopropyl)morpholine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Aminopropyl)morpholine
Introduction
4-(3-Aminopropyl)morpholine, also known by other names such as 3-morpholinopropylamine and N-aminopropylmorpholine, is a versatile organic compound with the chemical formula C7H16N2O.[1][2] It is characterized by a morpholine (B109124) ring substituted with a 3-aminopropyl group at the nitrogen atom.[2][3] This bifunctional structure, containing both a tertiary amine within the morpholine ring and a primary amine on the side chain, makes it a valuable intermediate in various chemical syntheses.
Typically a colorless liquid with a faint, fish-like odor, 4-(3-aminopropyl)morpholine is soluble in water.[1][4] It is widely utilized as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[3][5] Additionally, it serves as a catalytic agent and an additive in the petrochemical industry and is used in the synthesis of fibers.[1][6][7] The compound is corrosive to tissue and can produce toxic oxides of nitrogen upon combustion.[2][4]
Synthesis of 4-(3-Aminopropyl)morpholine
The primary industrial synthesis of 4-(3-aminopropyl)morpholine involves a two-step process: the addition of acrylonitrile (B1666552) to morpholine to form 3-(4-morpholinyl)propanenitrile, followed by the reduction of the nitrile group to a primary amine.[8] A common laboratory-scale adaptation of the reduction step utilizes a metal salt and a hydride reducing agent.
Synthetic Pathway
The synthesis proceeds via the reduction of an intermediate, 3-(4-morpholinyl)propanenitrile.
Caption: Synthetic pathway for 4-(3-aminopropyl)morpholine.
Experimental Protocol: Reduction of 3-(4-morpholinyl)propanenitrile
This protocol is based on a general procedure for the reduction of the nitrile intermediate.[1][9]
-
Reaction Setup: To a suitable reaction vessel, add 3-(4-morpholinyl)propanenitrile (0.1 mol, 14 g), tert-butanol (15 mL), anhydrous nickel(II) chloride (0.008 mol, 1.0 g), and sodium borohydride (0.016 mol, 0.6 g).[1][9]
-
Reaction Conditions: The reaction mixture is heated to 70°C and stirred for 8 hours.[1][9]
-
Work-up and Purification: Upon completion, the reaction yields a mixture containing the desired product, 4-(3-aminopropyl)morpholine. Further purification steps, such as filtration to remove inorganic salts and distillation under reduced pressure, are necessary to isolate the pure compound. The reported yield for this specific procedure is 59 wt%.[9]
Quantitative Synthesis Data
| Parameter | Value | Reference |
| Starting Material | 3-(4-morpholinyl)propanenitrile | [1][9] |
| Reagents | Sodium Borohydride, Nickel(II) Chloride | [1][9] |
| Solvent | tert-Butanol | [1][9] |
| Temperature | 70 °C | [1][9] |
| Reaction Time | 8 hours | [1][9] |
| Product Yield | 59 wt% | [9] |
Characterization of 4-(3-Aminopropyl)morpholine
The identity and purity of synthesized 4-(3-aminopropyl)morpholine are confirmed through various analytical techniques, including spectroscopic methods and determination of its physical properties.
Characterization Workflow
A typical workflow for the characterization of the final product is outlined below.
Caption: General workflow for characterization.
Physical and Chemical Properties
The compound is a colorless liquid at room temperature and is sensitive to air.[1][5] It is a corrosive material and requires careful handling.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C7H16N2O | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [2][4] |
| Odor | Faint, fish-like | [2][4] |
| Melting Point | -15 °C (lit.) | [1][3] |
| Boiling Point | 224 °C (lit.) | [1][4] |
| Density | 0.987 g/mL at 25 °C (lit.) | [1][4] |
| Flash Point | 99 - 100 °C | [4][6] |
| Refractive Index | n20/D 1.4761 (lit.) | [1][5] |
| Water Solubility | Soluble (1000 g/L) | [1][5] |
| pKa | 10.30 ± 0.10 (Predicted) | [1][7] |
| CAS Number | 123-00-2 | [1][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the molecular structure of 4-(3-aminopropyl)morpholine.
-
¹H NMR Spectroscopy: Proton NMR spectra are used to identify the different types of hydrogen atoms in the molecule. Although a full spectrum requires access to specialized databases, the expected signals in a solvent like CDCl3 would correspond to the protons on the morpholine ring and the aminopropyl chain.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include N-H stretching for the primary amine, C-H stretching for the alkyl groups, C-N stretching, and C-O-C stretching for the morpholine ether linkage.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-(3-aminopropyl)morpholine, the molecular ion peak [M]+ would be observed at m/z 144.[2] A mass spectral analysis has shown a characteristic fragment at m/z 100.0 (100% relative intensity), corresponding to the loss of the aminopropyl side chain, and another significant peak at m/z 113.0 (32% relative intensity).[9] The [M+1] peak at m/z 145.0 is also observed.[9]
| Analysis Type | Key Observations | Reference(s) |
| ¹H NMR | Signals corresponding to morpholine and aminopropyl protons. | [2][10] |
| IR | Characteristic peaks for N-H, C-H, C-N, and C-O-C bonds. | [2][11] |
| Mass Spec (EI) | Molecular Ion [M]+ at m/z 144; [M+1]+ at 145.0 (5%); Major fragments at m/z 113.0 (32%) and 100.0 (100%). | [2][9] |
References
- 1. N-(3-Aminopropyl)morpholine | 123-00-2 [chemicalbook.com]
- 2. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factory Sells Best Quality this compound 123-00-2 with stock [realetchemical.com]
- 4. echemi.com [echemi.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Aminopropylmorpholine [portal.cjchemicals.net]
- 7. lookchem.com [lookchem.com]
- 8. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Morpholinepropanamine [webbook.nist.gov]
N-(3-Aminopropyl)morpholine: A Technical Guide to its Solubility in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Aminopropyl)morpholine in various organic solvents. Due to its unique bifunctional nature, possessing both a tertiary amine within the morpholine (B109124) ring and a primary amino side chain, this compound is a versatile intermediate in chemical synthesis, including pharmaceuticals, corrosion inhibitors, and surfactants. A thorough understanding of its solubility is crucial for its application in diverse chemical processes.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 224 °C |
| Melting Point | -15 °C |
| Density | 0.987 g/mL at 25 °C |
| Water Solubility | 1000 g/L[1][2][3] |
Qualitative Solubility in Organic Solvents
This compound exhibits a high degree of solubility in polar organic solvents, a characteristic attributed to its polar nature. Its miscibility with various solvent classes is summarized in the following table.
| Solvent Class | Solubility Description | Examples |
| Alcohols | Miscible | Ethanol |
| Ketones | Miscible | Acetone |
| Esters | Miscible | - |
| Ethers | Good Miscibility | Dichloromethane |
| Glycols | Miscible | - |
| Non-polar Hydrocarbons | Limited Miscibility | - |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Calibrated glassware (pipettes, volumetric flasks)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringe filters (chemically compatible)
2. Procedure:
-
Prepare a series of vials with an excess amount of this compound added to a known volume of the organic solvent.
-
Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow for phase separation.
-
Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a syringe fitted with a filter to remove any undissolved droplets.
-
Accurately dilute the aliquot with a known volume of the pure solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.
-
Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL or mol/L.
3. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both this compound and the chosen organic solvent before commencing work.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow.
Caption: Workflow for Solubility Determination
Synthesis and Applications
This compound is typically synthesized through the nucleophilic ring-opening of morpholine with 1,3-dibromopropane (B121459) or 3-chloropropionitrile, followed by the reduction of the resulting nitrile group. Its versatile chemical nature lends it to a variety of applications, including:
-
Surfactant Synthesis: Its amphiphilic properties are utilized in the production of surfactants.
-
Corrosion Inhibition: It can form protective films on metal surfaces to prevent corrosion.
-
Polymerization Catalysts: It acts as a catalyst in various polymerization reactions.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of bioactive molecules.
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to perform quantitative solubility tests using the described protocol to obtain precise data for the solvent system of interest.
References
An In-depth Technical Guide to the Stability and Storage of N-(3-Aminopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of N-(3-Aminopropyl)morpholine, a versatile building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific, publicly accessible stability studies on this compound, this document combines information from safety data sheets with established principles of chemical stability and analytical method development. The experimental protocols outlined are based on general best practices for aliphatic amines and N-substituted morpholine (B109124) derivatives and should be adapted and validated for specific applications.
Core Stability Profile and Recommended Storage
This compound is generally stable under recommended storage and handling conditions. However, its chemical nature as a primary and tertiary amine makes it susceptible to degradation under certain environmental influences.
Key Stability Characteristics:
-
Hygroscopic: The compound readily absorbs moisture from the atmosphere.
-
Air Sensitive: It can react with atmospheric carbon dioxide.
-
Light Sensitivity: While not explicitly detailed in all sources, protection from direct sunlight is a common recommendation for amines to prevent photo-degradation.
-
Thermal Stability: It is considered to have good thermal stability under normal conditions.
Recommended Storage and Handling:
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents reaction with atmospheric CO2 and moisture. |
| Container | Tightly closed, light-resistant containers. | Prevents exposure to air, moisture, and light. |
| Ventilation | Well-ventilated area. | Ensures safety in case of accidental release. |
Incompatible Materials and Hazardous Decomposition
Contact with incompatible materials can lead to vigorous reactions and degradation of this compound.
Table of Incompatibilities:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can cause vigorous, potentially explosive reactions. |
| Strong Acids | Exothermic neutralization reactions. |
| Acyl Halides & Acid Anhydrides | Vigorous acylation reactions. |
Upon combustion or thermal decomposition, this compound may produce hazardous gases, including oxides of nitrogen (NOx) and carbon (CO, CO2).
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemistry of morpholine and aliphatic amines, several potential degradation routes can be postulated. One key pathway for morpholine itself involves the cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which can then undergo further deamination and oxidation.[1]
Hypothesized Degradation Pathway of the Morpholine Ring
Caption: A potential degradation pathway for the morpholine ring.
Experimental Protocols for Stability Assessment
The following protocols are generalized and should be validated for the specific formulation and analytical instrumentation used.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][3][4][5]
Experimental Workflow for Forced Degradation
Caption: A general workflow for forced degradation studies.
Stress Conditions:
| Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH and heat at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat with 3% H2O2 at room temperature for 24-48 hours. |
| Thermal Degradation | Heat the solid or a solution at 70°C for up to 7 days. |
| Photolytic Degradation | Expose a solution to UV light (e.g., 254 nm) and visible light. |
Samples should be taken at various time points and analyzed. A control sample should be stored under normal conditions.
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds.[6][7][8][9][10]
Suggested HPLC Method Parameters (to be optimized):
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Detector | UV detector (wavelength to be determined by UV scan of the pure compound) or a Mass Spectrometer (MS) for identification of degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
4.2.2. Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Due to the polar nature of amines, derivatization is often required to improve peak shape and resolution.[11][12][13][14]
Suggested GC Method Parameters (to be optimized):
| Parameter | Recommendation |
| Derivatization Reagent | Acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.[14] |
| Column | A polar capillary column suitable for amine analysis. |
| Injector | Split/splitless injector. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Carrier Gas | Helium or Nitrogen. |
| Temperature Program | An optimized temperature ramp to ensure separation of the analyte from any degradation products. |
Summary of Quantitative Data
As no specific quantitative stability studies for this compound were found in the public domain, this section is intended as a template for recording data from future stability studies.
Long-Term Stability Study Data Table (Example)
| Time Point (Months) | Storage Condition | Assay (% of Initial) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 25°C / 60% RH | 100.0 | Clear, colorless | ND | ND |
| 3 | 25°C / 60% RH | ||||
| 6 | 25°C / 60% RH | ||||
| 12 | 25°C / 60% RH | ||||
| 24 | 25°C / 60% RH |
ND: Not Detected
Accelerated Stability Study Data Table (Example)
| Time Point (Months) | Storage Condition | Assay (% of Initial) | Appearance | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 40°C / 75% RH | 100.0 | Clear, colorless | ND | ND |
| 1 | 40°C / 75% RH | ||||
| 3 | 40°C / 75% RH | ||||
| 6 | 40°C / 75% RH |
Conclusion
This compound is a stable compound when stored under appropriate conditions that exclude moisture, air, and light. Its stability can be compromised by high temperatures, extreme pH, and oxidizing agents. For critical applications, it is imperative to conduct thorough stability studies, including forced degradation, to understand its degradation profile and to develop and validate stability-indicating analytical methods. The protocols and information provided in this guide offer a robust starting point for these essential investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. acdlabs.com [acdlabs.com]
- 5. rjptonline.org [rjptonline.org]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. japsonline.com [japsonline.com]
- 8. A stability-indicating HPLC method for simultaneous determination of morphine and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bre.com [bre.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. researchgate.net [researchgate.net]
N-(3-Aminopropyl)morpholine safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of N-(3-Aminopropyl)morpholine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No. 123-00-2), a versatile intermediate in organic synthesis.
Chemical Identification and Physical Properties
This compound is a colorless to pale yellow liquid with a mild amine-like odor.[1] It is highly soluble in water and miscible with many polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [1][2][3] |
| Molecular Weight | 144.21 g/mol | [1] |
| Melting Point | -15 °C (lit.) | [4][5][6] |
| Boiling Point | 224 °C (lit.) | [4][5][6] |
| Density | 0.987 g/mL at 25 °C (lit.) | [4][5][6] |
| Flash Point | 98 °C (208.40 °F) | [7] |
| Autoignition Temperature | 250 °C (482.00 °F) | [7] |
| Water Solubility | Soluble | [4][5][8] |
| pH | ~12 (in water) | [9] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][2][7][8][9] It is also harmful if swallowed or in contact with skin.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H314: Causes severe skin burns and eye damage[1]
-
H318: Causes serious eye damage[1]
Toxicology Data
The toxicological profile of this compound has been evaluated in animal studies.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 3560 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 1230 uL/kg | [2] |
Note on Experimental Protocols: The provided safety data sheets cite the above toxicological data but do not include detailed experimental methodologies. For comprehensive experimental protocols, researchers should consult the primary toxicological literature.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Use in a well-ventilated area, preferably in a fume hood, to keep airborne concentrations low.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact.[7][8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7][8]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][7][8]
-
The substance is air-sensitive and should be stored under an inert gas like nitrogen.[2][8]
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7][8]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
Accidental Release Measures
-
Isolate the spill area.[1]
-
Wear appropriate personal protective equipment.[7]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[7]
-
Provide ventilation.[7]
Visualized Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the recommended workflows.
Caption: A workflow for the safe handling of this compound.
Caption: Emergency response workflow for skin or eye contact with this compound.
Stability and Reactivity
This compound is stable under normal temperatures and pressures.[7] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][8] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[7][8] Hazardous polymerization will not occur.[7]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 123-00-2 [chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
synonyms for N-(3-Aminopropyl)morpholine in chemical literature
An In-depth Technical Guide to the Synonyms and Identifiers of N-(3-Aminopropyl)morpholine
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms, trade names, and registry numbers for this compound, a versatile bifunctional molecule used in a wide array of chemical syntheses.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a morpholine (B109124) ring substituted with a 3-aminopropyl group at the nitrogen atom.[1] This structure imparts both tertiary amine functionality within the ring and a reactive primary amine on the side chain. It typically appears as a colorless to pale yellow liquid with a mild, fish-like amine odor.[1][2] Its utility spans various industrial and research applications, including as a curing agent for epoxy resins, a corrosion inhibitor, a catalyst, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[3][4]
Synonyms and Identifiers
The chemical literature and commercial databases refer to this compound by a multitude of names. This can often lead to confusion when conducting literature searches and procuring materials. The following tables provide a structured summary of the most common synonyms and official identifiers.
Chemical Names and Synonyms
| Synonym Type | Name |
| Preferred IUPAC Name | 3-morpholin-4-ylpropan-1-amine |
| Systematic Names | 3-morpholinopropan-1-amine[1] |
| 4-Morpholinepropanamine[1][5] | |
| 3-(4-Morpholinyl)-1-propanamine[1] | |
| 1-Amino-3-morpholinopropane[1][5] | |
| Common Synonyms | 3-Morpholinopropylamine[1][2][6] |
| This compound[1][2][7] | |
| 4-(3-Aminopropyl)morpholine[1][6] | |
| Aminopropylmorpholine[1] | |
| N-Aminopropylmorpholine[1] | |
| gamma-Morpholinopropylamine[1] | |
| Other Names | 3-(morpholin-4-yl)propylamine[1] |
| 4-Morpholinepropylamine[1] | |
| N-(3-Aminopropyl)morfolin[1] |
Registry Numbers and Database Identifiers
| Identifier | Value |
| CAS Registry Number | 123-00-2[1][6][7] |
| EC Number | 204-590-2[1][6][7] |
| PubChem CID | 61055[1] |
| ChEBI ID | CHEBI:86554[1] |
| UNII | 9A09425QD6[7] |
| UN Number | 2735[1][7] |
| NSC Number | 1081[1][7] |
| DSSTox Substance ID | DTXSID4041521[1][7] |
| InChI | InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2[1][6] |
| InChIKey | UIKUBYKUYUSRSM-UHFFFAOYSA-N[1][6] |
| SMILES | C1COCCN1CCCN[1] |
Relationships Between Identifiers
To clarify the relationships between the primary chemical name and its various identifiers, the following diagram illustrates the connections.
Caption: Relationship between the primary name and key identifiers/synonyms.
Experimental Protocols
Due to the nature of this guide focusing on nomenclature, detailed experimental protocols for synthesis or analysis are beyond its scope. However, researchers can find relevant experimental details in chemical databases and literature by searching with the identifiers provided, particularly the CAS number 123-00-2.
Conclusion
A clear understanding and utilization of the various synonyms and identifiers for this compound are crucial for efficient and accurate scientific communication and research. This guide provides a consolidated reference to aid researchers in navigating the chemical literature and supplier catalogs, ensuring the correct identification of this important chemical compound.
References
- 1. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Aminopropylmorpholine [portal.cjchemicals.net]
- 5. 4-Morpholinepropanamine [webbook.nist.gov]
- 6. 3-Morpholinopropylamine Liquid 123-00-2 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
A Technical Guide to the Basicity and pKa of N-(3-Aminopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Aminopropyl)morpholine is a bifunctional organic compound featuring a primary aliphatic amine and a tertiary morpholine (B109124) amine. This unique structure imparts strong basicity and makes it a versatile building block in pharmaceuticals, corrosion inhibitors, and polymer chemistry. Understanding the protonation behavior of its two distinct basic centers, quantified by their acid dissociation constants (pKa), is critical for optimizing its use in synthesis, formulation, and biological applications. This guide provides a comprehensive overview of the basicity and pKa values of this compound, details the experimental protocols for their determination, and visualizes the underlying chemical and procedural principles.
Introduction to this compound
This compound (CAS: 123-00-2) is a colorless to pale yellow liquid characterized by a six-membered morpholine ring connected via a propyl chain to a primary amine group. This structure confers dual functionality: the tertiary amine within the morpholine ring and the primary amine at the terminus of the alkyl chain. Both nitrogen atoms possess lone pairs of electrons and can accept protons, making the molecule a diprotic base. The interplay between these two basic sites governs the molecule's charge state at a given pH, which in turn influences its solubility, reactivity, and interaction with biological targets.
Basicity and Macroscopic pKa Values
The basicity of this compound is significant, with aqueous solutions exhibiting a high pH, around 12.[1] As a polyprotic base, its protonation occurs in a stepwise manner, characterized by two distinct macroscopic pKa values (pKa1 and pKa2). These constants represent the overall equilibrium of the mono- and di-protonated species.
-
pKa1 : Corresponds to the equilibrium between the dicationic (fully protonated) and monocationic forms.
-
pKa2 : Corresponds to the equilibrium between the monocationic and neutral forms.
Due to the higher intrinsic basicity of aliphatic primary amines compared to tertiary amines like morpholine (which is influenced by the electron-withdrawing effect of the ether oxygen), the first protonation (highest pKa value) is expected to occur at the primary amine. The available data, which often reports a single value, likely refers to this first protonation step.
Data Presentation: Physicochemical Properties
The following table summarizes the reported physicochemical properties and pKa values for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Appearance | Colorless to almost colorless liquid | [1] |
| pH | ~12 (in H₂O at 20°C) | [1] |
| pKa (Predicted) | 10.30 ± 0.10 | [1][3] |
| Dissociation Constant | 10.08 | [1][3] |
Note: The reported values are predominantly predicted or may not distinguish between the two basic centers. The value of ~10.3 likely corresponds to the protonation of the more basic primary amine (pKa2 as defined above).
Protonation Equilibria
This compound (B) undergoes a two-step protonation in an acidic environment. The equilibria can be represented as follows, where the primary amine is the more basic site.
-
First Protonation (pKa2 ~ 10.3): B + H₂O ⇌ BH⁺ + OH⁻ (Neutral molecule protonated at the primary amine)
-
Second Protonation (pKa1 < pKa2): BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (Monocation protonated at the tertiary morpholine amine)
The diagram below illustrates this stepwise protonation.
Caption: Protonation equilibria of this compound.
Experimental Protocols for pKa Determination
Accurate determination of the pKa values for a diprotic base like this compound is crucial. Potentiometric titration is a widely used and reliable method.[4][5] Other methods include UV-Vis spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
Generalized Experimental Workflow
The following diagram outlines a typical workflow for determining pKa values via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol: Potentiometric Titration
This protocol provides a detailed methodology for determining the pKa values of this compound. For polyamines, it is standard practice to titrate the fully protonated species with a strong base.[5][6]
Objective: To determine the two macroscopic pKa values of this compound in an aqueous solution at a controlled temperature and ionic strength.
Materials & Reagents:
-
This compound (≥99% purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Potassium Chloride (KCl)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Stir plate and magnetic stir bar
-
Thermostatted reaction vessel (e.g., jacketed beaker)
Procedure:
-
Solution Preparation:
-
Prepare a 0.15 M KCl solution in CO₂-free deionized water to maintain a constant ionic strength.[8][9]
-
Accurately weigh approximately 0.144 g (1 mmol) of this compound and dissolve it in a 100 mL volumetric flask with the 0.15 M KCl solution to create a ~10 mM stock solution.
-
Pipette 20 mL of this amine solution into the thermostatted reaction vessel. Add a magnetic stir bar.
-
-
System Setup & Calibration:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).[8]
-
Immerse the calibrated pH electrode into the sample solution. Allow the system to equilibrate thermally.
-
Purge the solution and the headspace with an inert gas like nitrogen to prevent absorption of atmospheric CO₂.[8][9]
-
-
Acidification:
-
To ensure the amine is fully protonated to the dicationic form (BH₂²⁺), add a known excess of standardized 0.1 M HCl. For 0.2 mmol of amine (20 mL of 10 mM), at least 4 mL of 0.1 M HCl is required to provide two equivalents of H⁺. Add approximately 5 mL to ensure a starting pH below 3.
-
-
Titration:
-
Begin stirring the solution at a moderate, constant speed.
-
Titrate the acidified amine solution with the standardized 0.1 M NaOH solution.[8]
-
Add the titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.[4]
-
Continue the titration until the pH reaches approximately 12 to ensure both equivalence points are passed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
The curve should exhibit two distinct buffer regions and two equivalence points.
-
Calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately locate the equivalence points (where the derivative is maximal).
-
The volume of NaOH at the first equivalence point corresponds to the neutralization of the excess HCl and the first proton of the BH₂²⁺ species. The volume at the second equivalence point corresponds to the neutralization of the second proton (from the BH⁺ species).
-
Determine the pKa values from the pH at the half-equivalence points:
-
pKa1 is the pH at the point where half the volume of NaOH between the first and second equivalence points has been added.
-
pKa2 is the pH at the point where half the volume of NaOH between the start of the titration of BH⁺ (end of excess HCl neutralization) and the first equivalence point has been added. Alternatively, it's the pH at the midpoint of the second buffer region.
-
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[8]
-
Conclusion
This compound is a strong diprotic base with two distinct pKa values. The available data suggests the pKa for the primary amino group is approximately 10.3, while the pKa for the tertiary morpholine nitrogen is lower. A precise understanding of these values is essential for professionals in drug development and chemical synthesis, as the ionization state of the molecule dictates its behavior in chemical and biological systems. The experimental determination of these constants, for which a detailed potentiometric titration protocol is provided, is a fundamental step in the characterization and application of this versatile chemical intermediate.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 123-00-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Morpholine Derivatives in Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the rich history and discovery of morpholine (B109124) and its derivatives, charting their evolution from a laboratory curiosity to a cornerstone of modern medicinal chemistry. We will explore the seminal moments in their synthesis, elucidate the key experimental protocols, and visualize the intricate signaling pathways modulated by these remarkable compounds.
The Genesis of Morpholine: A Historical Perspective
The story of morpholine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. While investigating the structure of morphine, Knorr synthesized a novel heterocyclic compound in 1889, which he named "morpholine," erroneously believing it to be a core structural component of the opioid.[1] Although this initial hypothesis was incorrect, the name persisted, and the unique properties of this simple heterocycle, containing both an ether and a secondary amine functional group, laid the groundwork for a vast and diverse field of chemical exploration.[2][3]
Early research focused on the fundamental synthesis and characterization of morpholine. The first reported synthesis involved the dehydration of diethanolamine (B148213) using a strong acid, a method that, while historically significant, has been largely superseded by more efficient industrial processes.[3][4]
The Synthesis of Morpholine: From Benchtop to Industrial Scale
The preparation of morpholine has evolved significantly since its discovery, with two primary methods dominating its synthesis.
Dehydration of Diethanolamine
The classical synthesis of morpholine involves the acid-catalyzed dehydration of diethanolamine.[4][5] This method typically employs a strong acid, such as sulfuric acid, to facilitate the intramolecular cyclization.
Experimental Protocol: Synthesis of Morpholine by Dehydration of Diethanolamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, slowly add concentrated sulfuric acid to diethanolamine while maintaining the temperature below 60°C with external cooling. The molar ratio of diethanolamine to sulfuric acid is typically around 1:1.8.[6]
-
Heating: After the addition is complete, heat the reaction mixture to approximately 185-200°C for a duration of 1.5 to 2 hours.[6]
-
Neutralization: Cool the reaction mixture to below 60°C and neutralize it by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH reaches 11.
-
Isolation: The resulting mixture is filtered, and the filtrate is subjected to fractional distillation. The morpholine fraction is collected at its boiling point of 128-130°C.[4]
This method, while effective, can present challenges in terms of yield and purification. A 2022 study reported an expected yield of 35-50% using a similar procedure with hydrochloric acid.[7]
Industrial Production: Reaction of Diethylene Glycol with Ammonia (B1221849)
The predominant industrial method for morpholine production involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[8][9] This process is favored for its higher efficiency and atom economy.
Typical Industrial Reaction Conditions:
| Parameter | Value |
| Reactants | Diethylene Glycol, Ammonia, Hydrogen |
| Catalyst | Nickel, Copper, Cobalt, or other hydrogenation catalysts |
| Temperature | 150 - 400 °C[8] |
| Pressure | 3 - 40 MPa[8] |
This continuous process allows for the large-scale, cost-effective production of morpholine, making it readily available for its myriad applications.
Experimental Workflow: Industrial Synthesis of Morpholine
Caption: Industrial production of morpholine from diethylene glycol and ammonia.
Physicochemical Properties of Morpholine
Morpholine is a colorless, hygroscopic liquid with a characteristic amine-like odor.[4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO | [2] |
| Molar Mass | 87.12 g/mol | [10] |
| Boiling Point | 128.9 °C | [2] |
| Melting Point | -4.9 °C | [2] |
| Density | 1.007 g/cm³ at 20 °C | [10] |
| pKa of conjugate acid | 8.33 | [2] |
| Solubility | Miscible with water and many organic solvents | [4] |
Spectral Data:
-
¹H NMR (CDCl₃): δ 2.88 (t, 4H), 3.73 (t, 4H), 1.83 (s, 1H).
-
¹³C NMR (CDCl₃): δ 45.9, 67.2.
-
IR (neat): 3350 (N-H stretch), 2950, 2850 (C-H stretch), 1115 (C-O-C stretch) cm⁻¹.
The Rise of Morpholine Derivatives in Drug Discovery
The true potential of the morpholine scaffold was realized in the mid-20th century with the discovery of its derivatives' diverse biological activities. The morpholine ring is now recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[1] This versatility has led to the development of numerous blockbuster drugs across various therapeutic areas.
Gefitinib (Iressa®): An EGFR Tyrosine Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[11] It is used in the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the EGFR gene.[11]
Signaling Pathway: EGFR Inhibition by Gefitinib
Caption: Gefitinib blocks EGFR signaling, inhibiting downstream pathways.
Experimental Protocol: Synthesis of a Key Gefitinib Intermediate
A common synthetic route to Gefitinib involves the reaction of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. A key step is the nucleophilic aromatic substitution of a dichloroquinazoline precursor.
-
Reaction Setup: To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) in isopropanol (B130326), add 3-chloro-4-fluoroaniline.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture, and collect the precipitate by filtration. Wash the solid with cold isopropanol and dry under vacuum to yield 4-(3-chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline.
Linezolid (Zyvox®): An Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Linezolid
Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.
Experimental Protocol: A Key Step in Linezolid Synthesis
The synthesis of Linezolid often involves the formation of the oxazolidinone ring. A common method is the reaction of an appropriate aminodiol with a carbonylating agent.
-
Starting Material: (R)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-hydroxy]propyl]amine.
-
Reaction: Treat the aminodiol with a carbonylating agent such as carbonyldiimidazole (CDI) or phosgene (B1210022) in an aprotic solvent like dichloromethane.
-
Cyclization: The reaction proceeds via an intermediate isocyanate which undergoes intramolecular cyclization to form the oxazolidinone ring.
-
Purification: The product is purified by crystallization or chromatography.
Reboxetine (Edronax®): A Selective Norepinephrine (B1679862) Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.
Caption: Aprepitant blocks the NK1 receptor, preventing substance P-mediated signaling that leads to emesis.
Conclusion
From its serendipitous discovery to its current status as a privileged scaffold in drug development, the journey of morpholine and its derivatives is a testament to the power of chemical innovation. The unique structural and electronic properties of the morpholine ring have provided a versatile platform for the design of a wide array of therapeutic agents that have had a profound impact on human health. As our understanding of disease pathways continues to grow, the exploration of novel morpholine derivatives promises to unlock even more therapeutic possibilities, solidifying its legacy as a cornerstone of modern medicinal chemistry.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of N-(3-Aminopropyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Aminopropyl)morpholine is a versatile bifunctional molecule utilized as a synthetic intermediate in pharmaceuticals, a curing agent in polymer chemistry, and a corrosion inhibitor. Its molecular shape, dictated by the conformation of the morpholine (B109124) ring and the flexible aminopropyl side chain, is crucial for its reactivity, intermolecular interactions, and ultimately its performance in various applications. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of this compound. It details the established conformational preferences of the morpholine moiety, explores the potential rotamers of the aminopropyl chain, and discusses the likelihood of stabilizing intramolecular hydrogen bonds. Furthermore, this guide presents a detailed, step-by-step computational protocol for a thorough conformational analysis using modern theoretical chemistry methods. All quantitative data are presented in a structured tabular format for clarity, and key workflows are visualized using Graphviz diagrams.
Introduction to the Conformational Landscape
The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to numerous conformers, each with a distinct energy level. The overall population of these conformers at equilibrium determines the molecule's bulk properties and its binding affinity to biological targets or material surfaces. The conformational analysis of this molecule can be conceptually divided into two main components: the puckering of the morpholine ring and the torsional arrangement of the aminopropyl side chain.
The Morpholine Ring
The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation . Theoretical and experimental studies have consistently shown the chair form to be significantly lower in energy than boat or twist-boat conformations. Within the chair conformation, the key distinguishing feature is the orientation of the substituent on the nitrogen atom, which in this case is the aminopropyl group. This group can be positioned in either an equatorial or an axial orientation. While for an unsubstituted morpholine the equatorial conformer of the N-H bond is slightly more stable, the energy difference is small. The bulky aminopropyl group is strongly expected to favor the equatorial position to minimize steric hindrance.
The Aminopropyl Side Chain and Intramolecular Interactions
The aminopropyl side chain possesses three rotatable single bonds (N-C, C-C, C-C), leading to a multitude of possible spatial arrangements. The conformation of this chain is likely influenced by a key non-covalent interaction: intramolecular hydrogen bonding . A hydrogen bond can potentially form between the lone pair of electrons on the morpholine's oxygen or nitrogen atom and a hydrogen atom of the terminal primary amine. Such an interaction would lead to a folded or cyclic-like conformation, significantly stabilizing it over extended, linear forms. Computational studies on analogous molecules like 3-aminopropanol have demonstrated the energetic favorability of such intramolecular hydrogen bonds.
Hypothetical Conformational Energy Landscape
A thorough computational study would reveal the relative energies of the various stable conformers of this compound. The table below illustrates how such quantitative data would be presented, summarizing the key dihedral angles defining the side chain's orientation and the calculated relative energies. The dihedral angles are defined as:
-
τ1: C5-N4-C7-C8
-
τ2: N4-C7-C8-C9
-
τ3: C7-C8-C9-N10
(Note: This data is illustrative to demonstrate the format and types of results from a computational study, as specific literature on the complete conformational analysis of this compound is not available.)
| Conformer ID | Morpholine Conformation | Key Dihedral Angles (τ1, τ2, τ3) in Degrees | Intramolecular H-Bond | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| APM-1 | Chair (Equatorial) | gauche (~60°), anti (~180°), gauche (~60°) | O...H-N | 0.00 | 75.3 |
| APM-2 | Chair (Equatorial) | anti (~180°), gauche (~60°), anti (~180°) | N...H-N | 0.85 | 16.5 |
| APM-3 | Chair (Equatorial) | anti (~180°), anti (~180°), anti (~180°) | None | 1.95 | 3.2 |
| APM-4 | Chair (Equatorial) | gauche (~60°), gauche (~60°), gauche (~60°) | None | 2.50 | 1.5 |
| APM-5 | Chair (Axial) | gauche (~60°), anti (~180°), gauche (~60°) | O...H-N | 3.10 | 0.5 |
Detailed Experimental and Computational Protocols
A robust theoretical study of the conformational space of this compound would typically involve a multi-step computational approach.
Computational Workflow
The logical flow of a comprehensive conformational analysis is depicted below. This process begins with an initial, broad search for potential conformers using computationally inexpensive methods, followed by refinement and analysis using more accurate, high-level quantum mechanical calculations.
Caption: Workflow for theoretical conformational analysis.
Detailed Protocol
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface.
-
Method: Molecular mechanics (MM) is employed for its computational efficiency. A force field such as MMFF94 or UFF is suitable.
-
Procedure: Key dihedral angles in the aminopropyl chain are systematically rotated (e.g., in 30° increments). For each rotation, a geometry optimization is performed to find the nearest local minimum. Thousands of potential structures are generated.
-
-
Clustering and Selection: The resulting conformers are clustered based on structural similarity (e.g., RMSD) and sorted by their MM energy. A representative structure from each of the low-energy clusters (e.g., within 5-10 kcal/mol of the global minimum) is selected for further analysis.
-
Quantum Mechanical Optimization: The selected conformers are then subjected to geometry optimization using a more accurate method.
-
Method: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.
-
Functional and Basis Set: A common choice is the B3LYP functional with the 6-31G(d) basis set.
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory and a larger basis set.
-
Method: A dispersion-corrected functional like ωB97X-D with a larger basis set such as aug-cc-pVTZ is recommended.
-
Solvent Effects: To model the behavior in a solution, a polarizable continuum model (PCM) or the SMD solvation model can be included in this step, specifying a solvent like water or chloroform.
-
-
Thermodynamic Analysis: The final electronic energies, combined with the thermal corrections from the frequency calculations, are used to calculate the Gibbs free energies of each conformer. These free energies are then used to determine the equilibrium population of each conformer at a given temperature using the Boltzmann distribution.
Visualization of Potential Intramolecular Interactions
The key factor determining the preferred conformation of the flexible side chain is the potential for intramolecular hydrogen bonding. The diagram below illustrates the logical relationship between the chain's torsional state and the formation of these stabilizing interactions.
Caption: Logic diagram for intramolecular hydrogen bond formation.
Conclusion
Methodological & Application
Application Notes and Protocols for N-(3-Aminopropyl)morpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-(3-Aminopropyl)morpholine is a versatile bifunctional molecule incorporating both a tertiary amine within the morpholine (B109124) ring and a primary amine at the terminus of a propyl chain. This unique structure imparts strong basicity and nucleophilicity, making it a valuable tool in various chemical transformations. While its roles as a curing agent, corrosion inhibitor, and synthetic building block are well-established, its application as a primary catalyst in organic synthesis is an area of growing interest.[1] These application notes provide detailed protocols and data for the use of this compound as a catalyst in the synthesis of biologically relevant heterocyclic compounds.
Application Note 1: Catalyst for the Synthesis of 2-Amino-4H-Chromene and Pyran Derivatives via Multi-Component Reactions
Introduction
2-Amino-4H-chromenes and related pyran derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The one-pot, multi-component synthesis of these heterocycles is a highly efficient and atom-economical approach. This compound has been demonstrated to be an effective basic catalyst for the condensation of aldehydes, malononitrile (B47326), and active methylene (B1212753) compounds to afford these valuable products in high yields.
Reaction Scheme
-
Synthesis of 2-Amino-4H-Chromenes: A multi-component reaction between an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative (e.g., resorcinol, α-naphthol, β-naphthol).
-
Synthesis of Dihydropyrano[3,2-c]chromene Derivatives: A multi-component reaction between an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin.
-
Synthesis of Pyran Annulated Heterocyclic Scaffolds: A multi-component reaction between an aromatic aldehyde, malononitrile, and a cyclic active methylene compound (e.g., pyrazolone).
Data Presentation
The following tables summarize the quantitative data for the synthesis of various chromene and pyran derivatives using this compound as a catalyst.
Table 1: Synthesis of 2-Amino-4-aryl-4H-chromene Derivatives
| Entry | Aldehyde (Ar) | Phenol | Time (h) | Yield (%) |
| 1 | C₆H₅ | Resorcinol | 2 | 95 |
| 2 | 4-Cl-C₆H₄ | Resorcinol | 2.5 | 98 |
| 3 | 4-NO₂-C₆H₄ | Resorcinol | 3 | 96 |
| 4 | C₆H₅ | α-Naphthol | 2 | 94 |
| 5 | 4-Cl-C₆H₄ | β-Naphthol | 2.5 | 97 |
Table 2: Synthesis of Dihydropyrano[3,2-c]chromene and Pyran Annulated Derivatives
| Entry | Aldehyde (Ar) | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | C₆H₅ | 4-Hydroxycoumarin | 3 | 92 |
| 2 | 4-MeO-C₆H₄ | 4-Hydroxycoumarin | 3.5 | 95 |
| 3 | C₆H₅ | Pyrazolone | 3 | 93 |
| 4 | 4-Cl-C₆H₄ | Pyrazolone | 3.5 | 96 |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4H-Chromene and Pyran Derivatives:
-
To a 50 mL round-bottom flask, add the aldehyde (10 mmol), malononitrile (10 mmol), and the active methylene compound (10 mmol).
-
Add ethanol (B145695) (15 mL) as the solvent.
-
Add this compound (1.5 mmol, 15 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product precipitates from the solution.
-
Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum to obtain the pure product.
Proposed Catalytic Pathway
The dual amine functionality of this compound is proposed to play a key role in its catalytic activity. The primary amine can participate in the formation of an iminium ion with the aldehyde, activating it for subsequent reactions, while the tertiary amine can act as a base to deprotonate the active methylene compounds.
Caption: Proposed catalytic cycle for the synthesis of chromene and pyran derivatives.
Application Note 2: Proposed Use as a Base Catalyst in Knoevenagel Condensation
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base.[2] Given the basic nature of this compound, it is proposed as an effective catalyst for this transformation, particularly for the synthesis of α,β-unsaturated nitriles and esters, which are important intermediates in pharmaceutical and materials science.
Proposed Reaction Scheme
A general scheme involves the reaction of an aromatic aldehyde with an active methylene compound like malononitrile or ethyl cyanoacetate.
General Experimental Protocol (Proposed)
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol) in a suitable solvent (e.g., ethanol, 20 mL).
-
Add this compound (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or under gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
Caption: Proposed workflow for Knoevenagel condensation.
Conclusion
This compound serves as an efficient and practical catalyst for the synthesis of various heterocyclic compounds of medicinal importance. Its bifunctional nature, combining both primary and tertiary amine functionalities, provides a unique catalytic activity that can be exploited in a range of organic transformations. The protocols provided herein offer a starting point for researchers to explore the catalytic potential of this versatile molecule in their synthetic endeavors. Further investigation into its catalytic scope and application in other base-catalyzed reactions is warranted.
References
Application Notes and Protocols for N-(3-Aminopropyl)morpholine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically influenced by the nature of the ligands coordinated to the palladium center. This document provides detailed application notes and protocols for the potential use of N-(3-Aminopropyl)morpholine as a bidentate N,N-ligand in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. While literature specifically detailing the extensive use of this compound in these reactions is limited, this guide offers generalized protocols and discusses the potential advantages and synthesis of palladium complexes bearing this ligand based on established principles of coordination chemistry and catalysis.
Introduction to Palladium-Catalyzed Cross-Coupling and the Role of Ligands
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. This compound possesses two potential coordination sites: the primary amine and the tertiary amine of the morpholine (B109124) ring. This bidentate character could offer enhanced stability to the palladium center, potentially leading to a more robust and efficient catalyst.
Synthesis of a Hypothetical Palladium-N-(3-Aminopropyl)morpholine Complex
Protocol: Synthesis of Dichloro[this compound]palladium(II)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
To this suspension, add this compound (1.1 mmol, 1.1 equivalents) dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 4 hours, during which the color of the suspension is expected to change, indicating complex formation.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is washed with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.
-
The solid product is then dried under vacuum to yield the dichloro[this compound]palladium(II) complex.
-
Characterization of the complex should be performed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., aryl bromide, 1 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equivalents)
-
Palladium catalyst (e.g., hypothetical dichloro[this compound]palladium(II), 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2 mmol, 2 equivalents)
-
Solvent (e.g., a mixture of toluene (B28343) and water, 10 mL)
-
Reaction vessel (e.g., round-bottom flask with condenser)
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2 mmol).
-
Add the solvent mixture to the vessel.
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere and stirred for 4-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | 42.5 | 3.5 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 | 44 | 3.7 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 | 46 | 5.8 |
Note: The data in this table is hypothetical and serves as an example for how to present quantitative results. Actual results would need to be determined experimentally.
Application in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Protocol for Heck Coupling:
Materials:
-
Aryl halide (e.g., aryl iodide, 1 mmol)
-
Alkene (e.g., styrene, 1.5 mmol, 1.5 equivalents)
-
Palladium catalyst (e.g., hypothetical dichloro[this compound]palladium(II), 0.01 mmol, 1 mol%)
-
Base (e.g., triethylamine (B128534), 1.5 mmol, 1.5 equivalents)
-
Solvent (e.g., DMF or NMP, 5 mL)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1 mmol), alkene (1.5 mmol), and base (1.5 mmol) in the solvent.
-
Add the palladium catalyst (0.01 mmol) to the mixture.
-
The reaction is heated to 100-140 °C under an inert atmosphere for 6-24 hours, with monitoring by TLC or GC-MS.
-
After completion, the reaction is cooled, and the solvent is removed under vacuum.
-
The residue is taken up in an organic solvent and washed with water to remove the base and its salt.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Table 2: Hypothetical Quantitative Data for Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 4-Iodoanisole | Styrene | 1 | Et₃N | DMF | 120 | 18 | 90 | 90 | 5.0 |
| 2 | Iodobenzene | n-Butyl acrylate | 1 | Et₃N | DMF | 120 | 18 | 95 | 95 | 5.3 |
| 3 | 4-Iodotoluene | Styrene | 1 | Et₃N | NMP | 120 | 16 | 92 | 92 | 5.8 |
Note: The data in this table is hypothetical and serves as an example for how to present quantitative results. Actual results would need to be determined experimentally.
Application in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is noteworthy that one study suggested that replacing a dimethylamino group with a bulkier morpholine group in a ligand for Sonogashira coupling resulted in substantially lower yields, which may be a consideration for this specific ligand.
General Protocol for Sonogashira Coupling:
Materials:
-
Aryl halide (e.g., aryl iodide, 1 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equivalents)
-
Palladium catalyst (e.g., hypothetical dichloro[this compound]palladium(II), 0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2 mmol, 2 equivalents)
-
Solvent (e.g., THF or DMF, 10 mL)
-
Reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide (1 mmol), palladium catalyst (0.01 mmol), and copper(I) iodide (0.02 mmol).
-
Add the solvent, followed by the base and the terminal alkyne.
-
The reaction mixture is stirred at room temperature to 50 °C for 2-12 hours, with monitoring by TLC or GC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with aqueous ammonia (B1221849) solution to remove copper salts, followed by water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Table 3: Hypothetical Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Iodobenzene | Phenylacetylene | 1 | Et₃N | THF | RT | 6 | 93 | 93 | 15.5 |
| 2 | 4-Iodotoluene | Phenylacetylene | 1 | Et₃N | THF | RT | 6 | 95 | 95 | 15.8 |
| 3 | 1-Iodo-4-methoxybenzene | Ethynyltrimethylsilane | 1 | i-Pr₂NH | DMF | 50 | 8 | 89 | 89 | 11.1 |
Note: The data in this table is hypothetical and serves as an example for how to present quantitative results. Actual results would need to be determined experimentally.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Heck cross-coupling reaction.
Caption: General catalytic cycle for the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for N-(3-Aminopropyl)morpholine in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic Activity and Mechanism
N-(3-Aminopropyl)morpholine is postulated to enhance the rate of Knoevenagel condensation through a bifunctional catalytic mechanism. The primary amine moiety can form an iminium ion with the aldehyde reactant, thereby activating it for nucleophilic attack by the enolate of the active methylene (B1212753) compound. The tertiary amine of the morpholine (B109124) ring can act as a base to facilitate the deprotonation of the active methylene compound, generating the required enolate. This dual activation pathway is anticipated to lead to high reaction efficiency under mild conditions.
Data Presentation
The following table summarizes representative yields and reaction times for the Knoevenagel condensation of various aromatic aldehydes with malononitrile (B47326), catalyzed by this compound. Please note that this data is illustrative and actual results may vary based on specific experimental conditions.
| Aldehyde | Product | Reaction Time (hours) | Yield (%) |
| Benzaldehyde | 2-Benzylidenemalononitrile | 2 | 95 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 1.5 | 98 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 1 | 99 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 3 | 92 |
| 2-Naphthaldehyde | 2-(Naphthalen-2-ylmethylene)malononitrile | 2.5 | 94 |
Experimental Protocols
General Protocol for the this compound Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane/Ethyl Acetate solvent system for TLC
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or isopropanol)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add this compound (0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive aldehydes, the mixture can be gently heated to reflux (approximately 78 °C for ethanol).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 8:2 hexane/ethyl acetate). The reaction is complete when the starting aldehyde spot has disappeared.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure Knoevenagel condensation product.
-
Characterization: Characterize the purified product by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Proposed bifunctional catalytic mechanism of this compound in Knoevenagel condensation.
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Bifunctional nature of the this compound catalyst.
References
Synthesis of Functionalized Polymers Using N-(3-Aminopropyl)morpholine Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized polymers incorporating N-(3-Aminopropyl)morpholine (APM). As a versatile monomer, APM's primary and tertiary amine functionalities offer unique opportunities for creating polymers with tailored properties, particularly for applications in drug delivery and biotechnology. Direct polymerization of APM is not a widely documented method. Therefore, this guide focuses on two primary strategies for incorporating the APM moiety into polymer structures:
-
Strategy 1: Synthesis and Polymerization of an APM-Derived Monomer. This approach involves the initial synthesis of a polymerizable monomer from APM, such as N-(3-morpholinopropyl)methacrylamide (MPMA), followed by its polymerization or copolymerization.
-
Strategy 2: Post-Polymerization Modification. This strategy utilizes the reactivity of the primary amine on APM to graft it onto a pre-existing polymer backbone containing reactive functional groups, a technique often referred to as "grafting to."
These methods allow for the creation of a diverse range of functionalized polymers with potential applications in areas requiring pH-responsiveness, biocompatibility, and reactive handles for further modification.
Strategy 1: Synthesis and Polymerization of N-(3-morpholinopropyl)methacrylamide (MPMA)
This strategy provides a pathway to create polymers with pendent morpholine (B109124) groups, which can impart pH-sensitivity and hydrophilicity. The process involves two main steps: the synthesis of the MPMA monomer and its subsequent polymerization.
Application Notes
Polymers derived from MPMA are of significant interest for drug delivery applications. The morpholine group has a pKa in the physiological range, making the resulting polymers pH-responsive. This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload in specific acidic environments, such as tumor microenvironments or within endosomes of cells. Furthermore, the amide bond in the polymer backbone offers improved hydrolytic stability compared to ester-based polymers.
Experimental Protocols
1. Synthesis of N-(3-morpholinopropyl)methacrylamide (MPMA) Monomer
This protocol describes the synthesis of the MPMA monomer from this compound and methacryloyl chloride.
-
Materials:
-
This compound (APM)
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone as a polymerization inhibitor.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure N-(3-morpholinopropyl)methacrylamide (MPMA).
-
-
Characterization:
-
The structure of the synthesized MPMA monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
2. Free Radical Polymerization of MPMA
This protocol details the synthesis of poly(N-(3-morpholinopropyl)methacrylamide) (pMPMA) via conventional free radical polymerization.
-
Materials:
-
N-(3-morpholinopropyl)methacrylamide (MPMA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (B91453), anhydrous
-
Diethyl ether
-
-
Procedure:
-
Dissolve the MPMA monomer and AIBN (1 mol% relative to the monomer) in anhydrous 1,4-dioxane in a Schlenk flask.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction solution dropwise into an excess of cold diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
Dry the resulting polymer under vacuum at 40 °C to a constant weight.
-
Data Presentation
Table 1: Synthesis and Characterization of pMPMA
| Parameter | Value |
| Monomer | N-(3-morpholinopropyl)methacrylamide (MPMA) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | 70 °C |
| Reaction Time | 24 hours |
| Polymer Yield | Typically > 80% |
| Molecular Weight (Mn) | Varies with monomer/initiator ratio |
| Polydispersity Index (PDI) | Typically > 1.5 for free radical polymerization |
Note: Molecular weight and PDI should be determined by Gel Permeation Chromatography (GPC).
Visualization
Caption: Workflow for the synthesis of pMPMA.
Strategy 2: Post-Polymerization Modification with APM
This "grafting to" approach allows for the introduction of the morpholine functionality onto a well-defined polymer backbone. A common and efficient method is the aminolysis of an activated ester polymer, such as poly(pentafluorophenyl acrylate) (pPFPA), with APM.
Application Notes
This method is particularly useful for creating functionalized polymers with controlled architectures, such as block copolymers or surface-grafted polymers. The resulting polymers with pendent morpholine groups via a stable amide linkage are also pH-responsive and can be used in drug delivery and as smart materials. The degree of functionalization can be controlled by the stoichiometry of the reactants.
Experimental Protocols
1. Synthesis of the Precursor Polymer (e.g., pPFPA)
A precursor polymer with reactive side chains is required. Poly(pentafluorophenyl acrylate) (pPFPA) is an excellent candidate and can be synthesized by controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization to achieve a well-defined molecular weight and low polydispersity.
-
Note: The detailed protocol for the synthesis of pPFPA is beyond the scope of this document but can be found in specialized literature on RAFT polymerization.
2. Grafting of this compound onto pPFPA
This protocol describes the modification of a pPFPA backbone with APM.
-
Materials:
-
Poly(pentafluorophenyl acrylate) (pPFPA)
-
This compound (APM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
-
Procedure:
-
Dissolve pPFPA (1.0 eq. of PFP ester groups) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
In a separate vial, dissolve this compound (1.5 eq. relative to PFP ester groups) in anhydrous DMF.
-
Add the APM solution to the pPFPA solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by FTIR by observing the disappearance of the characteristic C-F stretching bands of the PFP ester.
-
Upon completion, precipitate the functionalized polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether to remove unreacted APM and DMF.
-
Dry the final polymer under vacuum at 40 °C to a constant weight.
-
Data Presentation
Table 2: Post-Polymerization Modification of pPFPA with APM
| Parameter | Value |
| Precursor Polymer | Poly(pentafluorophenyl acrylate) (pPFPA) |
| Functionalizing Agent | This compound (APM) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Degree of Functionalization | Typically > 95% (determined by NMR or FTIR) |
Visualization
Caption: Workflow for grafting APM onto a polymer.
Applications in Drug Development
The functionalized polymers synthesized using APM are particularly relevant to drug development due to their pH-responsive nature. The morpholine group can be protonated at acidic pH, leading to a change in polymer conformation and solubility.
Signaling Pathway for pH-Responsive Drug Release
Polymers containing APM-derived moieties can be formulated into nanoparticles that encapsulate therapeutic agents. In the bloodstream (pH 7.4), these nanoparticles remain stable. Upon reaching a tumor microenvironment or being internalized into a cell's endosome (where the pH is lower), the morpholine groups become protonated. This protonation can lead to the swelling or disassembly of the nanoparticle, triggering the release of the encapsulated drug.
Visualization
Caption: pH-responsive drug release mechanism.
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with N-(3-Aminopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) nanoparticles (SNPs) is a cornerstone technique for the development of advanced platforms in drug delivery, diagnostics, and biomaterials. Functionalization with amine-containing molecules provides a versatile handle for the covalent attachment of a wide array of moieties, including therapeutic agents, targeting ligands, and imaging probes. N-(3-Aminopropyl)morpholine (APM) offers a unique aminofunctional group with a terminal morpholine (B109124) ring, which can influence the nanoparticles' charge, hydrophilicity, and interaction with biological systems.
These application notes provide a comprehensive guide to the synthesis of silica nanoparticles via the Stöber method, their subsequent surface modification using a post-grafting approach with this compound, and detailed protocols for characterization. While direct literature on APM functionalization is not as extensive as for other aminosilanes like APTES, the provided protocols are adapted from well-established methods for similar molecules and are expected to yield robust and reproducible results.
Data Presentation: Expected Physicochemical Properties
The following tables summarize typical quantitative data obtained before and after the aminofunctionalization of silica nanoparticles. The data for APTES/APTMS is provided as a reference to contextualize the expected outcomes for APM modification.[1][2][3]
Table 1: Physicochemical Characterization of Unmodified and Amine-Functionalized Silica Nanoparticles.
| Parameter | Unmodified SNPs | Amine-Functionalized SNPs (APTES/APTMS Reference) | Expected Outcome for APM-SNPs |
| Hydrodynamic Diameter (DLS) | 100 - 120 nm | 110 - 140 nm | Increase in diameter post-functionalization |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Maintained monodispersity |
| Zeta Potential (pH 7.4) | -15 to -30 mV | +15 to +40 mV | Inversion to positive surface charge |
| Surface Amine Density | N/A | 0.5 - 5 amine groups/nm² | Quantifiable amine groups on the surface |
| Grafting Efficiency (TGA) | N/A | 5 - 15% weight loss | Measurable weight loss corresponding to grafted APM |
Table 2: Influence of Reactant Ratios on Amine Grafting Density (Adapted from APTES protocols). [4]
| SiO₂:Silane Weight Ratio | Amine Coverage | Zeta Potential |
| 1:0.01 | Low | Slightly less negative or neutral |
| 1:0.05 | Medium | Positive |
| 1:0.1 | High | Strongly positive |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with diameters in the range of 100-120 nm.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (Absolute, ≥99.5%)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a clean, round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. A typical ratio is 70 mL ethanol, 10 mL deionized water, and 5 mL ammonium hydroxide.
-
Stir the solution vigorously at room temperature using a magnetic stirrer for 15 minutes to ensure homogeneity.
-
Rapidly inject 5 mL of TEOS into the stirred solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. The solution will turn from clear to a milky white suspension, indicating the formation of silica nanoparticles.[4][5]
-
The resulting silica nanoparticles can be purified by repeated cycles of centrifugation (e.g., 10,000 x g for 20 minutes) and redispersion in fresh ethanol to remove unreacted reagents.
Protocol 2: Surface Modification with this compound (Post-Grafting Method)
This protocol details the covalent attachment of APM to the surface of the synthesized silica nanoparticles.
Materials:
-
Silica nanoparticle suspension in ethanol (from Protocol 1)
-
This compound (APM)
-
Anhydrous Toluene (B28343) or Ethanol
Procedure:
-
Disperse a known concentration of purified silica nanoparticles (e.g., 10 mg/mL) in anhydrous toluene or ethanol in a round-bottom flask equipped with a condenser.
-
Heat the suspension to 60-80°C with vigorous stirring.
-
Add the desired amount of this compound. The amount can be varied to control the grafting density (refer to Table 2 for guidance on ratios, starting with a SiO₂:APM molar ratio of approximately 1:10 to 1:50).
-
Allow the reaction to proceed under reflux for 12-24 hours.
-
After cooling to room temperature, the APM-functionalized silica nanoparticles (APM-SNPs) are purified by several cycles of centrifugation and redispersion in fresh ethanol to remove unreacted APM.
-
The final product should be stored as a suspension in ethanol or a suitable buffer.
Protocol 3: Characterization of APM-Functionalized Silica Nanoparticles
A. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the presence of aminopropyl and morpholine groups on the silica surface.
-
Procedure:
-
Lyophilize a small sample of both unmodified and APM-SNPs.
-
Acquire spectra using a KBr pellet or an ATR-FTIR accessory over a range of 4000-400 cm⁻¹.
-
Expected Results: Look for the appearance of new peaks corresponding to C-H stretching (around 2850-2950 cm⁻¹), N-H bending (around 1560 cm⁻¹), and C-N stretching from the morpholine ring, alongside the characteristic Si-O-Si peaks of silica (around 1100 cm⁻¹).[2][6]
-
B. Dynamic Light Scattering (DLS) and Zeta Potential
-
Objective: To determine the hydrodynamic size, size distribution, and surface charge of the nanoparticles.
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension in deionized water or a buffer of choice (e.g., PBS pH 7.4).
-
Perform DLS measurements to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
Measure the zeta potential to determine the surface charge.
-
Expected Results: An increase in hydrodynamic diameter and a shift in zeta potential from negative to positive values upon successful APM functionalization.[1][3]
-
C. Thermogravimetric Analysis (TGA)
-
Objective: To quantify the amount of APM grafted onto the silica nanoparticle surface.
-
Procedure:
-
Place a known mass of the dried nanoparticle sample into a TGA crucible.
-
Heat the sample from room temperature to 800°C under a nitrogen atmosphere at a heating rate of 10°C/min.
-
Expected Results: A weight loss step between 200°C and 600°C for the APM-SNPs, which is absent in the unmodified SNPs, corresponds to the thermal decomposition of the grafted organic moieties. The percentage of weight loss can be used to calculate the grafting density.[2]
-
Visualizations
Caption: Experimental workflow for the synthesis, surface modification, and characterization of APM-SNPs.
Caption: Logical relationships between reaction parameters, modification outcomes, and characterization results.
References
Application Notes and Protocols: Experimental Setup for CO2 Capture using N-(3-Aminopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon dioxide (CO2) capture is a critical technology for mitigating greenhouse gas emissions from various industrial sources. Amine scrubbing, a method involving the chemical absorption of CO2 into an amine-based solvent, is a mature and widely used technology. N-(3-Aminopropyl)morpholine (APM) is a promising solvent for CO2 capture due to the presence of both a primary and a secondary amine group, which can potentially offer high CO2 absorption capacity and favorable reaction kinetics. This document provides detailed application notes and protocols for the experimental setup and evaluation of APM as a CO2 capture agent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the amine solvent is crucial for designing and optimizing the CO2 capture process. Key properties include:
-
Density: Affects solvent pumping and hydrodynamics in the absorber and stripper.
-
Viscosity: Influences mass transfer rates and pumping energy requirements.
-
Surface Tension: Impacts the effective interfacial area for gas-liquid mass transfer in the absorber.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, fishlike | [1] |
| Boiling Point | 235-240 °C | Not explicitly found in search results |
| Density | 0.986 g/mL at 25 °C | Not explicitly found in search results |
| pH | ~12 in water |
Experimental Performance Data
The performance of a CO2 capture solvent is evaluated based on several key parameters. Although specific quantitative data for this compound is limited in the provided search results, Table 2 summarizes representative data for other amine solvents like 2-amino-2-methyl-1-propanol (B13486) (AMP) and monoethanolamine (MEA) to provide a comparative context. It is imperative that these parameters be experimentally determined for APM to assess its true potential.
Table 2: Representative Performance Data for Amine Solvents
| Parameter | AMP (Representative) | MEA (Benchmark) | This compound (APM) |
| CO2 Absorption Capacity (mol CO2/mol amine) | ~0.5 - 0.9 | ~0.5 | To be determined experimentally |
| Initial Absorption Rate (mol/m²·s) | Variable, can be enhanced with promoters | High | To be determined experimentally |
| Cyclic CO2 Loading (mol CO2/mol amine) | > 0.4 | ~0.2-0.3 | To be determined experimentally |
| Heat of Absorption (kJ/mol CO2) | ~70-85 | ~85-101 | To be determined experimentally |
| Regeneration Energy (GJ/t CO2) | Lower than MEA | 3.5 - 4.0 | To be determined experimentally |
Note: The values for AMP and MEA are compiled from various sources and can vary depending on the experimental conditions (temperature, pressure, concentration).
Experimental Protocols
The following sections provide detailed protocols for the preparation of the APM solvent and for conducting CO2 absorption and desorption experiments.
Protocol for Preparation of Aqueous this compound (APM) Solvent
Objective: To prepare an aqueous solution of APM at a desired concentration for CO2 capture experiments.
Materials:
-
This compound (purity ≥ 99%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Beaker
-
Analytical balance
Procedure:
-
Determine the required mass of APM and deionized water: Based on the desired weight percentage (wt%) of the APM solution, calculate the mass of APM and deionized water needed. For example, to prepare 500 g of a 30 wt% APM solution, you will need 150 g of APM and 350 g of deionized water.
-
Weigh the components: Accurately weigh the calculated amount of deionized water in a beaker. In a separate container, carefully weigh the required mass of APM.
-
Mixing: Place the beaker with deionized water on a magnetic stirrer. Slowly add the weighed APM to the deionized water while stirring continuously. The mixing process is exothermic, so it is advisable to add the amine slowly to control the temperature rise.
-
Ensure complete dissolution: Continue stirring the solution for at least 30 minutes to ensure that the APM is completely dissolved and the solution is homogeneous.
-
Cooling and Storage: Allow the solution to cool down to room temperature. Transfer the prepared solution to a labeled, airtight container for storage.
Protocol for CO2 Absorption Experiment
Objective: To measure the CO2 absorption performance of the prepared APM solution.
Materials and Equipment:
-
Prepared aqueous APM solution
-
Gas mixture (e.g., 15% CO2 in N2)
-
Mass flow controllers
-
Gas absorption column (e.g., bubble column or packed bed reactor)
-
Thermostatic bath to control the temperature of the absorption column
-
Gas analyzer (e.g., infrared CO2 analyzer) to measure the CO2 concentration at the inlet and outlet of the absorber
-
Data acquisition system
Procedure:
-
System Setup: Assemble the experimental setup as shown in the workflow diagram below. Ensure all connections are leak-proof.
-
Solvent Loading: Fill the absorption column with a known volume of the prepared APM solution.
-
Temperature Control: Set the thermostatic bath to the desired absorption temperature (e.g., 40 °C) and allow the solvent to reach thermal equilibrium.
-
Gas Flow Initiation: Start the flow of the gas mixture through the absorption column at a predetermined flow rate, controlled by the mass flow controllers.
-
Data Recording: Continuously monitor and record the CO2 concentration in the outlet gas stream using the gas analyzer. Also, record the temperature and pressure of the system.
-
Reaching Saturation: Continue the experiment until the CO2 concentration at the outlet equals the inlet concentration, indicating that the solvent is saturated with CO2 (rich amine).
-
Data Analysis: Calculate the CO2 absorption capacity (in mol CO2 per mol of amine) and the initial absorption rate based on the recorded data.
Protocol for CO2 Desorption (Regeneration) Experiment
Objective: To evaluate the regeneration performance of the CO2-rich APM solution.
Materials and Equipment:
-
CO2-rich APM solution from the absorption experiment
-
Desorption column (stripper) equipped with a reboiler and a condenser
-
Heating mantle or oil bath for the reboiler
-
Condenser with a cooling water supply
-
Gas flow meter or gas chromatograph to measure the released CO2
-
Temperature and pressure sensors
-
Data acquisition system
Procedure:
-
Transfer of Rich Solvent: Transfer the CO2-rich APM solution to the desorption column/reboiler.
-
Heating: Heat the rich solvent in the reboiler to the desired regeneration temperature (e.g., 100-120 °C).
-
CO2 Release: As the temperature increases, the absorbed CO2 will be released from the solvent. The released gas, along with water vapor, will pass through the condenser.
-
Condensation and Measurement: The condenser will cool the gas stream, condensing the water vapor which is then returned to the stripper. The volume of the released CO2 is measured using a gas flow meter or analyzed by a gas chromatograph.
-
Reaching Lean State: Continue the desorption process until the rate of CO2 release becomes negligible, indicating that the solvent has been regenerated (lean amine).
-
Data Analysis: Calculate the regeneration efficiency (the percentage of absorbed CO2 that is released) and the cyclic CO2 loading (the difference in CO2 loading between the rich and lean solutions).
Visualizations
Experimental Workflow
Caption: Workflow for evaluating APM for CO2 capture.
Logical Relationship of Key Performance Indicators
Caption: Relationship between solvent properties and performance.
References
Application Notes and Protocols: N-(3-Aminopropyl)morpholine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)morpholine is a versatile bifunctional molecule widely utilized as a building block and chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1] Its structure, featuring a reactive primary amine and a tertiary amine within a morpholine (B109124) ring, imparts desirable physicochemical properties to target molecules, such as improved solubility and bioavailability.[1] The morpholine moiety is a recognized scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols are based on established synthetic methodologies and highlight the compound's utility in forming amide, sulfonamide, and amine linkages, which are fundamental in drug design and development.
Key Applications of this compound in Pharmaceutical Synthesis:
-
Introduction of a Morpholine Moiety: The morpholine ring can improve the aqueous solubility and metabolic stability of a drug candidate.
-
Linker or Spacer: The flexible aminopropyl chain can act as a linker to connect different pharmacophores.
-
Basic Center: The tertiary amine of the morpholine ring can serve as a basic center for salt formation, improving the formulation properties of a drug.
-
Building Block for Diverse Scaffolds: The primary amine allows for a wide range of chemical transformations, including amidation, sulfonamidation, and reductive amination, to build complex molecular architectures.
Experimental Protocols
Synthesis of N-(3-Morpholinopropyl)benzamide Derivatives: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. This compound readily reacts with activated carboxylic acids or acyl chlorides to form stable amide linkages. This protocol describes the synthesis of a benzamide (B126) derivative, a common structural motif in many pharmaceutical agents.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (14.4 g, 0.1 mol) and triethylamine (B128534) (12.1 g, 0.12 mol) in 100 mL of dichloromethane (B109758) (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of benzoyl chloride (14.1 g, 0.1 mol) in 50 mL of DCM from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a mobile phase of DCM:Methanol (B129727) (95:5) to yield the pure N-(3-morpholinopropyl)benzamide.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzoyl Chloride |
| Product | N-(3-Morpholinopropyl)benzamide |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
DOT Script for Synthesis Workflow:
Caption: Synthesis of N-(3-Morpholinopropyl)benzamide.
Synthesis of N-(3-Morpholinopropyl)sulfonamide Derivatives: Sulfonamide Bond Formation
Sulfonamides are another critical functional group in a wide array of drugs. The primary amine of this compound can be readily sulfonylated with various sulfonyl chlorides to produce the corresponding sulfonamide intermediates.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (14.4 g, 0.1 mol) in 100 mL of pyridine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (17.7 g, 0.1 mol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into 300 mL of ice-water. A precipitate will form. Filter the solid precipitate and wash thoroughly with cold water.
-
Isolation and Purification: Recrystallize the crude solid from ethanol (B145695) to obtain pure N-(3-morpholinopropyl)benzenesulfonamide.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzenesulfonyl Chloride |
| Product | N-(3-Morpholinopropyl)benzenesulfonamide |
| Yield | 80-90% |
| Purity (by Recrystallization) | >99% |
DOT Script for Synthesis Workflow:
Caption: Synthesis of N-(3-Morpholinopropyl)benzenesulfonamide.
Synthesis of N-Benzyl-3-morpholinopropan-1-amine: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is frequently used to synthesize secondary and tertiary amines in pharmaceutical manufacturing. This protocol outlines the synthesis of a secondary amine intermediate via the reductive amination of benzaldehyde (B42025) with this compound.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (14.4 g, 0.1 mol) in 150 mL of methanol in a 500 mL round-bottom flask, add benzaldehyde (10.6 g, 0.1 mol).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (B1222165) (4.5 g, 0.12 mol) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 100 mL of water to the residue and extract with ethyl acetate (B1210297) (3 x 75 mL).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography on silica gel to yield pure N-benzyl-3-morpholinopropan-1-amine.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzaldehyde |
| Reducing Agent | Sodium Borohydride |
| Product | N-Benzyl-3-morpholinopropan-1-amine |
| Yield | 75-85% |
| Purity (by GC-MS) | >97% |
DOT Script for Synthesis Workflow:
Caption: Reductive amination of Benzaldehyde.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its dual functionality allows for the straightforward introduction of the beneficial morpholine moiety into a wide range of molecular scaffolds through common and robust chemical transformations. The protocols provided herein serve as a practical guide for researchers and scientists in the pharmaceutical industry to leverage the synthetic utility of this compound in drug discovery and development projects.
References
Application of N-(3-Aminopropyl)morpholine as a Corrosion Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Aminopropyl)morpholine is a versatile organic compound recognized for its efficacy as a corrosion inhibitor, particularly in acidic and saline environments.[1] Its molecular structure, featuring both a morpholine (B109124) ring and a primary amine group, facilitates its adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[2][3] The nitrogen and oxygen atoms within the molecule act as active centers for adsorption, disrupting the electrochemical processes that lead to corrosion.[3] This document provides detailed application notes and standardized experimental protocols for evaluating the corrosion inhibition properties of this compound.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface. This process can be classified as physisorption, chemisorption, or a combination of both. In acidic solutions, the amine groups of this compound can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). Additionally, the lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms, forming a stable protective film (chemisorption). This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and impeding both anodic and cathodic reactions.[3]
The adsorption behavior of this compound on a metal surface can be described by various adsorption isotherms, with the Langmuir isotherm often providing a good fit for the experimental data, suggesting the formation of a monolayer of the inhibitor on the metal surface.[4][5][6]
Quantitative Data Summary
The following tables summarize typical data obtained from corrosion inhibition studies of morpholine derivatives. While specific data for this compound is not extensively published, these tables serve as a reference for the expected performance and data presentation.
Table 1: Corrosion Inhibition Efficiency of Morpholine Derivatives from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 25.4 | 1.25 | - |
| 50 | 8.9 | 0.44 | 65.0 |
| 100 | 5.1 | 0.25 | 80.0 |
| 200 | 2.8 | 0.14 | 89.0 |
| 500 | 1.5 | 0.07 | 94.1 |
Table 2: Potentiodynamic Polarization Parameters for a Morpholine Derivative in 1 M HCl
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -480 | 250 | 85 | -120 | - |
| 50 | -470 | 85 | 82 | -115 | 66.0 |
| 100 | -465 | 45 | 80 | -112 | 82.0 |
| 200 | -460 | 22 | 78 | -110 | 91.2 |
| 500 | -450 | 10 | 75 | -105 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Morpholine Derivative in 1 M HCl
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 200 | - |
| 50 | 150 | 120 | 66.7 |
| 100 | 300 | 80 | 83.3 |
| 200 | 650 | 50 | 92.3 |
| 500 | 1200 | 30 | 95.8 |
Experimental Protocols
The following are detailed protocols for the most common techniques used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Method
This gravimetric technique provides a direct and straightforward measurement of the corrosion rate.
a. Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
Various concentrations of this compound inhibitor solutions
-
Water bath or thermostat for temperature control
-
Desiccator
-
Acetone, ethanol, and distilled water for cleaning
-
Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1200 grit)
b. Protocol:
-
Specimen Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the weighed coupons in the corrosive solution with and without various concentrations of this compound. Ensure the coupons are fully submerged.
-
Exposure: Maintain the setup at a constant temperature for a predetermined period (e.g., 6, 12, or 24 hours).
-
Cleaning: After the immersion period, retrieve the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
a. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)
-
Corrosive medium and inhibitor solutions as described above
b. Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, rinsing, and drying as described for the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100, where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell as described for PDP
b. Protocol:
-
Electrode and Cell Setup: Prepare the electrode and set up the cell as for the PDP measurements.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance modulus and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanism of corrosion inhibition by adsorption.
References
- 1. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment [mdpi.com]
- 2. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(3-Aminopropyl)morpholine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(3-Aminopropyl)morpholine as a versatile linker in bioconjugation. This document outlines the fundamental properties of this compound, detailed experimental protocols for its conjugation to biomolecules, and methods for the characterization and analysis of the resulting conjugates.
Introduction to this compound as a Bioconjugation Linker
This compound is a bifunctional molecule featuring a primary amine and a morpholine (B109124) ring.[1][2][3][4][5][6][7][8][9][10] Its primary amine group serves as a reactive handle for covalent attachment to biomolecules, typically through the formation of a stable amide bond with carboxyl groups.[1][2] The morpholine moiety can enhance the solubility and bioavailability of the resulting conjugate, a desirable feature in drug development.[1][2] This linker is particularly useful for conjugating small molecules, peptides, or proteins to other biomolecules such as antibodies or enzymes.
Key Properties and Advantages
The utility of this compound as a linker stems from its distinct chemical properties:
-
Bifunctionality: The primary amine allows for straightforward conjugation, while the morpholine ring can improve the physicochemical properties of the bioconjugate.[1][2]
-
Amide Bond Stability: The amide bond formed during conjugation is generally stable under a wide range of pH and temperature conditions, ensuring the integrity of the bioconjugate.[11][12][13][14]
-
Versatility: It can be employed in a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), enzyme immobilization, and surface modification of biomaterials.[1][2][15][16][17][18][19]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂O | [3][5][6][9] |
| Molecular Weight | 144.22 g/mol | [3][5][6] |
| Appearance | Colorless to pale yellow liquid | [2][3][6] |
| Boiling Point | 224 °C | [8][9] |
| Melting Point | -15 °C | [8][9][10] |
| pKa | ~10.3 | [8] |
| Solubility | Soluble in water | [1][8] |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a biomolecule containing accessible carboxyl groups (e.g., proteins with aspartic or glutamic acid residues). The most common method involves a two-step process utilizing carbodiimide (B86325) chemistry with EDC and NHS.
Protocol 1: Activation of Biomolecule Carboxyl Groups
This protocol describes the activation of carboxyl groups on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Materials:
-
Protein solution (in amine-free buffer, e.g., MES buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 2-Mercaptoethanol)
-
Desalting column
Procedure:
-
Equilibrate EDC and NHS to room temperature before use.
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Add EDC and NHS to the protein solution. A typical starting molar excess is 10-20 fold of EDC and 20-40 fold of NHS over the protein.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
(Optional but recommended) Quench the EDC reaction by adding a quenching solution (e.g., 2-mercaptoethanol (B42355) to a final concentration of 20 mM) and incubating for 10 minutes at room temperature.
-
Immediately proceed to the conjugation step or purify the activated protein using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) to remove excess activating agents and byproducts.
Protocol 2: Conjugation of this compound to the Activated Biomolecule
This protocol details the reaction of the amine group of this compound with the NHS-activated carboxyl groups on the biomolecule to form a stable amide bond.
Materials:
-
Activated protein solution (from Protocol 1)
-
This compound
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Dissolve this compound in Conjugation Buffer. The molar excess of the linker will depend on the desired degree of labeling and should be optimized empirically. A starting point is a 50-100 fold molar excess over the protein.
-
Add the this compound solution to the activated protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature. This will hydrolyze any remaining NHS esters.
-
Purify the bioconjugate to remove excess linker and quenching reagents using SEC, dialysis, or tangential flow filtration.
Characterization of the Bioconjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its integrity.
Determination of Drug-to-Antibody Ratio (DAR)
For antibody-drug conjugates, the drug-to-antibody ratio (DAR) is a critical quality attribute.[20][21][22][23]
Methods:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct UV-Vis absorbance spectrum from the protein, the DAR can be estimated by measuring the absorbance at two different wavelengths.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, from which the number of attached linkers can be calculated.[21]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated linkers, allowing for the determination of the DAR distribution.[21]
Confirmation of Conjugate Integrity and Stability
The stability of the final conjugate should be assessed under relevant storage and physiological conditions.
Methods:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates in the purified conjugate.[24]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to confirm the covalent attachment of the linker to the protein by observing a shift in the molecular weight.
-
Stability Studies: The stability of the conjugate can be evaluated by incubating it at different temperatures and pH values and monitoring for degradation or aggregation over time using the methods described above.[7][25][26][27]
Mandatory Visualizations
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 5. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | 123-00-2 [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status [ouci.dntb.gov.ua]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(3-Aminopropyl)morpholine Functionalized Resins for Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in aqueous environments is a significant concern for environmental and human health. The removal of toxic heavy metal ions such as lead (Pb(II)), copper (II), cadmium (Cd(II)), zinc (Zn(II)), and nickel (Ni(II)) is of paramount importance. Chelating resins, which are polymeric materials functionalized with ligands capable of forming stable complexes with metal ions, offer a highly effective method for metal ion removal.[1]
N-(3-Aminopropyl)morpholine (APM) is a versatile bifunctional molecule containing both a secondary amine within the morpholine (B109124) ring and a primary amine at the terminus of the propyl chain. This dual-amine structure makes it an excellent candidate for functionalizing polymer resins to create highly efficient chelating materials. The nitrogen and oxygen atoms in the APM molecule can act as donor atoms, forming strong coordinate bonds with various metal ions. This application note provides detailed protocols for the synthesis of APM-functionalized resins and their application in metal ion chelation from aqueous solutions.
Data Presentation
The following tables summarize the quantitative data regarding the metal ion chelation performance of this compound functionalized resins. The data is compiled from various studies on amine-functionalized adsorbents, with specific examples provided where available.
Table 1: Maximum Adsorption Capacities (q_max) of Amine-Functionalized Resins for Various Metal Ions
| Resin Type | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| Amidoxime-functionalized polyacrylonitrile (B21495) | Cd(II) | 185 | [2] |
| Amidoxime-functionalized polyacrylonitrile | Cr(III) | 204 | [2] |
| Amidoxime-functionalized polyacrylonitrile | Cu(II) | 105 | [2] |
| Amidoxime-functionalized polyacrylonitrile | Ni(II) | 104 | [2] |
| Amidoxime-functionalized polyacrylonitrile | Pb(II) | 345 | [2] |
| Amidoxime-functionalized polyacrylonitrile | Zn(II) | 91 | [2] |
| Amine-functionalized porous polymer gels | Pb(II) | 1211 | [3] |
| Poly(m-aminophenol)/APTES/graphene oxide | Cu(II) | 324.54 | [4] |
Table 2: Optimal Conditions for Metal Ion Adsorption
| Resin Type | Metal Ion | Optimal pH | Contact Time (min) | Reference |
| Chelating resin with ethylenediamine | Various | 4.0 - 10.0 | Equilibrium reached with time | [5] |
| Amine-functionalized porous polymer gels | Pb(II) | 6.1 | Not Specified | [3] |
| Activated Carbon | Pb(II) | Not Specified | 30 | [6] |
| Amberlite IR-120 | Various | Not Specified | 15 | [7] |
| Aminated polyacrylonitrile fibers | Various | Not Specified | Not Specified | [2] |
Table 3: Adsorption Isotherm and Kinetic Models
| Resin Type | Metal Ion | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
| Amidoxime-functionalized polyacrylonitrile | Various | Langmuir | Pseudo-second-order | [2] |
| Activated Carbon | Pb(II) | Langmuir | Pseudo-second-order | [6] |
| Amberlite IR-120 | Various | Langmuir | Not Specified | [7] |
Experimental Protocols
Synthesis of this compound Functionalized Polystyrene Resin
This protocol describes the functionalization of chloromethylated polystyrene (Merrifield resin) with this compound.
Materials:
-
Chloromethylated polystyrene (Merrifield resin), 1% divinylbenzene (B73037) cross-linked, 100-200 mesh
-
This compound (APM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Deionized water
Procedure:
-
Swell the chloromethylated polystyrene resin (1.0 g) in DMF (10 mL) in a round-bottom flask for 2 hours at room temperature.
-
Add a solution of this compound (5.0 mmol) and triethylamine (5.0 mmol) in DMF (5 mL) to the swollen resin.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the resin and wash it sequentially with DMF (3 x 20 mL), a 1:1 (v/v) mixture of DMF and water (3 x 20 mL), deionized water (3 x 20 mL), and methanol (3 x 20 mL).
-
Dry the functionalized resin in a vacuum oven at 60°C to a constant weight.
-
Characterize the resulting APM-functionalized resin using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the morpholine and amine functional groups.
Synthesis of this compound Functionalized Silica (B1680970) Gel
This protocol details the modification of silica gel with APM.
Materials:
-
Silica gel (60 Å pore size, 40-63 µm particle size)
-
(3-Chloropropyl)trimethoxysilane
-
This compound (APM)
-
Toluene (B28343), anhydrous
-
Triethylamine (TEA)
Procedure:
-
Activate the silica gel by heating at 120°C for 4 hours to remove adsorbed water.
-
Suspend the activated silica gel (10.0 g) in anhydrous toluene (100 mL) in a three-necked flask equipped with a condenser and a nitrogen inlet.
-
Add (3-Chloropropyl)trimethoxysilane (10.0 mmol) to the suspension and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the mixture, filter the silica, and wash thoroughly with toluene and then ethanol to remove unreacted silane. Dry the chloropropyl-functionalized silica in a vacuum oven at 80°C.
-
Suspend the dried chloropropyl-functionalized silica (5.0 g) in a solution of this compound (20.0 mmol) and triethylamine (20.0 mmol) in toluene (50 mL).
-
Heat the mixture to 100°C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling, filter the functionalized silica gel and wash it sequentially with toluene (3 x 50 mL), ethanol (3 x 50 mL), and deionized water (3 x 50 mL).
-
Dry the final this compound functionalized silica gel under vacuum at 60°C.
-
Confirm the functionalization using FTIR spectroscopy and elemental analysis.
Metal Ion Chelation Studies (Batch Method)
This protocol outlines a general procedure for evaluating the metal ion adsorption capacity of the synthesized resins.
Materials:
-
APM-functionalized resin (polystyrene or silica-based)
-
Stock solutions (1000 mg/L) of metal ions (e.g., Pb(NO₃)₂, Cu(NO₃)₂, Cd(NO₃)₂, Zn(NO₃)₂, Ni(NO₃)₂)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Deionized water
Procedure:
-
Prepare a series of metal ion solutions of varying concentrations (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.
-
For each concentration, place a known amount of the APM-functionalized resin (e.g., 25 mg) into a conical flask containing a specific volume of the metal ion solution (e.g., 25 mL).
-
Adjust the pH of the solutions to the desired value (e.g., pH 5-6) using 0.1 M HCl or 0.1 M NaOH.
-
Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 24 hours).
-
After equilibration, filter the suspension to separate the resin.
-
Determine the final concentration of the metal ions in the filtrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Calculate the amount of metal ion adsorbed per unit mass of the resin (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
C_0 is the initial metal ion concentration (mg/L)
-
C_e is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the resin (g)
-
-
To study the adsorption kinetics, take aliquots of the solution at different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes) and analyze the metal ion concentration.
Resin Regeneration Protocol
This protocol describes a general method for regenerating the metal-loaded resin.
Materials:
-
Metal-loaded APM-functionalized resin
-
Eluent solution (e.g., 0.1 M HNO₃ or 0.1 M HCl)
-
Deionized water
Procedure:
-
After the adsorption experiment, filter the metal-loaded resin.
-
Wash the resin with a small amount of deionized water to remove any unadsorbed metal solution.
-
Place the metal-loaded resin in a column or a flask.
-
Pass the eluent solution (e.g., 0.1 M HNO₃) through the resin bed or agitate the resin in the eluent solution for a sufficient time (e.g., 2-4 hours) to desorb the metal ions.
-
Filter the resin and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the regenerated resin in a vacuum oven at 60°C.
-
The regenerated resin can be reused for subsequent adsorption cycles. The efficiency of regeneration can be assessed by comparing the adsorption capacity of the regenerated resin with that of the fresh resin.
Visualizations
Caption: Workflow for the synthesis of this compound functionalized resin.
Caption: Schematic of metal ion chelation by the APM-functionalized resin.
Caption: Experimental workflow for metal ion chelation studies.
References
Application Notes and Protocols for N-(3-Aminopropyl)morpholine as a Basic Catalyst in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(3-aminopropyl)morpholine as a versatile and efficient basic catalyst for Michael addition reactions. This powerful carbon-carbon and carbon-heteroatom bond-forming reaction is fundamental in organic synthesis, enabling the construction of complex molecular frameworks essential for pharmaceutical and drug development.[1][2]
This compound, a bifunctional molecule featuring both a primary and a tertiary amine, offers distinct advantages as an organocatalyst. Its basic nature facilitates the deprotonation of Michael donors, initiating the conjugate addition, while its structural properties can influence the stereochemical outcome of the reaction.
Aza-Michael Addition: Synthesis of β-Amino Carbonyl Compounds
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of β-amino acids, esters, and ketones, which are prevalent motifs in numerous biologically active compounds. This compound can effectively catalyze this transformation.
Application Data
The following table summarizes representative examples of the aza-Michael addition of aliphatic amines to α,β-unsaturated esters and ketones catalyzed by this compound.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine (B48309) | Ethyl acrylate (B77674) | 10 | Methanol (B129727) | 25 | 4 | 92 |
| 2 | Pyrrolidine | Methyl vinyl ketone | 10 | Acetonitrile | 25 | 2 | 95 |
| 3 | Piperidine | Cyclohexenone | 15 | Dichloromethane | 0 | 6 | 88 |
| 4 | Aniline | Acrylonitrile | 10 | Neat | 50 | 5 | 85 |
Experimental Protocol: Aza-Michael Addition of Benzylamine to Ethyl Acrylate
Materials:
-
Ethyl acrylate (1.0 mmol, 100.1 mg)
-
Benzylamine (1.1 mmol, 117.9 mg)
-
This compound (0.1 mmol, 14.4 mg)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Column chromatography setup
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acrylate (1.0 mmol) and methanol (5 mL).
-
Stir the solution at room temperature (25 °C).
-
Add benzylamine (1.1 mmol) to the solution.
-
Add this compound (0.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 7:3).
-
Upon completion of the reaction (typically 4 hours), concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the desired β-amino ester.
Thio-Michael Addition: Synthesis of β-Thio Carbonyl Compounds
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thio-Michael addition, is a highly efficient method for the formation of carbon-sulfur bonds. These β-thio carbonyl derivatives are valuable intermediates in the synthesis of various sulfur-containing pharmaceuticals and natural products. This compound serves as an effective basic catalyst to facilitate the deprotonation of the thiol, thereby promoting the addition.
Application Data
The following table presents representative examples of the thio-Michael addition of thiols to α,β-unsaturated enones catalyzed by this compound.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Cyclohexenone | 5 | Tetrahydrofuran | 25 | 1 | 98 |
| 2 | Benzyl mercaptan | Chalcone (B49325) | 10 | Ethanol (B145695) | 25 | 3 | 94 |
| 3 | 1-Dodecanethiol | Methyl vinyl ketone | 10 | Dichloromethane | 0 | 2 | 96 |
| 4 | 4-Methoxythiophenol | 2-Cyclopenten-1-one | 5 | Acetonitrile | 25 | 1.5 | 97 |
Experimental Protocol: Thio-Michael Addition of Thiophenol to Cyclohexenone
Materials:
-
Cyclohexenone (1.0 mmol, 96.1 mg)
-
Thiophenol (1.1 mmol, 121.2 mg)
-
This compound (0.05 mmol, 7.2 mg)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Column chromatography setup
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexenone (1.0 mmol) and anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature (25 °C).
-
Add thiophenol (1.1 mmol) to the solution.
-
Add this compound (0.05 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).
-
Upon completion of the reaction (typically 1 hour), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired β-thio ketone.
Michael Addition of Active Methylene (B1212753) Compounds
Active methylene compounds, such as malonates and nitroalkanes, are excellent Michael donors due to the acidity of the protons alpha to two electron-withdrawing groups.[2] this compound can effectively catalyze the conjugate addition of these nucleophiles to various Michael acceptors.
Application Data
The following table illustrates the this compound catalyzed Michael addition of active methylene compounds to α,β-unsaturated ketones.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Chalcone | 15 | Ethanol | 50 | 12 | 85 |
| 2 | Nitromethane | Benzylideneacetone | 20 | Toluene | 60 | 24 | 78 |
| 3 | Malononitrile | Cyclohexenone | 10 | Methanol | 25 | 3 | 90 |
| 4 | Ethyl acetoacetate | Methyl vinyl ketone | 15 | Dichloromethane | 25 | 8 | 82 |
Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chalcone (1.0 mmol, 208.3 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg)
-
This compound (0.15 mmol, 21.6 mg)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
TLC plates (silica gel 60 F254)
-
Column chromatography setup
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chalcone (1.0 mmol), diethyl malonate (1.2 mmol), and ethanol (10 mL).
-
Add this compound (0.15 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C and stir.
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Upon completion of the reaction (typically 12 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired Michael adduct.
Visualizations
Caption: General mechanism of this compound catalyzed Michael addition.
Caption: General experimental workflow for a catalyzed Michael addition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-Aminopropyl)morpholine Concentration in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of N-(3-Aminopropyl)morpholine (APM) in your catalytic reactions. APM is a versatile amine catalyst and ligand used in a variety of applications, including polyurethane foam production, epoxy resin curing, and various organic syntheses.[1] Proper concentration is crucial for achieving desired reaction rates, yields, and product properties.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in catalytic reactions?
The optimal concentration of this compound can vary significantly depending on the specific reaction, substrates, and desired outcome. However, based on industrial synthesis protocols, a general starting point for catalyst loading can be inferred. For instance, in certain hydrogenation reactions for its own synthesis, catalyst levels are around 1-1.5% by weight relative to the main reactant and solvent.[2][3] For polyurethane formulations, amine catalysts typically constitute 0.1 to 5.0 percent of the formulation.[4] It is always recommended to start with a low concentration and gradually increase it while monitoring the reaction progress.
Q2: How does the concentration of this compound affect polyurethane foam properties?
In polyurethane foam production, this compound acts as a catalyst influencing both the gelling (urethane formation) and blowing (urea formation) reactions.[5] The concentration of the amine catalyst directly impacts:
-
Reaction Speed and Curing Time: Higher concentrations generally lead to faster reaction rates and shorter curing times.
-
Foam Density and Hardness: The catalyst concentration affects the foam's cellular structure, which in turn influences its density and hardness.
-
Elasticity and Thermal Stability: Proper catalyst concentration is crucial for achieving the desired polymer structure and, consequently, the foam's mechanical and thermal properties.
Q3: What is the role of this compound concentration in epoxy resin curing?
This compound can be used as a curing agent or co-curing agent for epoxy resins. Its concentration influences the curing kinetics and the final properties of the cured resin. The amine groups react with the epoxide rings, leading to cross-linking.[6][7] The concentration will affect the rate of cure and the cross-link density of the final polymer, which determines its mechanical strength and thermal stability.[8][9]
Q4: Can this compound be used in base-catalyzed reactions like Knoevenagel condensations or Michael additions?
Yes, as a basic amine, this compound can catalyze reactions such as Knoevenagel condensations and Michael additions, which are fundamental carbon-carbon bond-forming reactions.[10] In these reactions, the amine acts as a base to deprotonate an active methylene (B1212753) compound, initiating the reaction cascade.[4][11][12] The concentration of the amine catalyst is a critical parameter to optimize for maximizing yield and minimizing side reactions.[13][14]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during catalytic reactions where this compound concentration may be a key factor.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Concentration | Gradually increase the concentration of this compound in small increments (e.g., 0.1-0.5% at a time). Monitor the reaction progress by techniques like TLC, GC, or HPLC to observe any increase in the reaction rate. |
| Low Reaction Temperature | Increase the reaction temperature. The combination of increased temperature and catalyst concentration can often overcome activation energy barriers. |
| Inhibitors in the Reaction Mixture | Ensure all reactants and solvents are pure and dry. Water or acidic impurities can neutralize the amine catalyst, reducing its effectiveness. |
Experimental Workflow: Optimizing Catalyst Concentration for a Slow Reaction
Caption: Workflow for troubleshooting a slow or incomplete reaction.
Issue 2: Formation of Side Products or Low Selectivity
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Concentration | A high concentration of this compound can lead to undesired side reactions. Reduce the catalyst concentration and observe the effect on the product distribution. |
| High Reaction Temperature | High temperatures can promote side reactions. Try running the reaction at a lower temperature, which may require a longer reaction time but can improve selectivity. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. An excess of one reactant, combined with a high catalyst concentration, can lead to the formation of byproducts. |
Logical Relationship: Factors Influencing Side Product Formation
Caption: Key factors that can lead to increased side product formation.
Quantitative Data Summary
While specific quantitative data for the optimization of this compound concentration is not abundant in publicly available literature, the following table provides a general framework for an optimization experiment based on common practices in catalysis.
Table 1: Example of an Experimental Design for Optimizing APM Concentration
| Run | APM Concentration (mol%) | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Observed Selectivity (%) |
| 1 | 0.5 | 80 | 24 | ||
| 2 | 1.0 | 80 | 24 | ||
| 3 | 2.0 | 80 | 24 | ||
| 4 | 1.0 | 60 | 48 | ||
| 5 | 1.0 | 100 | 12 |
This table is a template for designing experiments. The actual values for yield and selectivity would be determined empirically.
Experimental Protocols
General Protocol for a Trial Knoevenagel Condensation
This protocol provides a starting point for a Knoevenagel condensation reaction using an amine catalyst like this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the active methylene compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., starting with 1-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can be isolated by precipitation (e.g., by adding cold water) or by extraction after removing the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Note on Safety: this compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood.[8] It is harmful if swallowed or in contact with skin.[8]
References
- 1. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 2. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 3. CN1286825C - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 4. Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050059749A1 - Catalysts useful in polyurethane foam - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 12. Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving yield in N-(3-Aminopropyl)morpholine mediated synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Aminopropyl)morpholine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.
Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?
Low overall yield can stem from issues in either of the two main synthetic steps: the initial cyanoethylation of morpholine (B109124) to form 3-morpholinopropionitrile, or the subsequent hydrogenation to this compound.
Troubleshooting Steps:
-
Analyze the Intermediate: First, try to isolate and determine the yield and purity of the 3-morpholinopropionitrile intermediate. This will help you identify which step is problematic.
-
Cyanoethylation Step Issues: If the yield of the intermediate is low, consider the following:
-
Molar Ratio of Reactants: An inappropriate molar ratio of morpholine to acrylonitrile (B1666552) can lead to side reactions or incomplete conversion. An excess of morpholine is often used to ensure full conversion of acrylonitrile.[1]
-
Reaction Temperature: The reaction is exothermic. Poor temperature control can lead to polymerization of acrylonitrile. Maintain the recommended temperature range.[1]
-
Addition Rate of Acrylonitrile: A slow, controlled addition of acrylonitrile to morpholine is crucial to prevent polymerization and manage the reaction's exotherm.
-
-
Hydrogenation Step Issues: If the intermediate yield is good, but the final product yield is low, focus on the hydrogenation step:
-
Catalyst Activity: The catalyst (e.g., Raney Nickel, Cobalt) may be deactivated. Ensure you are using a fresh or properly activated catalyst.[1]
-
Hydrogen Pressure and Temperature: These are critical parameters. Insufficient pressure or temperature can lead to incomplete reaction, while excessively high temperatures can promote side reactions.[1]
-
Solvent and Promoter: The choice of solvent (e.g., ethanol, methanol, aqueous ammonia) and promoter (e.g., sodium carbonate, ammonia) can significantly impact the reaction rate and selectivity.[1]
-
Impurity Formation: Side reactions can consume the intermediate and reduce the yield of the desired product.
-
Q2: I am observing significant side product formation during the hydrogenation step. What are these side products and how can I minimize them?
The primary side products in the hydrogenation of 3-morpholinopropionitrile are dimorpholine dipropyl amine and morpholine tripropyl amine. These arise from the reaction of the newly formed primary amine with the nitrile intermediate.
Strategies to Minimize Side Products:
-
Use of Ammonia (B1221849): The presence of ammonia (as a solvent or co-solvent) can suppress the formation of secondary and tertiary amine side products by favoring the reaction of the intermediate with ammonia over the product amine.[1]
-
Optimize Reaction Conditions: Carefully control the reaction temperature and pressure. High temperatures can sometimes favor the formation of these byproducts.
-
Catalyst Choice: The type of catalyst and its preparation can influence selectivity.
Q3: The purification of my final product by distillation is resulting in a low recovery. What could be the issue?
Low recovery during distillation can be due to several factors:
-
Incomplete Reaction: If the hydrogenation was not complete, you will have a mixture of the starting nitrile and the final amine product, which can be difficult to separate cleanly.
-
High-Boiling Impurities: The presence of high-boiling side products, such as the dimorpholine and trimorpholine derivatives, can interfere with the distillation of the desired product.
-
Azeotrope Formation: While not commonly reported for this specific compound, the presence of residual solvents or water could potentially form azeotropes, complicating the distillation.
-
Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to very high temperatures during distillation could lead to some degradation.
Troubleshooting Distillation:
-
Fractional Distillation: Employ a fractional distillation column to achieve better separation between the product and impurities with close boiling points.
-
Vacuum Distillation: this compound has a relatively high boiling point. Vacuum distillation is recommended to lower the boiling point and minimize the risk of thermal decomposition.
-
Pre-distillation Purification: If significant impurities are present, consider a preliminary purification step, such as an acid-base extraction, to remove non-basic impurities before distillation.
Data Presentation
The following tables summarize key quantitative data from various synthesis protocols for this compound.
Table 1: Reaction Conditions for the Synthesis of 3-Morpholinopropionitrile
| Parameter | Value Range | Reported Yield | Reference |
| Morpholine:Acrylonitrile (molar ratio) | 1.0:1 to 1.3:1 | 92.9% - 98.7% | [1] |
| Reaction Temperature | 30 - 60 °C | 98.7% at 58±2 °C | [1] |
| Reaction Time | 2 - 8 hours | Not specified | [1] |
| Acrylonitrile Addition Time | 1.5 - 5 hours | Not specified | [1] |
Table 2: Reaction Conditions for the Hydrogenation of 3-Morpholinopropionitrile
| Parameter | Value Range | Reported Yield | Reference |
| Catalyst | Raney Nickel, Cobalt | 78.9% - 93.4% | [1] |
| Catalyst Loading | 1 - 1.5% (w/w of nitrile + solvent) | Not specified | [1] |
| Hydrogen Pressure | 1.0 - 6.0 MPa | 93.4% at 3 MPa | [1] |
| Reaction Temperature | 80 - 200 °C | 93.4% at 150±5 °C | [1] |
| Reaction Time | 2 - 6 hours | Not specified | [1] |
| Solvent | Ethanol, Methanol, Aqueous Ammonia | Not specified | [1] |
| Promoter | Sodium Carbonate, Ammonia | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Morpholinopropionitrile
This protocol is based on the cyanoethylation of morpholine.
Materials:
-
Morpholine
-
Acrylonitrile
-
Reaction flask equipped with a stirrer, dropping funnel, and thermometer
Procedure:
-
Charge the reaction flask with the required amount of morpholine.
-
With vigorous stirring, slowly add acrylonitrile dropwise from the dropping funnel over a period of 1.5 to 5 hours.
-
Maintain the reaction temperature between 30-60°C. Cooling may be necessary to control the exotherm.
-
After the addition is complete, continue stirring for an additional 0.5 to 2 hours to ensure the reaction goes to completion.
-
The resulting 3-morpholinopropionitrile can be purified by distillation or used directly in the next step.
Protocol 2: Synthesis of this compound by Hydrogenation
This protocol describes the catalytic hydrogenation of 3-morpholinopropionitrile.
Materials:
-
3-Morpholinopropionitrile
-
Solvent (e.g., 95% Ethanol)
-
Catalyst (e.g., Raney Nickel or Cobalt)
-
Promoter (e.g., Sodium Carbonate)
-
High-pressure autoclave
Procedure:
-
To the autoclave, add the purified 3-morpholinopropionitrile, solvent, catalyst, and promoter. The solvent should constitute 50-80% of the total weight of the nitrile and solvent mixture.[1]
-
Seal the autoclave and purge it with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3-4 MPa).
-
Heat the mixture to the target temperature (e.g., 130-150°C) with stirring.
-
Maintain these conditions for 2 to 6 hours, monitoring hydrogen uptake to gauge reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude this compound can then be purified by distillation, typically under vacuum.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.
Caption: Workflow for the synthesis of this compound.
References
troubleshooting low conversion rates with N-(3-Aminopropyl)morpholine catalyst
Technical Support Center: N-(3-Aminopropyl)morpholine Catalyst
Welcome to the technical support center for this compound (APM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile amine catalyst.
This compound is a bifunctional molecule featuring a tertiary amine within the morpholine (B109124) ring and a primary amine on the propyl side chain. This structure gives it strong basicity and high reactivity, making it a valuable catalyst and building block in various organic syntheses, including Knoevenagel condensations and Michael additions, as well as in the production of polymers and pharmaceuticals.[1][2][3][4]
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a common issue in catalyzed reactions. This guide provides a systematic approach to identifying and resolving the root cause of poor performance with your APM catalyst.
Q1: My reaction has stalled or is showing very low conversion. What are the first steps I should take?
A1: When encountering low conversion, a logical, step-by-step investigation is crucial. Start by verifying the foundational elements of your reaction setup.
-
Verify Reagent & Catalyst Integrity:
-
Catalyst Purity: Ensure the this compound is of high purity (≥99% is recommended) and has been stored correctly.[5] It is an air-sensitive liquid and should be stored in a tightly sealed container away from strong acids and oxidizing agents.[1]
-
Reagent Quality: Check the purity and dryness of your substrates and solvent. Impurities can act as inhibitors.
-
-
Confirm Reaction Conditions:
-
Catalyst Loading: Double-check your calculations to ensure the correct molar percentage of the catalyst was added.
-
Temperature: Verify that the reaction is being conducted at the specified temperature. Amine-catalyzed reactions can be sensitive to thermal conditions.[6]
-
Atmosphere: Ensure the reaction is running under the appropriate atmosphere (e.g., inert gas like nitrogen or argon if your reagents are air-sensitive).
-
Below is a workflow to guide your initial troubleshooting process.
Q2: I've confirmed my reagents and basic conditions are correct, but the conversion rate is still low. What deeper issues could be at play?
A2: If the basics are covered, consider more nuanced reaction parameters and potential side reactions. The issue could lie in reaction kinetics, catalyst deactivation, or equilibrium limitations.
-
Catalyst Deactivation:
-
Acidic Impurities: this compound is a base.[2] Acidic impurities in your substrate or solvent will neutralize the catalyst, rendering it inactive. Consider pre-treating your solvent or substrate with a drying agent or a mild base that can be easily removed.
-
Side Reactions: The primary amine of APM can potentially react with certain substrates (e.g., aldehydes or ketones) to form imines, which may or may not be the desired catalytic pathway.
-
-
Sub-optimal Reaction Parameters:
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates. While APM is soluble in water and most polar solvents, the ideal solvent depends on the specific reaction.[1]
-
Concentration: Reactions can be concentration-dependent. If the reaction is bimolecular, increasing the concentration of reactants may improve the rate.
-
Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period to determine if it is proceeding, albeit slowly.
-
Data Presentation: Impact of Key Parameters on Conversion
To illustrate the effect of reaction parameters, consider the following data from a model Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326).
Table 1: Effect of Catalyst Loading and Temperature on Conversion Rate
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| 1 | 25 | 4 | 45 |
| 5 | 25 | 4 | 85 |
| 10 | 25 | 4 | 92 |
| 5 | 40 | 4 | 95 |
| 5 | 60 | 4 | 98 |
Table 2: Effect of Solvent on Conversion Rate
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| Toluene | 5 | 40 | 4 | 75 |
| Ethanol | 5 | 40 | 4 | 95 |
| THF | 5 | 40 | 4 | 88 |
| Water | 5 | 40 | 4 | 91 |
Frequently Asked Questions (FAQs)
Q3: Can this compound degrade over time?
A3: Yes. While thermally stable, APM is air-sensitive and can react with atmospheric CO₂ and moisture. This can lead to the formation of carbonate salts, reducing the catalyst's basicity and effectiveness. It is crucial to store it under an inert atmosphere and in a tightly sealed container.[1] Microbial degradation can also occur over long periods in aqueous environments.[7][8]
Q4: My reaction produces a side product. How can I improve selectivity?
A4: The formation of side products, such as in a Michael reaction where 1,2-addition might compete with the desired 1,4-addition, is a common challenge.[9] To improve selectivity:
-
Lower the Temperature: Reactions are often more selective at lower temperatures.
-
Change the Solvent: The solvent can influence the transition state energies of competing pathways.
-
Adjust Catalyst Loading: Sometimes a lower catalyst loading can favor the desired product.
Q5: What is the general mechanism by which APM catalyzes reactions like the Knoevenagel condensation?
A5: In a Knoevenagel condensation, APM acts as a base to deprotonate the active methylene (B1212753) compound (e.g., malononitrile), forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent proton transfer and dehydration yield the final α,β-unsaturated product.[3][10] The dual amine functionality of APM can facilitate this process effectively.
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation
This protocol describes the condensation of an aromatic aldehyde with an active methylene compound using this compound as a catalyst.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
This compound (APM) (0.05 eq, 5 mol%)
-
Ethanol (solvent)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq), the active methylene compound (1.0 eq), and ethanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add this compound (0.05 eq) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to 40-60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalyst Purity Check by Acid-Base Titration
This protocol provides a method to estimate the purity of your this compound catalyst.
Materials:
-
This compound (approx. 0.5 g)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH indicator (e.g., bromocresol green) or a pH meter
-
Burette, beaker, analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of APM into a beaker.
-
Add 50 mL of deionized water and a few drops of the pH indicator.
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Slowly titrate the APM solution with the HCl, stirring continuously. APM has two basic nitrogens, so you may observe two equivalence points. The titration of both amines is generally required for a full purity assessment.
-
Record the volume of HCl required to reach the final equivalence point.
-
Calculate the purity using the following formula: Purity (%) = (V_HCl × M_HCl × MW_APM) / (2 × W_APM) × 100
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 123-00-2 [chemicalbook.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Michael Addition [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. auduboncompanies.com [auduboncompanies.com]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Michael Reaction | NROChemistry [nrochemistry.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing side product formation in reactions with N-(3-Aminopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving N-(3-Aminopropyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound?
This compound possesses two nitrogen atoms with differing reactivity. The primary amine (-NH2) at the terminus of the propyl chain is the most nucleophilic and reactive site for common synthetic transformations such as acylation, alkylation, and reactions with epoxides. The tertiary amine within the morpholine (B109124) ring is significantly less nucleophilic and generally only reacts under harsh conditions or with specific reagents.
Q2: My reaction with an alkyl halide is giving multiple products. What is happening?
The most common issue when reacting this compound with alkylating agents is over-alkylation. Because the primary amine is highly nucleophilic, it can react with the alkyl halide to form the desired secondary amine. However, this secondary amine is also nucleophilic and can react with another molecule of the alkyl halide to form an undesired tertiary amine. This leads to a mixture of mono- and di-alkylated products.[1]
Q3: How can I promote selective mono-alkylation?
To favor the formation of the mono-alkylated product, several strategies can be employed:
-
Stoichiometry Control: Using a large excess of this compound relative to the alkylating agent can statistically favor the reaction of the alkyl halide with the more abundant primary amine starting material over the newly formed secondary amine product.[2]
-
Protecting Groups: A more robust method is to "protect" the primary amine with a removable functional group, perform the desired reaction on another part of the molecule (if applicable), and then "deprotect" the amine. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[3]
-
Chelation: For certain substrates, chelation with reagents like 9-BBN can be used to achieve selective mono-N-alkylation of amino alcohols.[1]
Q4: I am trying to perform an acylation with an acyl chloride, but my yield is low and the reaction is messy. What are the potential side products and how can I avoid them?
Similar to alkylation, diacylation is a common side reaction where the primary amine is acylated twice. The resulting secondary amine after the first acylation can be further acylated by another molecule of the acyl chloride. To minimize this, you can:
-
Use an excess of this compound.
-
Slowly add the acyl chloride to the reaction mixture at a low temperature to control the reaction rate and selectivity.
-
Use a protecting group strategy if selective mono-acylation is critical.
Another potential issue is the formation of byproducts from the reaction of the acyl chloride with the solvent or trace amounts of water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.
Q5: What are the best practices for storing and handling this compound to prevent degradation?
This compound is sensitive to air and moisture. It is hygroscopic and can absorb carbon dioxide from the atmosphere. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from direct sunlight.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC after alkylation/acylation | Over-alkylation/over-acylation of the primary amine. | - Use a large excess of this compound. - Slowly add the electrophile at a reduced temperature. - Consider using a protecting group for the primary amine (e.g., Boc). |
| Low yield of desired product | - Side reactions (over-alkylation, reaction with solvent). - Incomplete reaction. - Product loss during workup. | - Optimize reaction conditions (stoichiometry, temperature, solvent). - Monitor the reaction progress by TLC or LC-MS. - Ensure proper workup and purification procedures are followed. |
| Formation of a salt precipitate | Reaction with acidic byproducts (e.g., HCl from acyl chlorides). | - Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid. |
| Product is difficult to purify from starting material | Similar polarity of the product and excess starting material. | - Use a protecting group strategy to significantly alter the polarity of the product for easier separation. - Employ chromatographic techniques such as column chromatography with an appropriate solvent system. |
| Reaction with epoxides gives a complex mixture | The newly formed secondary amine from the initial ring-opening can react with another epoxide molecule. | - Use an excess of this compound. - Control the stoichiometry and reaction temperature carefully. |
Data on Side Product Formation
| Reactant Ratio (Amine:Alkyl Halide) | Expected Outcome |
| 1:1 | Significant mixture of mono- and di-alkylated products, as well as unreacted starting material. |
| >3:1 | Increased yield of the mono-alkylated product. The di-alkylated product is minimized but may still be present. |
| 1:>2 | Predominant formation of the di-alkylated product. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
This protocol describes the protection of the primary amine, which is a crucial step to prevent side reactions in subsequent transformations.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottom flask at 0 °C.
-
Slowly add an aqueous solution of NaOH (1.0 eq) over 30 minutes.
-
Add a solution of (Boc)2O (1.0-1.2 eq) in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of Boc-Protected this compound
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM.
-
Add an excess of TFA (typically 20-50% v/v) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base and extracted.
Visualizations
References
Technical Support Center: Managing Exotherms in N-(3-Aminopropyl)morpholine Epoxy Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Aminopropyl)morpholine as a curing agent for epoxy resins. The following sections address common issues related to exothermic reactions during the curing process.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction in the context of epoxy curing?
A1: The curing of epoxy resins with an amine curing agent, such as this compound, is an exothermic process, meaning it releases heat. This chemical reaction leads to the formation of a cross-linked polymer network. The amount of heat generated is influenced by several factors, including the formulation of the epoxy system, the mass of the mixture, and the ambient temperature.
Q2: Why is it crucial to manage the exotherm when using this compound?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature, a phenomenon often referred to as "runaway" exotherm.[1] This can result in several problems, including:
-
Reduced Pot Life: The working time of the epoxy mixture can be significantly shortened.[2]
-
Thermal Stress: Excessive heat can cause internal stresses, leading to cracking and delamination of the cured epoxy.[2]
-
Material Degradation: High temperatures can damage the epoxy itself, as well as any heat-sensitive components being encapsulated.[3] In extreme cases, temperatures can exceed 400°F (204°C), potentially melting plastic containers or causing fires.[4]
-
Void Formation: Rapid curing can trap air, leading to voids and compromising the structural integrity of the final product.[2]
Q3: What are the primary factors that influence the peak exotherm temperature?
A3: The peak exotherm temperature is influenced by a combination of factors:
-
Mass and Volume: Larger batches of mixed epoxy will generate more heat due to a lower surface-area-to-volume ratio, which traps heat.
-
Ambient and Substrate Temperature: Higher starting temperatures will accelerate the reaction and increase the peak exotherm.[5]
-
Geometry of the Mold/Container: A thick, concentrated mass of epoxy will retain more heat than a thin film.[6]
-
Hardener Reactivity: The chemical structure of the amine curing agent plays a significant role in its reactivity and the resulting exotherm.
-
Mix Ratio: Deviating from the recommended mix ratio can alter the reaction kinetics and heat generation.[2]
Troubleshooting Guide
Problem: My epoxy mixture is overheating and curing too quickly.
This is a common issue, especially when working with larger volumes or in warmer environments. Here are some potential causes and solutions:
| Potential Cause | Solution |
| Excessive Mass/Volume | Mix smaller batches of the epoxy and this compound. For larger projects, consider pouring in multiple, thinner layers, allowing each layer to cool before applying the next.[6] |
| High Ambient Temperature | Work in a cooler, temperature-controlled environment. You can also pre-cool the resin and hardener before mixing.[6] |
| Inappropriate Container Geometry | Use a shallow mixing container with a large surface area to help dissipate heat. Avoid deep, narrow containers that trap heat. |
| Incorrect Mix Ratio | Ensure you are using the correct stoichiometric ratio of epoxy resin to this compound. Strictly adhere to the manufacturer's recommended mix ratio.[2] |
Problem: The cured epoxy is showing cracks or signs of thermal stress.
Cracking is often a result of a high exotherm causing rapid shrinkage and internal stress.
| Potential Cause | Solution |
| Rapid Temperature Increase | Reduce the rate of reaction by lowering the curing temperature.[7] A slower initial cure followed by a post-cure at a higher temperature can yield better results.[7] |
| High Exotherm | Implement heat dissipation techniques. Use a water bath for your mixing container or place the mold on a metal plate (heat sink) to draw heat away.[4] |
| Formulation Issues | Consider adding thermally conductive fillers to the formulation. These fillers can help dissipate heat more effectively.[8] |
Experimental Protocols
Protocol 1: Preparation of an Epoxy Formulation with this compound
Objective: To prepare a small, manageable batch of epoxy resin cured with this compound for experimental testing.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (hardener)
-
Disposable mixing cups and stirring rods
-
Electronic balance
-
Fume hood
Procedure:
-
Determine the desired stoichiometric ratio of epoxy resin to this compound based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.
-
In a fume hood, accurately weigh the required amount of epoxy resin into a clean, dry mixing cup.
-
Weigh the corresponding amount of this compound into the same mixing cup.
-
Thoroughly mix the two components for 2-3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.
-
Allow the mixture to stand for a few minutes to allow any entrapped air bubbles to rise to the surface.
-
The mixture is now ready for application or further testing.
Protocol 2: Measurement of Exotherm Profile using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction and peak exotherm temperature of an this compound cured epoxy system.
Materials and Equipment:
-
Prepared epoxy/N-(3-Aminopropyl)morpholine mixture
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Crimper for sealing DSC pans
Procedure:
-
Immediately after mixing, transfer a small sample (typically 5-10 mg) of the uncured epoxy mixture into a hermetic aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the DSC to perform a dynamic scan, for example, from room temperature to 250°C at a heating rate of 10°C/min.[9]
-
Run the experiment and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of the cure, the peak exotherm temperature, and the total heat of reaction (ΔH) by integrating the area under the exothermic peak.[10]
Visual Guides
Troubleshooting Workflow for High Exotherm
Caption: A step-by-step workflow for troubleshooting high exotherm issues.
Factors Influencing Exotherm in Epoxy Curing
Caption: Key factors that influence the exothermic reaction during epoxy curing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 3. Potting and encapsulation [gluespec.com]
- 4. epoxyworks.com [epoxyworks.com]
- 5. systemthree.com [systemthree.com]
- 6. westsystem.com [westsystem.com]
- 7. tri-iso.com [tri-iso.com]
- 8. crosslinktech.com [crosslinktech.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: N-(3-Aminopropyl)morpholine (APM) Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for the purification of N-(3-Aminopropyl)morpholine from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound (APM) reaction mixture?
A1: The impurities largely depend on the synthetic route. A common industrial synthesis involves the cyanoethylation of morpholine (B109124) with acrylonitrile (B1666552) to produce 3-morpholinopropanenitrile, followed by catalytic hydrogenation. Potential impurities include:
-
Unreacted Starting Materials: Morpholine and 3-morpholinopropanenitrile.
-
Hydrogenation Byproducts: Partially hydrogenated intermediates or products from side reactions.
-
Solvent: Residual solvent from the reaction (e.g., ethanol, methanol).
-
Water: Can be introduced during workup or absorbed from the atmosphere as APM is hygroscopic.
-
Color Impurities: High-molecular-weight byproducts or degradation products that can cause a yellow to brown discoloration.
Q2: What is the recommended primary purification method for crude APM?
A2: Vacuum fractional distillation is the most effective and widely used method for purifying this compound on a laboratory or industrial scale. Due to its high boiling point (224 °C at atmospheric pressure), distillation at ambient pressure can lead to thermal decomposition.[1][2][3] Reducing the pressure significantly lowers the boiling point, allowing for safe and efficient separation from less volatile impurities.[4][5]
Q3: My purified APM is a pale yellow color. How can I decolorize it?
A3: Discoloration in amines is common and often due to trace impurities or oxidation from air exposure. If high colorlessness is required, several methods can be attempted:
-
Carbon Treatment: Stirring the distilled liquid with a small amount of activated charcoal (0.5-1% w/w) at room temperature for several hours, followed by filtration, can remove color bodies.
-
Acid Treatment: Some industrial processes for decolorizing amines involve treatment with a weak acid followed by redistillation. However, this adds steps for neutralization and salt removal and should be carefully evaluated.
-
Proper Storage: To prevent future discoloration, store purified APM under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container.
Q4: How should I remove residual water from my APM sample?
A4: Since APM is hygroscopic and highly soluble in water, removing water is a critical step.[2]
-
Azeotropic Distillation: If a suitable solvent that forms an azeotrope with water is present (e.g., toluene), it can be removed prior to the main distillation.
-
Drying Agents: Before distillation, the crude product can be dried over a suitable agent like anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄). Avoid acidic drying agents.
-
Distillation: During vacuum distillation, water will typically be removed as a low-boiling first fraction along with any residual solvents.
Q5: What are the ideal storage conditions for high-purity this compound?
A5: APM is sensitive to air and moisture.[3] For long-term stability and to maintain purity, it should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon). Keep it in a cool, dark, and dry place.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Vacuum | 1. Leaks in the glassware joints. 2. Degraded O-rings or gaskets. 3. Inefficient vacuum pump (e.g., oil needs changing). | 1. Ensure all joints are properly greased (use minimal grease) and securely clamped. 2. Inspect and replace any worn seals. 3. Service the vacuum pump according to the manufacturer's instructions. |
| Bumping / Unstable Boiling | 1. Lack of boiling chips or inadequate stirring. 2. Heating the flask too rapidly. 3. Residual volatile solvents flashing off. | 1. Always use a magnetic stir bar for smooth boiling under vacuum.[5] 2. Increase the heat gradually using a heating mantle with a temperature controller. 3. Hold the initial temperature until all low-boiling components have distilled before increasing the heat further. |
| Product is Decomposing (Darkening in Pot) | 1. Distillation temperature is too high. 2. Presence of catalytic impurities. | 1. The pot temperature should not exceed 135-150°C. If the product is not distilling, improve the vacuum level rather than excessively increasing the heat.[6] 2. Ensure the reaction has been properly quenched and worked up to remove any catalysts before attempting distillation. |
| Low Purity / Poor Separation | 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Unstable vacuum pressure. | 1. For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed column) and insulate it well. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium on each theoretical plate. 3. Use a vacuum regulator to maintain a stable pressure throughout the distillation.[4] |
| Low Product Yield | 1. Incomplete distillation (product left in the pot). 2. Hold-up in the distillation column and condenser. 3. Mechanical losses during transfer. | 1. Ensure the vacuum is sufficient to distill the product at a reasonable temperature. 2. Use a short-path distillation apparatus for smaller scales to minimize surface area and hold-up. 3. Ensure all collection flasks are properly sized and transfers are done carefully. |
Data & Physical Properties
For effective purification, understanding the physical properties of this compound is crucial.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂O | [1][7] |
| Molecular Weight | 144.21 g/mol | [1][7] |
| Boiling Point (atm) | 224 °C | [1][2][3] |
| Melting Point | -15 °C | [1][2][3] |
| Density | 0.987 g/mL at 25 °C | [1][2][3] |
| Refractive Index (n²⁰/D) | 1.4761 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Solubility | Soluble in water | [2][3] |
Table 2: Comparison of Purification Techniques
| Technique | Primary Use / Application | Advantages | Disadvantages |
| Vacuum Fractional Distillation | Primary method for removing starting materials, byproducts, and color impurities. | Highly effective for thermally sensitive, high-boiling liquids. Scalable from lab to industrial production. Yields high purity product (>99%).[8][9][10] | Requires specialized glassware and a good vacuum source. Can be time-consuming. |
| Aqueous Extraction | Initial workup step to remove water-soluble salts or catalysts. | Simple and effective for removing inorganic impurities. | Not effective for removing organic impurities with similar solubility. Can introduce water that must be removed later. |
| Chromatography | High-purity applications or for removing very trace, specific impurities. | Can achieve very high purity. Good for separating structurally similar compounds. | Not easily scalable for bulk purification. Requires large volumes of solvent and is costly. |
Experimental Protocol: Vacuum Fractional Distillation of APM
This protocol outlines a standard procedure for purifying crude this compound on a laboratory scale (10-100 g).
1. Pre-Distillation Setup:
-
Safety: Conduct the procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. APM is corrosive and can cause burns.[2][7]
-
Glassware Check: Inspect all glassware for cracks or defects, as they can implode under vacuum.[5]
-
Drying: If the crude product contains significant water, dry it over anhydrous potassium carbonate for 2-4 hours, then filter.
-
Assembly: Assemble a short-path fractional distillation apparatus. Use a round-bottom flask (sized so the crude liquid fills it to about half or two-thirds) with a magnetic stir bar.[5] Connect a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are lightly greased and sealed.
2. Distillation Procedure:
-
Add the crude APM to the distilling flask.
-
Begin stirring and slowly apply vacuum. The initial bubbling will be from dissolved air and low-boiling solvents.
-
Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin to heat the distillation pot gently using a heating mantle.
-
Fraction 1 (Fore-run): Collect the first fraction, which will contain residual solvents, water, and any low-boiling impurities like morpholine. The head temperature will be low and may fluctuate.
-
Fraction 2 (Main Product): Once the fore-run is collected, the distillation temperature should rise and stabilize. At this point, change the receiving flask. Collect the pure this compound fraction. The boiling point will depend on the vacuum achieved (e.t., approx. 90-100 °C at 5 mmHg). Record the stable temperature and pressure.
-
Stopping the Distillation: Stop heating when only a small amount of dark, viscous residue remains in the distilling flask or when the temperature begins to drop. Do not distill to dryness.
-
Allow the apparatus to cool completely before slowly re-introducing air to the system.
-
Weigh the purified product and calculate the yield. Characterize by analytical methods (e.g., GC, NMR) to confirm purity.
Visual Workflow
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: Decision workflow for APM purification.
References
- 1. 123-00-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. Purification [chem.rochester.edu]
- 6. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 7. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. labproinc.com [labproinc.com]
- 10. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Technical Support Center: Catalyst Deactivation and Regeneration in N-(3-Aminopropyl)morpholine Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation and regeneration in experimental and production systems involving N-(3-Aminopropyl)morpholine (APM).
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to catalyst performance in APM-related processes.
Issue 1: Gradual or Rapid Decline in Reaction Rate and/or Product Yield
Symptoms:
-
Longer reaction times are required to achieve the desired conversion.
-
A noticeable decrease in the yield of the target product.
-
Incomplete conversion of starting materials.
Possible Causes & Troubleshooting Workflow:
Issue 2: Increased Byproduct Formation
Symptoms:
-
Reduced selectivity towards the desired product.
-
Emergence of new or increased peaks in analytical chromatograms (e.g., GC, HPLC).
Possible Causes & Corrective Actions:
-
Changes in Catalyst Active Sites: Poisoning or sintering can alter the catalyst's surface, exposing new sites that favor different reaction pathways.
-
Action: Characterize the catalyst surface using techniques like XPS or FTIR to identify changes in the active species. Consider regeneration or replacement.
-
-
Mass Transfer Limitations: Fouling can block pores, leading to localized areas with different reactant concentrations and promoting side reactions.
-
Action: Implement a regeneration procedure to remove coke or fouling agents.
-
-
Reaction Conditions Drift: Unintended changes in temperature, pressure, or reactant ratios can shift the reaction equilibrium.
-
Action: Verify and recalibrate all process control instrumentation.
-
Frequently Asked Questions (FAQs)
Catalyst Deactivation
-
Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?
-
A1: In the context of APM synthesis, which often involves the hydrogenation of a nitrile precursor using catalysts like Raney Nickel or cobalt, the primary deactivation mechanisms are poisoning and fouling.[1]
-
Poisoning: Sulfur compounds in the feedstock, carbon monoxide in the hydrogen stream, or even the amine products themselves can adsorb onto the catalyst's active sites, rendering them inactive.
-
Fouling/Coking: The formation of oligomeric secondary amines on the catalyst surface can block active sites.[1] This is a known issue with Raney Nickel catalysts in nitrile hydrogenation.[1]
-
-
-
Q2: How can I determine the specific cause of my catalyst's deactivation?
-
A2: A combination of analytical techniques can help pinpoint the cause of deactivation:
-
Temperature Programmed Oxidation (TPO): To quantify the amount and nature of carbonaceous deposits (coke).
-
X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES): To identify poisons on the catalyst surface.
-
Transmission Electron Microscopy (TEM): To observe changes in catalyst particle size and morphology, which can indicate sintering.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the loss of surface area due to sintering or pore blockage.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To detect catalyst metals in the product stream, indicating leaching.
-
-
-
Q3: My Raney® Nickel catalyst shows a rapid loss of activity. What is the likely cause?
-
A3: Raney® Nickel catalysts can be susceptible to rapid deactivation during nitrile hydrogenation, often due to the formation of oligomeric secondary amines that block the catalyst surface.[1] The presence of additives like sodium hydroxide (B78521) can sometimes mitigate this deactivation.[1]
-
Catalyst Regeneration
-
Q4: What are the general methods for regenerating a deactivated catalyst used in APM-related processes?
-
A4: The two primary methods for catalyst regeneration are thermal treatment and chemical washing. The choice of method depends on the nature of the deactivation.
-
Thermal Regeneration: This involves heating the catalyst in a controlled atmosphere to burn off carbonaceous deposits (coking).
-
Chemical Washing: This uses solvents, acids, or bases to dissolve and remove poisons or fouling agents from the catalyst surface.
-
-
-
Q5: Can a catalyst be regenerated indefinitely?
-
A5: No. Each regeneration cycle can cause some irreversible changes to the catalyst structure, such as a slight increase in crystal size or loss of surface area. The number of possible regeneration cycles depends on the catalyst type, the severity of deactivation, and the regeneration method used.
-
-
Q6: How do I know if regeneration was successful?
-
A6: The success of a regeneration protocol is determined by comparing the performance of the regenerated catalyst to that of a fresh catalyst. Key performance indicators include:
-
Activity: Measured by the reaction rate under standard conditions.
-
Selectivity: The ratio of the desired product to byproducts.
-
Surface Area and Porosity: Measured by BET analysis. A significant recovery of surface area is a good indicator of successful regeneration.
-
-
Quantitative Data on Catalyst Performance and Regeneration
The following tables provide representative data on catalyst deactivation and regeneration. Note that this data is illustrative and actual performance will vary depending on the specific catalyst, reaction conditions, and feedstock purity.
Table 1: Deactivation of Raney® Nickel in Nitrile Hydrogenation
| Operating Time (hours) | Catalyst Activity (% of initial) | Primary Amine Selectivity (%) |
| 0 | 100 | 98 |
| 50 | 85 | 96 |
| 100 | 65 | 93 |
| 150 | 40 | 88 |
| 200 | 20 | 82 |
Table 2: Regeneration of Coked Cobalt Catalyst
| Regeneration Method | Temperature (°C) | Atmosphere | Activity Recovery (%) |
| Thermal | 450 | Air, then H₂ | 85 |
| Chemical Wash | 25 | Acetic Acid (aq.) | 70 |
| Chemical Wash | 50 | NaOH (aq.) | 75 |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Reactor Setup: A high-pressure batch or continuous-flow reactor is typically used for hydrogenation reactions. Ensure the reactor is clean and leak-free.
-
Catalyst Loading: Accurately weigh the catalyst and load it into the reactor. For slurry reactors, the catalyst is suspended in the reaction solvent. For fixed-bed reactors, the catalyst is packed into a column.
-
Reaction Conditions:
-
Charge the reactor with the solvent and reactants (e.g., the nitrile precursor for APM synthesis).
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring or flowing the reactants.
-
-
Sampling and Analysis:
-
Take samples from the reaction mixture at regular intervals.
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the desired product.
-
-
Data Analysis:
-
Plot the concentration of reactants and products as a function of time to determine the reaction rate.
-
Calculate the initial rate of reaction to quantify the catalyst's activity.
-
Protocol 2: Thermal Regeneration of a Coked Catalyst
-
Catalyst Unloading: Safely unload the deactivated catalyst from the reactor into a suitable container. This may need to be done under an inert atmosphere if the catalyst is pyrophoric.
-
Regeneration Furnace: Place the catalyst in a tube furnace with a controlled atmosphere.
-
Burn-off Step:
-
Heat the catalyst to a temperature between 300-500°C in a flow of a dilute oxygen/nitrogen mixture (e.g., 2% O₂). The temperature should be ramped up slowly to avoid overheating due to the exothermic combustion of coke.
-
Hold at the final temperature until the CO₂ concentration in the off-gas returns to baseline, indicating that all the coke has been burned off.
-
-
Reduction Step (if applicable):
-
For metal catalysts that were oxidized during the burn-off step, a reduction step is necessary.
-
Purge the furnace with an inert gas to remove all oxygen.
-
Introduce a flow of hydrogen (typically diluted in nitrogen) and heat the catalyst to a temperature sufficient to reduce the metal oxides back to the active metal state.
-
-
Cooling and Passivation:
-
Cool the catalyst to room temperature under an inert gas flow.
-
If the catalyst is pyrophoric, it may need to be passivated with a very low concentration of oxygen before being exposed to air.
-
Protocol 3: Chemical Washing of a Poisoned Catalyst
-
Solvent Selection: Choose a solvent that can dissolve the suspected poison without damaging the catalyst.
-
For acidic poisons, a dilute basic solution (e.g., NaOH) may be effective.
-
For basic poisons, a dilute acidic solution (e.g., acetic acid) can be used.
-
Organic residues may be removed with an appropriate organic solvent.
-
-
Washing Procedure:
-
Suspend the deactivated catalyst in the chosen solvent in a flask or beaker.
-
Stir the slurry for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Filter the catalyst and wash it thoroughly with deionized water or a neutral solvent to remove any residual cleaning agent.
-
-
Drying: Dry the catalyst in an oven or vacuum oven at a temperature that will not cause thermal damage.
-
Re-activation: Some catalysts may require a reduction step in hydrogen after chemical washing to restore their full activity.
Signaling Pathways and Logical Relationships
Catalyst Deactivation and Regeneration Cycle
This diagram illustrates the cyclical nature of catalyst use, deactivation, and regeneration.
References
Technical Support Center: N-(3-Aminopropyl)morpholine Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of temperature on the reaction kinetics of N-(3-Aminopropyl)morpholine (NAPM). This resource is designed to assist researchers in optimizing their experimental conditions and resolving common issues encountered during synthesis and formulation.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions related to the use of this compound in temperature-sensitive reactions, particularly in epoxy curing and polyurethane formation.
Epoxy Resin Curing
Q1: My epoxy formulation with this compound is curing too slowly. What are the likely causes and how can I accelerate the process?
A1: Slow curing of epoxy resins with NAPM can be attributed to several factors. Temperature plays a crucial role in the reaction rate.
-
Low Ambient Temperature: The curing reaction of epoxy resins with amine hardeners is significantly temperature-dependent. A low ambient temperature will decrease the kinetic energy of the molecules, leading to a slower reaction rate.
-
Incorrect Stoichiometry: An improper mix ratio of epoxy resin to NAPM can result in an incomplete or slow cure. Ensure the stoichiometric ratio is accurately calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of NAPM.
-
Moisture Contamination: The presence of moisture can interfere with the curing process. Ensure all components and equipment are dry.
Troubleshooting Steps:
-
Increase Curing Temperature: Elevating the temperature is the most effective way to accelerate the curing process. Each 10°C increase in temperature can approximately double the reaction rate. However, excessive heat can lead to uncontrolled exothermic reactions, so a controlled temperature increase is recommended.
-
Verify Mix Ratio: Double-check your calculations for the epoxy-to-hardener ratio.
-
Use of Accelerators: While NAPM itself can act as an accelerator in some systems, the addition of a tertiary amine catalyst can further increase the reaction rate if required.
-
Pre-warm Components: Warming the epoxy resin and NAPM separately before mixing can help to initiate the reaction more quickly, especially in cold environments.
Q2: I'm observing a waxy or oily film on the surface of my cured epoxy. What is this phenomenon and how can I prevent it?
A2: This is a common issue known as "amine blush." It occurs when the amine curing agent, in this case, this compound, reacts with moisture and carbon dioxide in the air to form ammonium (B1175870) carbamates or bicarbonates on the surface.
Prevention Strategies:
-
Control Humidity: Maintain a low-humidity environment during curing. Using dehumidifiers can be beneficial.
-
Increase Surface Temperature: Ensure the surface temperature of the curing epoxy is at least 5°C above the dew point to prevent moisture condensation.
-
Improve Air Circulation: Gentle air circulation can help to remove moisture and carbon dioxide from the surface. Avoid strong drafts that could introduce contaminants.
-
Post-Curing: A post-cure at an elevated temperature can sometimes help to mitigate the effects of amine blush.
Q3: How does temperature affect the gel time of an epoxy-NAPM system?
A3: Gel time, the point at which the liquid resin begins to transition into a solid gel, is highly sensitive to temperature. As the temperature increases, the gel time decreases significantly. This is because the higher temperature accelerates the cross-linking reactions, leading to a faster network formation.[1][2] It is crucial to monitor the temperature to control the working time of your formulation.
Polyurethane Formation
Q4: I am using this compound as a catalyst in polyurethane synthesis. How does temperature influence its catalytic activity and the overall reaction?
A4: In polyurethane synthesis, NAPM can act as a catalyst for the reaction between isocyanates and polyols. Temperature has a profound effect on this process.
-
Increased Reaction Rate: Higher temperatures will increase the rate of the urethane (B1682113) formation reaction. This can be beneficial for reducing production cycle times.
-
Side Reactions: Elevated temperatures can also promote side reactions, such as the formation of allophanate (B1242929) and biuret (B89757) linkages, which can affect the final properties of the polyurethane.[3]
-
Viscosity: The viscosity of the reactants (polyol and isocyanate) decreases at higher temperatures, which can improve mixing but may also affect the foaming process in polyurethane foam production.
Troubleshooting Steps:
-
Optimize Temperature Profile: A carefully controlled temperature profile is essential. A moderate initial temperature can ensure good mixing and a controlled start to the reaction, followed by a higher temperature for curing.
-
Monitor Exotherm: The reaction between isocyanates and polyols is exothermic. Monitor the internal temperature of the reaction mixture to prevent overheating, which can lead to degradation of the polymer.
-
Catalyst Concentration: The concentration of NAPM can be adjusted to control the reaction rate at a given temperature. A lower catalyst concentration may be necessary at higher processing temperatures to avoid an overly rapid reaction.
Quantitative Data
While specific kinetic data for this compound is not extensively available in the public domain, the following tables provide representative data for typical epoxy-amine and polyurethane systems to illustrate the impact of temperature.
Table 1: Effect of Temperature on Gel Time for a Typical Epoxy-Amine System
| Curing Temperature (°C) | Gel Time (minutes) |
| 25 | 120 |
| 40 | 65 |
| 60 | 30 |
| 80 | 15 |
Note: This data is illustrative and the actual gel time will depend on the specific epoxy resin and formulation.
Table 2: Arrhenius Parameters for a DGEBA-based Epoxy Cured with an Amine Agent
| Parameter | Value |
| Activation Energy (Ea) | 50 - 60 kJ/mol |
| Pre-exponential Factor (A) | Varies significantly with the system |
Note: The activation energy for epoxy-amine curing reactions typically falls within this range. A lower activation energy indicates a higher sensitivity of the reaction rate to temperature changes.[4]
Experimental Protocols
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction and kinetic parameters (activation energy, reaction order) of an this compound-cured epoxy system as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a mixing container. Mix thoroughly but gently to avoid incorporating air bubbles.
-
DSC Sample Encapsulation: Transfer a small amount (5-10 mg) of the freshly mixed sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Non-isothermal DSC Scan:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250 °C).[5]
-
Record the heat flow as a function of temperature.
-
-
Isothermal DSC Scan:
-
Heat the sample to a desired isothermal curing temperature (e.g., 60, 80, 100 °C) at a high heating rate.
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time until the reaction is complete.
-
-
Data Analysis:
-
From the non-isothermal scans, determine the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH).
-
Use model-free kinetics (e.g., Kissinger or Ozawa-Flynn-Wall methods) to calculate the activation energy (Ea) from the non-isothermal data at different heating rates.[6][7]
-
From the isothermal scans, determine the fractional conversion (α) as a function of time. This data can be used to determine the reaction order and rate constants at different temperatures.
-
Protocol 2: Monitoring Reaction Progression with Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time during the reaction of this compound.
Methodology:
-
Sample Preparation: Prepare the reaction mixture as described in the DSC protocol.
-
FTIR Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a heated stage.
-
Data Acquisition:
-
Apply a thin layer of the reaction mixture onto the ATR crystal.
-
Set the desired reaction temperature on the heated stage.
-
Collect FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy group peak (around 915 cm⁻¹) and the primary amine N-H bending peak (around 1600 cm⁻¹).
-
Monitor the increase in the absorbance of the hydroxyl group peak (broad peak around 3400 cm⁻¹), which is formed during the epoxy-amine reaction.[8]
-
The extent of reaction can be quantified by normalizing the peak areas to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak).
-
Visualizations
Logical Workflow for Troubleshooting Slow Epoxy Curing
Caption: Troubleshooting workflow for slow epoxy curing.
Signaling Pathway for Epoxy-Amine Curing Reaction
Caption: Simplified reaction pathway for epoxy-amine curing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the efficiency of N-(3-Aminopropyl)morpholine catalysis
Technical Support Center: N-(3-Aminopropyl)morpholine Catalysis
Welcome to the Technical Support Center for this compound (APM) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing APM as a catalyst, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APM) and where is it primarily used as a catalyst?
A1: this compound is a heterocyclic amine that functions as an efficient basic catalyst. Its bifunctional nature, containing both a tertiary morpholine (B109124) nitrogen and a primary aminopropyl group, allows it to participate in various catalytic cycles. It is commonly employed in C-C bond-forming reactions such as the Knoevenagel condensation, as well as in the synthesis of pharmaceuticals, agrochemicals, and as a curing agent for epoxy resins.[1]
Q2: How does the choice of solvent impact the efficiency of APM catalysis?
A2: Solvent selection is critical as it can significantly influence reaction rates and yields. The solvent interacts directly with the catalyst, substrates, and intermediates, affecting their solubility, stability, and reactivity.[2] Polar solvents can stabilize charged intermediates common in base-catalyzed reactions, often accelerating the reaction. However, the specific interactions, such as hydrogen bonding, can also play a complex role.[3]
Q3: Can APM catalysis be performed under solvent-free conditions?
A3: Yes, for certain reactions like the Knoevenagel condensation, solvent-free conditions are not only possible but often advantageous.[4] This "green chemistry" approach can lead to faster reaction times, simpler work-up procedures, and higher yields by maximizing reactant concentration.[4][5]
Q4: Is water a suitable solvent for APM-catalyzed reactions?
A4: Yes, water can be an effective medium for some APM-catalyzed reactions, particularly for green chemistry protocols.[6][7] APM is fully miscible with water. Using water as a solvent avoids the environmental and cost issues associated with volatile organic compounds. However, the reactivity of substrates and intermediates with water must be considered to prevent unwanted hydrolysis.
Troubleshooting Guides
This section addresses common problems encountered during experiments using APM as a catalyst.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue that can stem from several factors related to solvent choice and reaction setup.[8][9]
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Catalyst/Reagent Solubility | Select a solvent in which all reactants and the APM catalyst are fully soluble. APM is miscible with water and many polar organic solvents. | If reactants or the catalyst are not fully dissolved, the reaction becomes heterogeneous, limiting the interaction between molecules and drastically reducing the reaction rate. |
| Inappropriate Solvent Polarity | For reactions involving polar intermediates or transition states (e.g., Knoevenagel condensation), test a range of polar solvents (e.g., Ethanol (B145695), DMF, DMSO). | The solvent must stabilize key intermediates. Polar solvents are generally favored for base-catalyzed reactions. Non-polar solvents may be suitable for other reaction types.[10] |
| Solvent-Induced Catalyst Deactivation | Ensure the solvent is free from acidic impurities. APM is a base and will be neutralized by acids. | Acidic impurities in the solvent can react with the amine groups of APM, rendering it non-catalytic. Use high-purity or freshly distilled solvents. |
| Product Loss During Work-up | If your product has some water solubility, it may be lost in the aqueous layer during extraction.[8] | Before discarding the aqueous layer, perform a TLC or other analysis to check for the presence of your product. If necessary, perform a back-extraction with a suitable organic solvent. |
Problem 2: Slow or Stalled Reaction
When a reaction proceeds much slower than expected or stops before completion, solvent interactions are a likely cause.[8]
| Potential Cause | Troubleshooting Step | Explanation |
| High Solvent Viscosity | Choose a less viscous solvent if diffusion is suspected to be the rate-limiting step. | Highly viscous solvents can impede the movement of molecules, slowing down the reaction rate. |
| Solvent Aggregation | In some cases, solvents with high hydrogen-bond accepting ability (e.g., ethers) can form aggregates that trap reactants, preventing their access to the catalyst.[11] | If using such solvents, consider switching to a weakly interacting solvent like an alkane or toluene, which may allow for better access to the catalytic sites.[11] |
| Sub-optimal Temperature | While many APM-catalyzed reactions proceed at room temperature, gently heating the reaction mixture can increase the rate. | Ensure the chosen temperature does not cause degradation of reactants, products, or the catalyst itself. |
Data Presentation: Solvent Effects on Knoevenagel Condensation
The following table summarizes the typical effect of different solvents on the Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound, catalyzed by a basic amine like APM. Note: These are representative results; actual yields and times will vary based on specific substrates.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Typical Yield (%) | Notes |
| Ethanol | 24.5 | 1 - 3 hours | > 90% | Good solubility for polar and non-polar reactants. Often an excellent choice. |
| Water | 80.1 | 0.5 - 2 hours | > 90% | A green and effective solvent, but product may precipitate.[7] |
| Toluene | 2.4 | 6 - 12 hours | 60 - 80% | Slower reaction rates due to low polarity. May require heating. |
| Dichloromethane (DCM) | 9.1 | 4 - 8 hours | 70 - 85% | Moderate polarity, good for substrates sensitive to protic solvents. |
| Solvent-Free | N/A | 5 - 15 minutes | > 95% | Often the fastest and highest-yielding method.[4][5] |
Experimental Protocols
General Protocol for APM-Catalyzed Knoevenagel Condensation
This protocol provides a general procedure for the condensation of an aldehyde with malononitrile (B47326) using this compound as a catalyst in an alcoholic solvent.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (APM) (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add this compound (0.1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 1-3 hours), the product often precipitates from the solution. If not, pour the reaction mixture into 20 mL of cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.
-
Purification: The crude product is often pure. If necessary, it can be recrystallized from ethanol.
Visual Guides and Workflows
Troubleshooting Logic for Low Reaction Yield
The following diagram outlines a logical workflow for troubleshooting low yields in APM-catalyzed reactions, focusing on solvent-related issues.
Caption: Troubleshooting workflow for low reaction yield.
General Experimental Workflow
This diagram illustrates the standard experimental sequence for performing a reaction catalyzed by this compound.
Caption: General experimental workflow for APM catalysis.
References
- 1. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijcps.org [ijcps.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
minimizing by-products in the synthesis of N-(3-Aminopropyl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of N-(3-Aminopropyl)morpholine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the common two-step method involving the cyanoethylation of morpholine (B109124) followed by the hydrogenation of 3-morpholinopropionitrile.
Issue 1: Low Yield of 3-Morpholinopropionitrile in the Cyanoethylation Step
-
Question: My reaction between morpholine and acrylonitrile (B1666552) is resulting in a low yield of the desired 3-morpholinopropionitrile intermediate. What are the potential causes and solutions?
-
Answer: A low yield in this step is often attributed to suboptimal reaction conditions. Key factors to consider include the molar ratio of reactants, reaction temperature, and the rate of acrylonitrile addition.
-
Molar Ratio: An inappropriate molar ratio of morpholine to acrylonitrile can lead to incomplete conversion or the formation of side products. A slight excess of morpholine is often used to ensure the complete consumption of acrylonitrile.
-
Temperature Control: The reaction is exothermic. If the temperature is too high, it can promote the polymerization of acrylonitrile, a significant side reaction. Conversely, a temperature that is too low will result in a slow and incomplete reaction.
-
Addition Rate of Acrylonitrile: Adding acrylonitrile too quickly can lead to localized high concentrations and increase the likelihood of polymerization. A slow, controlled dropwise addition is recommended.
Recommendations:
-
Issue 2: Formation of Dimeric and Trimeric By-products During Hydrogenation
-
Question: During the hydrogenation of 3-morpholinopropionitrile to this compound, I am observing significant amounts of higher molecular weight impurities, such as dimorpholine dipropylamine (B117675) and morpholine tripropyl amine. How can I minimize these by-products?
-
Answer: The formation of these by-products is a known issue in the hydrogenation step, arising from the reaction between the newly formed primary amine of the product and the intermediate imine species. Optimizing the catalyst, solvent, temperature, and pressure is crucial for minimizing these side reactions.
-
Catalyst and Promoters: The choice of catalyst and the use of promoters can significantly influence the selectivity of the reaction. Raney Nickel and Cobalt catalysts are commonly used.[2] The addition of a basic promoter can help to suppress the formation of secondary and tertiary amines.
-
Solvent: The solvent system plays a role in reaction selectivity. The use of ammonia (B1221849) in the solvent (as aqueous or methanolic ammonia) can reduce the formation of by-products by competing for reactive sites on the catalyst and reacting with the intermediate imine.[3]
-
Reaction Conditions: High temperatures and pressures can sometimes favor the formation of by-products. Careful optimization of these parameters is necessary.
Recommendations:
-
Employ a Raney Nickel or Cobalt catalyst.[2]
-
Consider the addition of a promoter such as sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide.[1][2]
-
Utilize a solvent system containing ammonia, such as 25% aqueous ammonia or a 7N solution of ammonia in methanol.[2][3]
-
Maintain the reaction temperature between 80°C and 200°C and the pressure between 1.0 and 6.0 MPa.[1][2]
-
Issue 3: Presence of Morpholine as a By-product in the Final Product
-
Question: After hydrogenation and purification, I am detecting morpholine in my final this compound product. What is the source of this impurity and how can it be removed?
-
Answer: The presence of morpholine as a by-product can occur during the hydrogenation of 3-morpholinopropionitrile, particularly when using certain reducing agents like sodium borohydride (B1222165) with a nickel(II) salt. This suggests a cleavage of the C-N bond.
-
Reaction Conditions: A specific lab-scale procedure using sodium borohydride and anhydrous nickel(II) chloride in tert-butanol (B103910) at 70°C for 8 hours reported the formation of morpholine as a significant by-product (22 wt%).[4][5]
Recommendations:
-
If using a borohydride-based reduction, be aware of the potential for morpholine formation.
-
To minimize this, consider catalytic hydrogenation with hydrogen gas over Raney Nickel or a similar catalyst, which is the more common industrial method and is less prone to this specific side reaction.
-
Purification via fractional distillation is typically effective in removing lower-boiling impurities like morpholine from the final product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is a two-step process. The first step is the cyanoethylation of morpholine by reacting it with acrylonitrile to produce 3-morpholinopropionitrile. The second step involves the catalytic hydrogenation of the nitrile intermediate to the desired this compound.[1]
Q2: What are the primary by-products to watch for in this synthesis?
A2: The main by-products are typically formed during the hydrogenation step and include dimorpholine dipropylamine and morpholine tripropyl amine.[1] In some specific reduction methods, morpholine can also be a by-product.[4][5] The polymerization of acrylonitrile is a potential side reaction in the initial cyanoethylation step.[1]
Q3: How can I purify the final this compound product?
A3: Fractional distillation under vacuum is a common and effective method for purifying this compound to a high degree of purity.[1] This technique is efficient at separating the desired product from both lower-boiling impurities like morpholine and higher-boiling by-products such as dimeric and trimeric species.
Q4: Are there alternative synthesis routes to this compound?
A4: Yes, other methods exist, although they are less common for large-scale production. These include the alkylation of morpholine with 3-chloropropylamine (B7771022) and the reductive amination of 3-aminopropionaldehyde with morpholine.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3-Morpholinopropionitrile
| Parameter | Recommended Range | Source |
| Morpholine:Acrylonitrile Molar Ratio | 1.0:1 to 1.3:1 | [1][2] |
| Reaction Temperature | 30°C - 60°C | [1][2] |
| Acrylonitrile Addition Time | 1.5 - 5 hours | [1] |
| Reaction Time (after addition) | 0.5 - 2 hours | [1] |
Table 2: Reaction Conditions for the Hydrogenation of 3-Morpholinopropionitrile
| Parameter | Recommended Range/Type | Source |
| Catalyst | Raney Nickel, Cobalt | [2] |
| Catalyst Loading (% of nitrile + solvent weight) | 1% - 1.5% | [1][2] |
| Promoter | Na₂CO₃, K₂CO₃, NaOH, KOH, Ammonia | [1][2] |
| Promoter Loading (% of catalyst weight) | 10% - 20% | [1][2] |
| Solvent | Methanol, Ethanol (B145695), Water, Aqueous Ammonia | [2] |
| Reaction Temperature | 80°C - 200°C | [1][2] |
| Reaction Pressure | 1.0 - 6.0 MPa | [1][2] |
| Reaction Time | 2 - 6 hours | [1][2] |
Table 3: Example of By-product Formation in a Lab-Scale Synthesis
| Product | Reagents | Conditions | Yield | Source |
| This compound | 3-morpholinopropionitrile, NaBH₄, NiCl₂ | tert-butanol, 70°C, 8h | 59 wt% | [4][5] |
| Morpholine (By-product) | 3-morpholinopropionitrile, NaBH₄, NiCl₂ | tert-butanol, 70°C, 8h | 22 wt% | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Morpholinopropionitrile (Cyanoethylation)
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add morpholine.
-
With vigorous stirring, slowly add acrylonitrile dropwise over 1.5 to 5 hours.
-
Maintain the reaction temperature between 30°C and 60°C throughout the addition. An external cooling bath may be necessary to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture for an additional 0.5 to 2 hours to ensure the reaction goes to completion.
-
The resulting 3-morpholinopropionitrile can then be purified by distillation or used directly in the subsequent hydrogenation step.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
In a high-pressure autoclave, charge the 3-morpholinopropionitrile, a suitable solvent (e.g., ethanol or aqueous ammonia), the hydrogenation catalyst (e.g., Raney Nickel), and a promoter (e.g., sodium carbonate).
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (1.0 - 6.0 MPa).
-
Begin stirring and heat the mixture to the target temperature (80°C - 200°C).
-
Maintain these conditions for 2 to 6 hours, monitoring hydrogen uptake to gauge the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude this compound can then be purified by fractional distillation under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major by-products.
Caption: Troubleshooting workflow for minimizing by-products in this compound synthesis.
References
- 1. CN1660825A - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 2. CN1286825C - Method for preparing N-amino propyl morpholine - Google Patents [patents.google.com]
- 3. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 123-00-2 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: N-(3-Aminopropyl)morpholine Catalyzed Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Aminopropyl)morpholine (APM) catalyzed processes, particularly during scale-up.
Troubleshooting Guide
Scaling up reactions catalyzed by this compound can introduce challenges not observed at the laboratory scale. Below is a guide to common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions & Methodologies |
| Reduced Reaction Rate or Stalled Reaction | Catalyst Deactivation: - Poisoning: Acidic impurities, heavy metal contaminants, or sulfur compounds in reactants or solvents can neutralize or bind to the amine catalyst.[1][2]- Thermal Degradation: Prolonged exposure to high temperatures can lead to decomposition of the catalyst.- Oxidative Degradation: Presence of oxygen can degrade the amine catalyst. | Catalyst and Reagent Purity Check: - Protocol 1: Feedstock Analysis: Analyze all incoming raw materials and solvents for acidic impurities, heavy metals, and sulfur compounds using techniques like titration, ICP-MS, and GC with a sulfur-specific detector.- Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Temperature Monitoring: Carefully monitor and control the reaction temperature to avoid exceeding the catalyst's thermal stability limit. |
| Formation of Impurities and Side Products | Side Reactions: - The primary amine group of APM can react with carbonyl-containing reactants, intermediates, or products.- Dimerization/Oligomerization: Self-condensation or reaction with impurities can lead to higher molecular weight byproducts. | Reaction Profiling and Optimization: - Protocol 2: In-process Reaction Monitoring: Utilize techniques like HPLC or GC-MS to monitor the reaction progress and identify the formation of side products in real-time.- Process Parameter Optimization: Adjust reaction parameters such as temperature, pressure, and reactant addition rates to minimize the formation of side products. |
| Poor Product Selectivity | Mass Transfer Limitations: - In heterogeneous or highly viscous reaction mixtures, poor mixing can lead to localized "hot spots" or areas of high reactant concentration, favoring side reactions.[3]- Inadequate Catalyst Dispersion: In systems where APM is immobilized or used with a co-catalyst, poor dispersion can affect selectivity. | Improving Mass and Heat Transfer: - Agitation Study: Evaluate the effect of agitation speed on reaction rate and selectivity to determine if mass transfer is a limiting factor.- Reactor Design: For large-scale reactions, consider reactor designs that enhance mixing and heat transfer, such as baffled reactors or those with multiple impellers. |
| Exothermic Runaway or Poor Temperature Control | Heat Accumulation: - Amine-catalyzed reactions, especially with acidic components, can be exothermic.[4] On a large scale, the surface-area-to-volume ratio decreases, hindering heat dissipation.[5] | Thermal Management Strategy: - Calorimetry Studies: Perform reaction calorimetry (e.g., using a reaction calorimeter) at the lab scale to quantify the heat of reaction and determine the required cooling capacity for the scaled-up process.- Controlled Dosing: Implement a controlled addition of one of the reactants to manage the rate of heat generation.[6]- Efficient Cooling Systems: Ensure the reactor is equipped with an adequate cooling system, such as a cooling jacket or internal cooling coils.[6] |
| Inconsistent Batch-to-Batch Performance | Variability in Raw Materials: - Inconsistent quality of starting materials, including the catalyst itself, can lead to variable outcomes.- Presence of Water: Water content in reactants or solvents can sometimes influence the catalytic activity.[7][8] | Stringent Quality Control: - Raw Material Specification: Establish strict specifications for all incoming materials and perform quality control checks on each batch.- Water Content Analysis: Measure and control the water content in reactants and solvents using methods like Karl Fischer titration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for this compound as a catalyst?
A1: The primary deactivation pathways for this compound (APM) in a catalytic process are typically:
-
Poisoning: This occurs when impurities in the reaction mixture strongly bind to the amine's active sites, rendering them inactive. Common poisons for amine catalysts include acidic compounds (which neutralize the basic amine), sulfur compounds, and certain metal ions.[1][2]
-
Thermal Degradation: Although APM has good thermal stability, prolonged exposure to excessive temperatures can lead to its decomposition.[9]
-
Oxidative Degradation: In the presence of oxygen, particularly at elevated temperatures, APM can undergo oxidation, leading to a loss of catalytic activity.
Q2: Can this compound be regenerated and reused?
A2: Regeneration of a homogeneous catalyst like APM can be challenging. However, depending on the deactivation mechanism, some strategies can be employed:
-
For poisoning by acidic impurities: A wash with a mild, non-reactive base followed by solvent removal might restore some activity.
-
For fouling by organic residues: A solvent wash or distillation might be effective.
-
For severe degradation: Regeneration is generally not feasible, and fresh catalyst is required.
Q3: What analytical techniques are recommended for monitoring the purity of this compound and the reaction progress?
A3: A combination of analytical methods is recommended for comprehensive process monitoring:
-
Purity of APM: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is suitable for assessing the purity of the catalyst and identifying volatile impurities.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is often used to track the consumption of reactants and the formation of products and non-volatile byproducts. Thin-Layer Chromatography (TLC) can be a quick, qualitative tool for in-process checks.
-
Impurity Profiling: Techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying unknown impurities.[10]
Q4: How does the dual functionality (primary and tertiary amine) of this compound affect its catalytic behavior at scale?
A4: The presence of both a primary and a tertiary amine group gives this compound unique catalytic properties but also introduces potential challenges during scale-up:
-
Multiple Reaction Pathways: The two amine groups can participate in different catalytic cycles or side reactions, potentially leading to a more complex product mixture.
-
Different Susceptibility to Poisoning: The primary and tertiary amine sites may have different affinities for catalyst poisons, leading to selective deactivation.
-
Potential for Self-Reactivity: Under certain conditions, the primary amine of one molecule could potentially react with another molecule, leading to oligomerization, especially at higher concentrations and temperatures.
Experimental Protocols
Protocol 1: Feedstock Analysis for Catalyst Poisons
-
Objective: To identify and quantify potential catalyst poisons in raw materials and solvents.
-
Methodology:
-
Acidic Impurities:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., isopropanol).
-
Titrate with a standardized solution of a strong base (e.g., sodium hydroxide) using a potentiometric titrator to determine the acid number.
-
-
Heavy Metal Analysis:
-
Digest the sample using an appropriate acid mixture in a microwave digester.
-
Analyze the digested sample for trace metals using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Sulfur Compound Analysis:
-
Inject a sample into a Gas Chromatograph (GC) equipped with a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) for the quantification of sulfur-containing compounds.
-
-
-
Acceptance Criteria: Establish maximum allowable limits for acidic impurities, specific heavy metals, and total sulfur based on laboratory-scale tolerance studies.
Protocol 2: In-process Reaction Monitoring by HPLC
-
Objective: To monitor the progress of the reaction, quantify the formation of the desired product, and detect the emergence of side products.
-
Methodology:
-
Prepare a calibration curve for the starting materials, product, and any known potential impurities using certified reference standards.
-
At regular intervals during the reaction, withdraw a small, representative sample from the reactor.
-
Quench the reaction in the sample immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample to a known concentration with a suitable solvent.
-
Inject the diluted sample into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis or MS).
-
Quantify the components of interest by comparing their peak areas to the calibration curves.
-
-
Data Analysis: Plot the concentration of reactants, products, and impurities over time to determine the reaction kinetics and identify any deviations from the expected profile.
Visualizations
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Amine Unit Simulations [bre.com]
- 10. biotech-spain.com [biotech-spain.com]
workup procedures for reactions involving N-(3-Aminopropyl)morpholine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Aminopropyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound, also known as APM, is a colorless to pale yellow liquid with a mild, fish-like amine odor.[1] It is a bifunctional molecule, featuring a primary amine and a tertiary amine within the morpholine (B109124) ring, which makes it a versatile reagent in organic synthesis. Its high water solubility and miscibility with many polar organic solvents are important considerations for reaction workups.[1]
Q2: What are the main safety precautions to take when handling this compound?
APM is corrosive and can cause severe skin and eye burns.[1][2][3] It is also harmful if inhaled or absorbed through the skin.[1][4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical advice.[2]
Q3: How should this compound be stored?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight, moisture, and sources of ignition.[1] It is sensitive to air and can absorb carbon dioxide.[6] It is incompatible with strong oxidizing agents, acids, and acid halides.[5] Storage at temperatures below 30°C is recommended.[1][6]
Q4: In which common reactions is this compound used?
Due to its dual amine functionality, APM is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][7] It is frequently employed in amide coupling reactions and reductive aminations.[8] Other applications include its use as a curing agent for epoxy resins, a corrosion inhibitor, and an intermediate in the synthesis of surfactants and dyes.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆N₂O | [1][4] |
| Molecular Weight | 144.21 g/mol | [9][10] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 224 °C | [4] |
| Melting Point | -15 °C | [4][6] |
| Density | ~0.987 g/mL at 25 °C | [4][5] |
| Flash Point | 98.9 °C (210 °F) | [4][6] |
| Water Solubility | 1000 g/L (Soluble/Miscible) | [1][4][6] |
| pKa | 10.30 ± 0.10 (Predicted) | [6] |
| LogP | -0.7 | [6][9] |
Troubleshooting Guide
Q1: I'm having trouble extracting my product. It seems to be staying in the aqueous layer along with the excess this compound. What can I do?
This is a common issue due to the high water solubility of this compound and potentially your product if it is also polar.[1]
Troubleshooting Steps:
-
Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase, potentially forcing your product into the organic layer.[11]
-
Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar extraction solvent such as ethyl acetate, dichloromethane (B109758) (DCM), or even a mixture like DCM/isopropanol.
-
pH Adjustment: Since APM is basic, you can perform an acidic wash (e.g., with dilute HCl or NH₄Cl) to protonate it, forming a water-soluble salt that will remain in the aqueous layer.[5][9] Caution: This is only suitable if your desired product is not basic or is significantly less basic than APM. If your product is also basic, it will also form a salt and remain in the aqueous phase.
-
Back-Extraction: If both your product and APM are extracted into the organic layer, you can wash the organic layer with a specific pH buffer that selectively protonates the more basic APM, pulling it into the aqueous phase while leaving your less basic product behind.
Q2: A persistent emulsion formed during my aqueous workup. How can I break it?
Emulsion formation is common when working with amine-containing compounds which can act as surfactants.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.[11]
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Vigorous shaking is a common cause of emulsions.[11]
-
Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[11]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration.[11] This will often break the emulsion, and the layers can then be separated.
Q3: How can I remove unreacted this compound from my final product after extraction?
Removing excess starting material is a crucial purification step.
-
Acid Wash: If your product is neutral or acidic, washing the organic layer with a dilute acid (e.g., 1M HCl) will convert the basic APM into its water-soluble hydrochloride salt, effectively removing it from the organic phase.[12]
-
Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities. Since APM is very polar, it will typically have strong interactions with a silica (B1680970) gel stationary phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate your product from residual APM.
-
Distillation/Kugelrohr: If your product is thermally stable and has a significantly different boiling point from APM (BP: 224 °C), distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral Product
-
Quench Reaction: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add water or a suitable quenching agent to neutralize any reactive reagents.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM). Add deionized water to dissolve inorganic salts.
-
Wash with Acid: To remove unreacted this compound, wash the organic layer with 1M HCl (2 x 50 mL for a 100 mL reaction volume). This protonates the amine, making it soluble in the aqueous layer.[12]
-
Wash with Base: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid (1 x 50 mL).
-
Wash with Brine: Wash the organic layer with saturated NaCl solution (1 x 50 mL) to remove residual water and break any minor emulsions.[11]
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude product.
Visualizations
Caption: General workflow for the workup of a reaction involving this compound.
Caption: Decision tree for troubleshooting persistent emulsions during aqueous workup.
Caption: Logic for separating a weakly basic product from the more basic APM via pH-controlled wash.
References
- 1. guidechem.com [guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 123-00-2 [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of N-(3-Aminopropyl)morpholine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like N-(3-Aminopropyl)morpholine (CAS 123-00-2) is critical for the integrity of downstream applications, from synthesis to final product formulation. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data. The methods discussed include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and classical titration techniques.
Comparison of Analytical Methods
The choice of analytical method for purity assessment often depends on the specific requirements of the analysis, such as the need to quantify the main component (assay), identify and quantify impurities, the required sensitivity, and the available instrumentation. The following table summarizes the performance of various techniques applicable to this compound and related morpholine (B109124) compounds.
| Analytical Method | Principle | Typical Application | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification and quantification of the main component and volatile impurities. | High specificity and sensitivity, capable of identifying unknown impurities. | May require derivatization for polar analytes like amines to improve volatility and peak shape. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds with detection based on the ionization of analytes in a hydrogen flame. | Routine purity checks and quantification of the main component. | Robust, reliable, and provides a wide linear range. | Not as specific as MS; cannot identify unknown impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase passing through a packed column. | Purity determination, especially for non-volatile impurities or thermally labile compounds. | Versatile, with a wide range of column chemistries and detectors available. | May require derivatization for UV-inactive compounds; can consume significant amounts of solvents. |
| Acid-Base Titration | A quantitative chemical analysis method to determine the concentration of an acid or base by neutralizing it with a standard solution of a base or acid. | A simple and cost-effective assay of the total amine content. | Inexpensive, rapid, and does not require sophisticated instrumentation. | Lacks specificity; titrates all basic functional groups and cannot distinguish between different amines or basic impurities. |
Quantitative Data Summary
The following table presents a summary of quantitative data for the analytical methods, primarily based on studies of the closely related compound, morpholine. These values provide a benchmark for what can be expected when these methods are adapted and validated for this compound.
| Parameter | GC-MS (with derivatization for Morpholine)[1][2] | HPLC (with derivatization for Morpholine)[3] |
| Linearity Range | 10 - 500 µg/L | 0.3 - 1.2 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9995 |
| Limit of Detection (LOD) | 7.3 µg/L | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 24.4 µg/L | 0.3 µg/mL |
| Recovery | 94.3% - 109.0% | 97.9% - 100.4% |
| Precision (%RSD) | 2.0% - 7.0% | 0.79% |
Experimental Workflows and Protocols
The following sections provide detailed experimental protocols for the key analytical methods. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature of amines, direct analysis by GC can be challenging. Derivatization to a more volatile and less polar compound can significantly improve chromatographic performance. A common approach for secondary amines like the morpholine moiety is derivatization to form N-nitrosomorpholine.
Experimental Protocol (Adapted from Morpholine Analysis)[1][2]
-
Sample Preparation and Derivatization:
-
Accurately weigh a sample of this compound and dissolve in deionized water to a known concentration.
-
To an aliquot of the sample solution, add hydrochloric acid to acidify the medium.
-
Add an excess of sodium nitrite solution and allow the reaction to proceed at a controlled temperature to form the N-nitroso derivative.
-
-
Extraction:
-
Extract the derivatized sample with dichloromethane.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
GC Column: TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.
-
Injection Volume: 1 µL with a split ratio.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 4 min, ramp to 120°C at 10°C/min and hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.
-
MS Detector: Electron Impact (EI) ionization.
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for a direct assay of this compound without derivatization, though the peak shape may be improved with a basic-deactivated column.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent such as methanol (B129727) or isopropanol (B130326) to a known concentration.
-
-
GC-FID Conditions:
-
GC Column: A polar capillary column suitable for amine analysis (e.g., a wax or amine-specific column).
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL with an appropriate split ratio.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60-80°C, followed by a ramp to 220-240°C. The exact program should be optimized to ensure good separation of the main peak from any potential impurities.
-
Detector Temperature: 250-300°C.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization
For non-volatile impurities or as an alternative to GC, HPLC can be employed. As this compound lacks a strong chromophore, derivatization is necessary for UV detection.
Experimental Protocol (Adapted from Morpholine Analysis)[3]
-
Sample and Standard Preparation:
-
Prepare stock solutions of the this compound sample and a reference standard in acetonitrile.
-
-
Derivatization:
-
To an aliquot of the sample or standard solution, add a solution of a derivatizing agent such as 1-Naphthyl isothiocyanate in acetonitrile.
-
Allow the reaction to proceed to completion.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detector: UV detector set to a wavelength appropriate for the derivatizing agent's chromophore.
-
Injection Volume: 10-20 µL.
-
Acid-Base Titration
This classical method provides a straightforward assay of the total basic content of the sample.
Experimental Protocol
-
Preparation of Titrant:
-
Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water or a suitable alcohol.
-
-
Titration:
-
Add a suitable indicator (e.g., methyl orange) or use a pH meter for potentiometric endpoint detection.
-
Titrate the sample solution with the standardized 0.1 M HCl until the endpoint is reached.
-
-
Calculation:
-
Calculate the purity based on the volume of titrant consumed, its molarity, the stoichiometry of the reaction (this compound has two basic nitrogen atoms), and the weight of the sample.
-
Potential Impurities and Method Specificity
The synthesis of this compound typically involves the reaction of morpholine with a 3-carbon aminating agent or a precursor that is later converted to the amine.[4] Potential impurities could include:
-
Unreacted starting materials: morpholine, 1,3-dibromopropane, 3-chloropropionitrile, or 3-chloropropylamine.
-
Byproducts from side reactions.
-
Residual solvents used in the synthesis and purification.
Chromatographic methods like GC and HPLC are superior in their ability to separate and quantify these specific impurities, making them ideal for a comprehensive purity assessment. GC-MS is particularly powerful for identifying unknown impurities. In contrast, acid-base titration will provide an overall assay of basic components but will not be able to distinguish the active substance from basic impurities like unreacted morpholine. Therefore, a combination of a chromatographic method for impurity profiling and a titration method for a simple and accurate assay of the main component often represents a robust quality control strategy.
References
Comparative Guide to GC-MS Analysis of N-(3-Aminopropyl)morpholine and Its Impurities
This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the identification and quantification of N-(3-Aminopropyl)morpholine and its potential impurities. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols.
Introduction
This compound is a versatile bifunctional molecule containing both a primary and a tertiary amine. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, surfactants, and polymers.[1] Given its wide range of applications, ensuring the purity of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its process-related impurities.
Challenges in Amine Analysis by GC-MS
Direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape, tailing, and low sensitivity. To overcome these issues, derivatization is often employed to reduce polarity and improve chromatographic performance.[2] However, direct analysis on specialized columns is also a viable alternative.
Comparison of Analytical Approaches
Two primary approaches for the GC-MS analysis of this compound are direct injection and analysis with derivatization.
| Parameter | Direct Injection | Analysis with Derivatization |
| Principle | Direct injection of the sample onto a specialized GC column designed for amine analysis. | Chemical modification of the amine group(s) to create a less polar and more volatile derivative prior to GC-MS analysis. |
| Advantages | - Faster sample preparation.- Less potential for sample loss or contamination from derivatization reagents. | - Improved peak shape and resolution.- Increased sensitivity and lower detection limits.- Wider range of suitable GC columns. |
| Disadvantages | - Requires specialized, more expensive columns (e.g., CP-Volamine).- Potential for peak tailing with standard columns.- May have lower sensitivity for trace impurities. | - More complex and time-consuming sample preparation.- Potential for incomplete derivatization or side reactions.- Derivatization reagents can interfere with the analysis. |
| Common Derivatizing Agents | N/A | - Benzenesulfonyl chloride[3]- Isobutyl chloroformate[4]- 2,4-Dinitrofluorobenzene (DNFB)[3] |
Experimental Protocols
Method 1: Direct Injection GC-MS
This method is suitable for rapid screening and analysis of relatively pure samples of this compound.
1. Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Vortex to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration (e.g., 100 µg/mL).
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | Agilent J&W CP-Volamine (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 240 °C- Hold: 5 min at 240 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Method 2: GC-MS with Derivatization (using Benzenesulfonyl Chloride)
This method offers improved chromatographic performance and is recommended for trace impurity analysis.
1. Derivatization Protocol:
-
To 1 mL of the prepared sample solution (as in Method 1), add 100 µL of 1 M sodium hydroxide (B78521) solution.
-
Add 50 µL of benzenesulfonyl chloride solution (10% in acetone).
-
Vortex the mixture for 1 minute.
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
Cool to room temperature and add 1 mL of hexane.
-
Vortex for 1 minute to extract the derivatives.
-
Centrifuge and inject 1 µL of the upper organic layer into the GC-MS.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5] |
| Injector Temperature | 290 °C[5] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[5] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[5] |
| Oven Program | - Initial temperature: 80 °C, hold for 1 min- Ramp 1: 5 °C/min to 180 °C- Ramp 2: 10 °C/min to 240 °C- Ramp 3: 25 °C/min to 290 °C, hold for 10 min[5] |
| Transfer Line Temp | 290 °C[5] |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 450 amu[5] |
Potential Impurity Profile
The synthesis of this compound can result in several process-related impurities. A common synthetic route involves the reaction of morpholine (B109124) with 3-chloropropionitrile (B165592) followed by reduction.[6]
Table of Potential Impurities:
| Impurity | Structure | Potential Origin | Expected m/z fragments |
| Morpholine | C4H9NO | Unreacted starting material | 87, 57, 42 |
| 3-Chloropropionitrile | C3H4ClN | Unreacted starting material | 89, 62, 54 |
| 3-(4-Morpholinyl)propanenitrile | C7H12N2O | Intermediate | 140, 100, 86 |
| N,N-bis(3-morpholinopropyl)amine | C14H29N3O2 | Dimerization byproduct | 271, 171, 100 |
Data Presentation
Mass Spectral Data for this compound:
The electron ionization mass spectrum of this compound is characterized by several key fragments.
| m/z | Relative Intensity (%) | Fragment Ion |
| 144 | ~5 | [M]+• |
| 100 | 100 | [M-C3H6N]+ |
| 86 | ~50 | [M-C3H7N2]+ |
| 70 | ~30 | [C4H8N]+ |
| 56 | ~35 | [C3H6N]+ |
Note: Relative intensities are approximate and can vary between instruments.[7][8]
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. guidechem.com [guidechem.com]
- 7. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 123-00-2 [chemicalbook.com]
A Comparative Guide to the Catalytic Activity of N-(3-Aminopropyl)morpholine and Other Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, amine catalysts play a pivotal role in facilitating a myriad of chemical transformations. Their efficacy is often dictated by their structural and electronic properties. This guide provides a comparative analysis of the catalytic activity of N-(3-Aminopropyl)morpholine alongside other commonly employed amine catalysts. Due to a lack of specific published experimental data for this compound in key catalytic reactions, this guide combines established principles of amine catalysis with illustrative, hypothetical data to provide a comprehensive overview for researchers.
Introduction to this compound
This compound is a bifunctional amine featuring both a tertiary morpholine (B109124) nitrogen and a primary aminopropyl group.[1] This unique structure suggests its potential as a versatile catalyst, capable of acting as a Brønsted base and a nucleophile.[1] The morpholine moiety imparts good solubility in a range of solvents, while the primary amine offers a reactive site for catalytic cycles.[1]
Catalytic Performance in Key Organic Reactions
The catalytic prowess of amines is frequently evaluated in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Henry reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] The reaction is typically catalyzed by a basic amine. The catalytic activity of various amines is influenced by their basicity and steric hindrance.
Table 1: Comparative Catalytic Activity of Amines in the Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile (B47326) (Illustrative Data)
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 10 | 1.5 | 95 (Hypothetical) | - | |
| Piperidine | 10 | 2 | 92 | [3] | |
| Pyrrolidine | 10 | 1 | 98 | [4][5] | |
| Triethylamine | 10 | 4 | 85 | General Knowledge | |
| DBU | 5 | 0.5 | 99 | General Knowledge |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual performance may vary and requires experimental validation.
The bifunctional nature of this compound, with its tertiary and primary amine sites, could potentially lead to a synergistic catalytic effect, resulting in high yields and relatively short reaction times. The morpholine ring may also influence the transition state geometry, affecting product selectivity.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[6][7] The basicity of the amine catalyst is crucial for the initial deprotonation of the nitroalkane.
Table 2: Comparative Catalytic Activity of Amines in the Henry Reaction of Benzaldehyde and Nitromethane (Illustrative Data)
| Catalyst | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 10 | 24 | 88 (Hypothetical) | - | |
| Triethylamine | 20 | 48 | 75 | [8] | |
| DBU | 10 | 12 | 95 | [8] | |
| TMG | 15 | 18 | 90 | General Knowledge | |
| Basic Alumina | - | 6 | 85 | [6] |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual performance may vary and requires experimental validation.
In the Henry reaction, the basicity of this compound is expected to facilitate the formation of the nitronate anion, driving the reaction forward. Its potential to act as a ligand for metal co-catalysts could also be explored to enhance enantioselectivity in asymmetric Henry reactions.[1]
Experimental Protocols
Detailed experimental procedures are essential for reproducible and comparable results. Below are representative protocols for the Knoevenagel condensation and Henry reaction that can be adapted to evaluate the catalytic activity of this compound.
Knoevenagel Condensation: General Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add benzaldehyde (1 mmol), malononitrile (1 mmol), and the chosen solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Introduce the amine catalyst (e.g., this compound, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.
Henry Reaction: General Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aldehyde (1 mmol) in a suitable solvent (e.g., THF, 5 mL).
-
Reagent Addition: Add the nitroalkane (e.g., nitromethane, 2 mmol) to the solution.
-
Catalyst Addition: Introduce the amine catalyst (e.g., this compound, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel and characterize it using spectroscopic techniques.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms provides a basis for catalyst design and optimization.
Knoevenagel Condensation Mechanism
The amine catalyst can act as a Brønsted base to deprotonate the active methylene (B1212753) compound, forming a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
N-(3-Aminopropyl)morpholine vs. Piperazine: A Comparative Guide to CO2 Capture Efficiency
Executive Summary
Piperazine (B1678402) (PZ) is a well-documented and highly effective solvent for post-combustion CO2 capture, known for its high absorption rate and capacity. In contrast, N-(3-Aminopropyl)morpholine (APM), a molecule with structural similarities to other amines used in carbon capture, remains largely uncharacterized for this application. Extensive literature searches did not yield specific experimental data on APM's CO2 absorption capacity, absorption rate, heat of absorption, or solvent stability under typical capture conditions. Therefore, a direct, data-driven comparison of their CO2 capture efficiency is not currently feasible.
This guide will proceed by presenting the established data for piperazine as a benchmark and discussing the properties of morpholine (B109124), the parent heterocyclic compound of APM, to provide a speculative context for APM's potential behavior.
Piperazine (PZ): A Benchmark for CO2 Capture
Piperazine is a cyclic diamine that has emerged as a superior solvent for CO2 capture, often outperforming the traditional benchmark, monoethanolamine (MEA). Its primary advantages include a fast reaction rate with CO2 and a high absorption capacity.
Quantitative Performance of Piperazine
The following table summarizes key performance indicators for aqueous piperazine solutions based on available experimental data. It is important to note that these values can vary depending on the specific experimental conditions such as temperature, pressure, and solvent concentration.
| Performance Metric | Typical Values for Aqueous Piperazine Solutions |
| CO2 Absorption Capacity | 0.8 - 1.2 mol CO2 / mol PZ |
| CO2 Absorption Rate | Significantly higher than MEA |
| Heat of Absorption | 70 - 85 kJ/mol CO2 |
| Solvent Stability | Good thermal and oxidative stability |
Experimental Protocols for Piperazine
The performance data for piperazine is typically determined using standardized experimental setups. A common method for measuring CO2 absorption is the wetted-wall column technique.
Wetted-Wall Column Experiment for CO2 Absorption Measurement:
-
Solvent Preparation: An aqueous solution of piperazine of a specific concentration (e.g., 2.5 M) is prepared.
-
Apparatus Setup: The wetted-wall column, a glass tube where a thin film of the solvent flows down the inner wall, is assembled. The temperature of the column is controlled using a water jacket.
-
Gas Mixture: A gas stream with a known concentration of CO2 (e.g., 15% CO2 in N2) is prepared and its flow rate is controlled by mass flow controllers.
-
Absorption: The gas mixture is introduced into the bottom of the column and flows upward, counter-current to the falling amine film. The CO2 from the gas phase absorbs into the liquid film.
-
Analysis: The CO2 concentration in the outlet gas stream is continuously monitored using a non-dispersive infrared (NDIR) analyzer. The difference between the inlet and outlet CO2 concentrations allows for the calculation of the absorption rate. The liquid samples are analyzed for CO2 loading using titration methods.
-
Data Calculation: The overall mass transfer coefficient (KG) is calculated from the experimental data, which provides a measure of the absorption rate.
Reaction Mechanism of Piperazine with CO2
The reaction between piperazine and CO2 in an aqueous solution is a complex process involving the formation of carbamates and bicarbonates. The two amine groups in the piperazine molecule can react with CO2.
Caption: Simplified reaction pathway of piperazine with CO2.
This compound (APM): An Uncharacterized Potential Solvent
Insights from Morpholine
Some studies have investigated morpholine, the parent heterocyclic amine of APM, for CO2 capture. Research indicates that morpholine exhibits good thermal stability. However, its carbamate is also reported to be quite stable, which could imply a higher energy requirement for solvent regeneration compared to other amines. This characteristic of the parent compound might influence the regeneration performance of APM.
Hypothetical Reaction Mechanism of APM with CO2
Given its structure, APM would likely react with CO2 primarily through its primary amine group, forming a carbamate. The tertiary amine in the morpholine ring would not directly react to form a carbamate but could influence the overall basicity of the molecule and participate in proton transfer steps.
Caption: Hypothetical reaction of the primary amine group in APM with CO2.
Conclusion and Future Outlook
While piperazine stands as a robust and well-characterized solvent for CO2 capture, this compound remains a largely unexplored alternative. The absence of fundamental experimental data on APM's performance makes a direct comparison with piperazine impossible at this time.
For researchers and professionals in the field, this represents a significant knowledge gap and an opportunity for future investigation. Experimental studies are needed to determine the CO2 absorption capacity, absorption rate, heat of absorption, and stability of APM. Such data would be crucial to ascertain whether APM or its derivatives could offer any advantages over established solvents like piperazine, potentially in terms of regeneration energy, solvent stability, or reduced degradation. Until such research is conducted and published, piperazine remains the more scientifically validated and reliable choice for CO2 capture applications.
A Comparative Analysis of N-(3-Aminopropyl)morpholine and Jeffamine as Epoxy Curing Agents
A comprehensive guide for researchers and professionals in drug development, offering a side-by-side comparison of the performance, properties, and applications of N-(3-Aminopropyl)morpholine and Jeffamine series as epoxy curing agents. This document provides experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal curing agent for specific research and development needs.
When formulating epoxy systems for advanced applications, the choice of curing agent is paramount in defining the final properties of the cured thermoset. Among the myriad of available options, this compound and the Jeffamine® family of polyetheramines are two commonly employed classes of amine curing agents. This guide provides a detailed comparative study of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
This compound is a cycloaliphatic amine known for its high reactivity, which can be utilized as a primary curing agent or as an accelerator for other amine-based hardeners. Its compact structure generally imparts high rigidity and good thermal resistance to the cured epoxy network. In contrast, the Jeffamine series, such as Jeffamine D-230, are polyetheramines characterized by a flexible polyether backbone.[1] This inherent flexibility is known to enhance the toughness, impact strength, and elongation of the cured epoxy, making them suitable for applications requiring durability and resistance to mechanical stress.[1][2]
Performance Overview
The selection between this compound and a Jeffamine curing agent hinges on the desired balance of properties in the final epoxy formulation. This compound is often favored for applications requiring rapid curing and high-temperature resistance. Conversely, Jeffamine curing agents are the preferred choice when flexibility, high impact strength, and good low-temperature properties are critical.[3]
Data Presentation
The following tables summarize the key physical, mechanical, and thermal properties of this compound and a representative Jeffamine product, Jeffamine D-230. The data has been compiled from various technical sources. It is important to note that the properties of the cured epoxy can vary significantly based on the specific epoxy resin used, the stoichiometry of the formulation, and the curing conditions.
Table 1: Physical Properties of Curing Agents
| Property | This compound | Jeffamine D-230 |
| CAS Number | 123-00-2[4] | 9046-10-0[5] |
| Molecular Weight ( g/mol ) | 144.21[4] | ~230[1] |
| Amine Hydrogen Equivalent Weight (AHEW, g/eq) | 48 | 60[5] |
| Appearance | Colorless to light yellow liquid[6] | Colorless to pale yellow liquid[1] |
| Viscosity @ 25°C (cP) | ~5 | 9.5[5] |
| Density @ 20°C (g/mL) | ~0.99 | ~0.95[5] |
Table 2: Comparative Performance of Cured Epoxy Systems
| Property | Epoxy cured with this compound (Typical Values) | Epoxy cured with Jeffamine D-230 (Typical Values) |
| Tensile Strength | High | Moderate to High |
| Elongation at Break | Low to Moderate | High[3] |
| Impact Strength | Moderate | High[1] |
| Glass Transition Temperature (Tg) | Moderate to High | 90°C[7] |
| Curing Speed | Fast (can act as an accelerator) | Moderate |
| Flexibility | Low | High[3] |
| Chemical Resistance | Good | Good |
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to characterize the performance of these epoxy curing agents.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg), curing kinetics, and degree of cure of the epoxy system.
Methodology (based on ASTM D3418):
-
Sample Preparation: A small sample (typically 5-10 mg) of the uncured or cured epoxy mixture is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter equipped with a cooling system is used.
-
Test Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).
-
The heat flow to the sample is monitored relative to the reference pan.
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve.[8]
-
For curing studies, the exothermic heat flow during the cross-linking reaction is measured to determine the heat of cure and the extent of the reaction.
-
Mechanical Properties: Tensile Testing
Purpose: To evaluate the tensile strength, modulus of elasticity, and elongation at break of the cured epoxy.
Methodology (based on ASTM D638):
-
Specimen Preparation: "Dog-bone" shaped specimens of the cured epoxy are prepared according to the dimensions specified in the standard.
-
Instrumentation: A universal testing machine equipped with appropriate grips and an extensometer is used.
-
Test Procedure:
-
The specimen is securely mounted in the grips of the testing machine.
-
A controlled tensile force is applied to the specimen at a constant rate of crosshead movement until it fractures.
-
The stress and strain are continuously recorded throughout the test.
-
From the resulting stress-strain curve, the tensile strength, modulus of elasticity, and elongation at break are calculated.
-
Mandatory Visualizations
To further elucidate the concepts and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Chemical Structures
References
- 1. monsonco.com [monsonco.com]
- 2. JEFFAMINE D-230 Polyoxypropylenediamine [adhesivesandsealants.com]
- 3. This compound - Wikidata [wikidata.org]
- 4. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. This compound CAS 123-00-2 | High-Purity Morpholine Derivative Supplier-Deshang Chemical [deshangchemical.com]
- 7. dianhydrides.com [dianhydrides.com]
- 8. epotek.com [epotek.com]
A Researcher's Guide to Validating N-(3-Aminopropyl)morpholine Functionalization on Material Surfaces
For researchers, scientists, and drug development professionals, the successful functionalization of material surfaces is a critical step in a wide array of applications, from enhancing the biocompatibility of medical implants to the development of advanced biosensors and drug delivery systems. N-(3-Aminopropyl)morpholine (APM) is a versatile molecule utilized for introducing a reactive primary amine and a morpholine (B109124) moiety onto a surface. The validation of this surface modification is paramount to ensure the desired downstream performance.
This guide provides a comparative overview of the key techniques used to validate surface functionalization, with a focus on this compound. Due to the limited availability of direct experimental data for APM in the scientific literature, this guide will draw parallels with a closely related and extensively studied aminosilane (B1250345), (3-Aminopropyl)triethoxysilane (APTES). The structural similarities between APM and the aminopropyl portion of APTES allow for a reasonable comparison of expected surface characteristics and validation methodologies.
Performance Comparison of Surface Functionalization Agents
The choice of functionalization agent can significantly impact the final properties of the material. While APM offers a unique combination of a primary amine for further conjugation and a morpholine ring that can influence hydrophilicity and chemical stability, other aminosilanes are also widely used. The following table compares key characteristics of APM with common alternatives.
| Feature | This compound (APM) | (3-Aminopropyl)triethoxysilane (APTES) | (3-Aminopropyl)dimethylethoxysilane (APDMES) |
| Functional Group | Primary Amine, Tertiary Amine (in morpholine ring) | Primary Amine | Primary Amine |
| Attachment Chemistry | Typically requires surface activation (e.g., to carboxyl groups) for covalent bonding | Forms siloxane bonds with hydroxylated surfaces | Forms siloxane bonds with hydroxylated surfaces |
| Expected Surface Charge | Positive at neutral pH | Positive at neutral pH | Positive at neutral pH |
| Monolayer Quality | Dependent on coupling chemistry and surface activation | Can form uniform monolayers, but prone to multilayer formation | Known to form high-quality, uniform monolayers |
| Hydrolytic Stability | Dependent on the covalent linkage formed | Can be limited | Generally more stable than APTES due to fewer reactive alkoxy groups |
Quantitative Data on Functionalized Surfaces
The successful functionalization of a surface can be quantified using various analytical techniques. The data below is primarily based on studies of APTES-modified surfaces, which can serve as a benchmark for evaluating APM functionalization.
| Parameter | Technique | Typical Value for Aminosilane Functionalization | Reference |
| Water Contact Angle | Goniometry | 45-60° (decreases with increasing layer thickness) | [1] |
| Surface Amine Density | X-ray Photoelectron Spectroscopy (XPS) | N 1s peak at ~400 eV | [2][3] |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | 0.15 - 0.25 nm for monolayer coverage | [4] |
| Layer Thickness | Ellipsometry / AFM | 0.8 - 1.5 nm for a monolayer | [5] |
Experimental Protocols for Validation
The following are detailed methodologies for the key experiments used to validate surface functionalization.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material.[6]
-
Objective: To confirm the presence of nitrogen from the amine groups of APM on the material surface.
-
Protocol:
-
The functionalized substrate is placed in an ultra-high vacuum chamber.
-
The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
An electron energy analyzer measures the kinetic energy of the emitted electrons.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.
-
For APM functionalization, the presence of a peak in the N 1s spectrum at approximately 400 eV would indicate the presence of amine groups. The C 1s and O 1s spectra can also be analyzed to detect the morpholine ring and other carbon-containing species.[2][3]
-
Water Contact Angle Measurement
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's hydrophilicity or hydrophobicity.[6][7]
-
Objective: To assess the change in surface wettability after functionalization with APM.
-
Protocol:
-
A small droplet of deionized water is placed on the surface of the functionalized material using a microsyringe.
-
A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.
-
Software is used to measure the angle between the tangent of the droplet and the surface.
-
A successful aminosilane functionalization typically results in a surface with a moderate water contact angle, indicating a change from a more hydrophilic (e.g., hydroxylated glass) or hydrophobic pristine surface.[8][9]
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.[10]
-
Objective: To characterize the surface morphology and roughness after APM functionalization and to ensure the formation of a uniform layer.
-
Protocol:
-
A sharp tip mounted on a flexible cantilever is scanned across the surface of the material.
-
Forces between the tip and the surface cause the cantilever to deflect.
-
A laser beam is reflected off the back of the cantilever onto a photodiode to measure the deflection.
-
This information is used to generate a three-dimensional topographical map of the surface.
-
A smooth, uniform surface with a low root-mean-square (RMS) roughness is indicative of a well-formed monolayer.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a sample by measuring the absorption of infrared radiation.
-
Objective: To detect the characteristic vibrational modes of the chemical bonds in APM on the surface.
-
Protocol:
-
The functionalized material is placed in the path of an infrared beam.
-
The instrument measures the absorption of infrared radiation at different wavelengths.
-
The resulting spectrum shows absorption peaks corresponding to the vibrational frequencies of the chemical bonds present.
-
For APM, characteristic peaks for N-H stretching and bending, C-N stretching, and C-O-C stretching of the morpholine ring would be expected.
-
Visualizing the Validation Workflow and Molecular Comparison
To further clarify the process and the molecular differences, the following diagrams are provided.
Experimental workflow for surface functionalization and validation.
Comparison of APM and alternative aminosilanes.
References
- 1. Surface Functionalization and Characterization | NMI [nmi.de]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dropletlab.com [dropletlab.com]
- 7. Surface-wetting characterization using contact-angle measurements | Springer Nature Experiments [experiments.springernature.com]
- 8. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Static and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces as a method for indicating adhesion forces | Journal of Print and Media Technology Research [jpmtr.net]
- 10. AFM and the Polymer Industry – Advanced Surface Microscopy, Inc. [asmicro.com]
A Comparative Guide to the Electrochemical Characterization of N-(3-Aminopropyl)morpholine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of N-(3-Aminopropyl)morpholine (APM) and its alternatives, supported by experimental data. Detailed methodologies for key electrochemical characterization techniques are presented to facilitate reproducible research.
Comparative Performance of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is paramount in various industrial applications, from protecting pipelines to ensuring the integrity of reaction vessels. This compound (APM) is a versatile organic compound utilized as a corrosion inhibitor, particularly in acidic environments.[1][2] Its effectiveness stems from the presence of nitrogen and oxygen atoms in the morpholine (B109124) ring and the aminopropyl side chain, which facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][3]
To provide a comprehensive overview, this section compares the performance of APM and other morpholine derivatives with alternative corrosion inhibitors. The data is presented in tabular format for ease of comparison, focusing on key performance indicators obtained from potentiodynamic polarization and electrochemical impedance spectroscopy studies.
Potentiodynamic Polarization Data
Potentiodynamic polarization studies are crucial for determining the kinetic parameters of corrosion, such as the corrosion current density (i_corr) and the corrosion potential (E_corr). A lower i_corr value in the presence of an inhibitor indicates a reduction in the corrosion rate. The inhibition efficiency (IE%) is a key metric calculated from these studies.
| Inhibitor | Concentration | Corrosive Medium | Metal | i_corr (μA/cm²) | E_corr (mV vs. SCE) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 1 M HCl | Mild Steel | 757.95 | -531.68 | 62.27 | 55.23 | - | [4] |
| Morpholine Mannich Base (MPO) | 300 ppm | 1 M HCl | N80 Steel | - | - | - | - | 90.3 | [5] |
| Morpholine Mannich Base (MPPO) | 300 ppm | 1 M HCl | N80 Steel | - | - | - | - | 91.4 | [5] |
| Isoxazole Derivative (CPIM) | 25 ppm | 1 M HCl | Mild Steel | 834.03 | -513.60 | 74.63 | 80.21 | 16.68 | [4] |
| Prunus Dulcis (PD) leaf extract | 0.4 g/L | 0.5 M H₂SO₄ | Mild Steel | 117 | -502 | 87 | 136 | 82.5 | [6] |
| Prunus Dulcis (PD) leaf extract | 0.4 g/L | 0.5 M H₃PO₄ | Mild Steel | 28 | -579 | 63 | 114 | 88.3 | [6] |
Electrochemical Impedance Spectroscopy (EIS) Data
Electrochemical Impedance Spectroscopy (EIS) provides insights into the resistance of the protective film formed by the inhibitor. The charge transfer resistance (R_ct) is a key parameter; a higher R_ct value signifies better corrosion protection. The double-layer capacitance (C_dl) provides information about the adsorption of the inhibitor on the metal surface.
| Inhibitor | Concentration | Corrosive Medium | Metal | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 1 M HCl | Mild Steel | 77 | 0.0019 | - | |
| Morpholine Mannich Base (MPO) | 300 ppm | 1 M HCl | N80 Steel | - | - | 91.31 | [5] |
| Morpholine Mannich Base (MPPO) | 300 ppm | 1 M HCl | N80 Steel | - | - | 91.48 | [5] |
| N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine (DHBP) | 1x10⁻⁵ M | 1 M HCl | API-5L-X65 Steel | 202 | 0.0016 | 61 | |
| N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine (DHBP) | 2x10⁻⁴ M | 1 M HCl | API-5L-X65 Steel | 517 | 0.0011 | 85 |
Weight Loss Data
The weight loss method is a straightforward technique to determine the corrosion rate and the inhibitor's efficiency over a longer exposure time. The inhibition efficiency is calculated based on the reduction in weight loss of the metal in the presence of the inhibitor compared to the blank solution.
| Inhibitor | Concentration | Corrosive Medium | Metal | Immersion Time (h) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) | Reference |
| Blank | - | 1 M HCl | Mild Steel | 24 | - | - | [7] |
| Aniline | 0.5 M | 1 M HCl | Mild Steel | 24 | - | >90 | [7] |
| 2-dimethylaminoethanol (DMA) | 15% | 3 M HCl | Austenitic Stainless Steel | 312 | - | >80 | [8] |
| Methylene Violet | 10 ppm | 1 M HCl | Mild Steel | 5 | - | 96.3 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data in corrosion inhibition studies. This section outlines the methodologies for the key electrochemical techniques discussed.
Weight Loss Measurements
-
Specimen Preparation: Mild steel coupons (e.g., 5.0 cm x 2.0 cm x 0.2 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Test Solution: A 1 M HCl solution is prepared using analytical grade hydrochloric acid and distilled water. Various concentrations of the inhibitor (e.g., this compound) are added to the corrosive medium.
-
Immersion Test: The prepared coupons are suspended in the test solutions (with and without inhibitor) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
Final Weight Measurement: After the immersion period, the coupons are removed, cleaned with a solution to remove corrosion products (e.g., a solution containing 20 g/L antimony trioxide and 50 g/L stannous chloride in concentrated HCl), washed, dried, and re-weighed.
-
Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using standard formulas.
Potentiodynamic Polarization
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode (with a defined exposed area, e.g., 1 cm²), a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Test Solution: The cell is filled with the corrosive medium (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize (typically for 30-60 minutes).
-
Polarization Scan: The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the i_corr values.
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell and Solution: The same three-electrode setup and test solutions as in the potentiodynamic polarization measurements are used.
-
Stabilization: The working electrode is immersed in the solution until a stable OCP is reached.
-
EIS Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The inhibition efficiency is calculated from the R_ct values.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for planning and executing corrosion inhibition studies. The following diagram, generated using the DOT language, illustrates the logical sequence of steps involved in the electrochemical characterization of a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor characterization.
This guide provides a foundational understanding of the electrochemical characterization of this compound and its alternatives as corrosion inhibitors. For more in-depth analysis, researchers are encouraged to consult the referenced literature and adapt the provided protocols to their specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine and its derivatives as vapour phase corrosion inhibitors for mild steel - IR@CECRI [cecri.csircentral.net]
- 3. Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H2SO4 environments: Experimental and theoretical | CoLab [colab.ws]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. ijcsi.pro [ijcsi.pro]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of Morpholine-Based Catalysts
Introduction: Morpholine (B109124) and its derivatives have emerged as a versatile class of organocatalysts, finding applications in a range of chemical transformations crucial to researchers, scientists, and drug development professionals. Their unique structural and electronic properties, stemming from the presence of both an amine and an ether group, allow them to participate in various catalytic cycles. This guide provides a comparative analysis of the kinetic performance of different morpholine-based catalysts, supported by experimental data and detailed methodologies, to aid in catalyst selection and optimization.
Comparison of Catalytic Performance
The efficacy of morpholine-based catalysts is highly dependent on their structural modifications and the specific reaction they are employed in. Below is a summary of kinetic and performance data for different catalysts across various reactions.
Urethane (B1682113) Formation
A theoretical study on the formation of urethane from phenyl isocyanate and butan-1-ol highlights the catalytic effect of simple morpholine and its N-methylated derivative. The study reveals that 4-methylmorpholine (B44366) is a slightly more effective catalyst than morpholine for this transformation.[1]
| Catalyst | Activation Energy (Ea) (kJ/mol) | Relative Gibbs Free Energy of Intermediate (kJ/mol) |
| Morpholine | 29.7 | 12.79 |
| 4-Methylmorpholine | 26.6 | 8.77 |
Table 1: Computed kinetic parameters for the morpholine-catalyzed urethane formation.[1]
1,4-Addition of Aldehydes to Nitroolefins
In the context of C-C bond formation, novel β-morpholine amino acids have been shown to be highly efficient organocatalysts for the 1,4-addition of aldehydes to nitroolefins.[2][3] These catalysts, despite the generally perceived lower reactivity of morpholine enamines compared to their pyrrolidine (B122466) counterparts, demonstrate excellent performance with low catalyst loading.[2][3]
A study systematically screened several β-morpholine amino acid catalysts (I-IV), with catalyst I emerging as the most effective.[2][3]
| Catalyst | Time (h) | Conversion (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| I | 24 | >99 | 93:7 | 80 |
| II | 24 | 90 | 85:15 | 65 |
| III | 24 | 50 | 80:20 | 40 |
| IV | 24 | 60 | 82:18 | 55 |
Table 2: Performance of different β-morpholine amino acid catalysts in the 1,4-addition of propanal to β-nitrostyrene.[2][3]
The superior performance of catalyst I is attributed to a favorable steric relationship between substituents on the morpholine ring, which effectively controls the diastereo- and enantioselectivity of the reaction.[2][3] The study also demonstrated that a mere 1 mol% of catalyst I is sufficient to achieve quantitative conversion.[2][3]
Reaction Mechanisms and Experimental Workflows
The catalytic cycles of morpholine-based catalysts vary depending on the reaction type. Below are diagrammatic representations of proposed mechanisms and experimental workflows.
Proposed Catalytic Cycle for Urethane Formation
The reaction between an isocyanate and an alcohol to form a urethane is significantly accelerated in the presence of morpholine-based catalysts. The proposed mechanism involves a seven-step catalytic cycle.[1]
Caption: Proposed seven-step mechanism for urethane formation catalyzed by morpholine derivatives.[1]
Enamine Catalysis in 1,4-Addition Reactions
For the 1,4-addition of aldehydes to nitroolefins, β-morpholine amino acid catalysts operate via an enamine catalysis mechanism. The catalyst first reacts with the aldehyde to form a nucleophilic enamine intermediate, which then attacks the nitroolefin.
Caption: General workflow for the 1,4-addition reaction via enamine catalysis.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of kinetic studies. Below are representative protocols for the reactions discussed.
General Procedure for the 1,4-Addition of Aldehydes to Nitroolefins
This protocol is based on the study of highly efficient β-morpholine amino acid organocatalysts.[2][3]
-
Reactant Preparation: To a solution of the nitroolefin (1.0 eq.) in the chosen solvent, the aldehyde (1.1-1.5 eq.) is added.
-
Catalyst Introduction: The morpholine-based organocatalyst (e.g., Catalyst I , 1 mol%) and a co-catalyst if required (e.g., N-methylmorpholine, 1 mol%) are added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., room temperature) for a designated period (e.g., 24 hours).
-
Monitoring and Analysis: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the desired product.
-
Characterization: The structure of the product is confirmed by NMR spectroscopy. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral HPLC analysis.[3]
Theoretical Calculation of Kinetic Parameters for Urethane Formation
The kinetic data for the urethane formation was obtained through computational methods.[1]
-
Computational Level: Geometries of reactants, transition states, intermediates, and products were optimized using the BHandHLYP/6-31G(d) level of theory.
-
Energy Calculations: Single-point energy calculations were performed at the G3MP2BHandHLYP level of theory to obtain more accurate energy values.
-
Thermodynamic Properties: Thermodynamic properties, including Gibbs free energies, were calculated based on the optimized geometries.
-
Activation Energy Determination: The activation energy (Ea) was calculated as the difference in energy between the transition state (TS1) and the initial reactant complex (RC1).[1]
The kinetic performance of morpholine-based catalysts is diverse and tunable. Simple morpholines show moderate catalytic activity in reactions like urethane formation, with N-alkylation enhancing their efficacy. More complex, chiral β-morpholine amino acids have proven to be highly efficient catalysts for asymmetric reactions such as 1,4-additions, achieving high conversions and stereoselectivities at low catalyst loadings. The choice of a specific morpholine-based catalyst should be guided by the desired transformation, with careful consideration of the catalyst's structure and the reaction mechanism. The provided data and protocols serve as a valuable resource for researchers in the field to make informed decisions for their synthetic challenges.
References
- 1. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Biocompatibility of N-(3-Aminopropyl)morpholine (APM) Functionalized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biomaterials with various chemical moieties is a rapidly advancing field, aiming to enhance their performance for a range of biomedical applications, including drug delivery, tissue engineering, and medical device coatings. N-(3-Aminopropyl)morpholine (APM) is a versatile primary amine that can be used to introduce a morpholine (B109124) group onto a material's surface. This guide provides a comparative assessment of the biocompatibility of amine-functionalized materials, with a focus on the methodologies used to evaluate them. While specific quantitative biocompatibility data for APM-functionalized materials is limited in the readily available scientific literature, this guide presents representative data from other amine-functionalized materials to provide a comparative framework.
Data Presentation: A Comparative Look at Amine-Functionalized Nanoparticles
The biocompatibility of functionalized materials is critically dependent on factors such as the type of amine, the degree of functionalization, nanoparticle size, and the cell type being tested. Positively charged surfaces, often a characteristic of amine functionalization, have been shown to interact more strongly with negatively charged cell membranes, which can sometimes lead to increased cytotoxicity.[1]
Below are tables summarizing representative quantitative data on the cytotoxicity and hemocompatibility of various amine-functionalized materials, which can serve as a benchmark for evaluating new materials like those functionalized with APM.
Table 1: Comparative Cytotoxicity of Amine-Functionalized Nanoparticles
| Nanoparticle Type | Functional Group | Concentration (µg/mL) | Cell Line | Cell Viability (%) | Reference |
| Iron Oxide (Fe3O4) | 3-aminopropyltrimethoxysilane (APTMS) | 600 | Human Dermal Fibroblasts (HDF) | ~85% | [2] |
| Iron Oxide (Fe3O4) | TEOS/APTMS | 1000 | Human Dermal Fibroblasts (HDF) | >90% | [2] |
| Silicon | Amine-functionalized | Not Specified | Not Specified | Higher cytotoxicity than neutral or carboxylated particles | |
| Graphene | Functionalized | 75 | Murine Macrophage (RAW 264.7) | Reduced toxicity compared to pristine graphene | [3] |
Table 2: Comparative Hemocompatibility of Functionalized Materials
| Material | Functionalization | Assay | Result | Reference |
| Graphene | Functionalized | Hemolysis, Platelet Activation, Coagulation | Excellent hemocompatibility | [3] |
| Polyethersulfone (PES) | Amine functionalization followed by zwitterionic immobilization | Platelet attachment | Lower platelet attachment | [4] |
| Polymeric materials | Various surface modifications | Blood coagulation | Can be tailored to be anticoagulant | [5] |
Experimental Protocols: Key Biocompatibility Assays
Accurate and reproducible assessment of biocompatibility is crucial. The following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[6] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 500-600 nm).[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of cell culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Material Exposure: Introduce the APM-functionalized material (or its extract) at various concentrations to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, allowing for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or SDS-HCl solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]
-
Data Analysis: Cell viability is typically expressed as a percentage relative to the untreated control cells.
In Vitro Hemocompatibility Assessment: Hemolysis Assay
The hemolysis assay evaluates the extent to which a material damages red blood cells (erythrocytes), leading to the release of hemoglobin. This is a critical test for any material intended for blood-contacting applications.[10][11]
Principle: The material is incubated with a suspension of red blood cells. The amount of hemoglobin released into the supernatant due to cell lysis is measured spectrophotometrically.[10][11]
Protocol:
-
Blood Collection and Preparation: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA). Prepare an erythrocyte suspension by washing the blood with phosphate-buffered saline (PBS) and centrifuging to remove plasma and buffy coat.
-
Material Incubation: Place the APM-functionalized material in a tube and add the prepared erythrocyte suspension. The ratio of blood to material surface area should be standardized.[10]
-
Controls: Include a negative control (erythrocyte suspension in PBS) and a positive control (erythrocyte suspension with a known hemolytic agent like Triton X-100 or deionized water).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[10]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Biocompatibility Assessment: Subcutaneous Implantation
In vivo implantation studies are essential to evaluate the local tissue response to a biomaterial over time.[12][13]
Principle: The material is implanted into the subcutaneous tissue of a suitable animal model (e.g., rats, rabbits). The tissue surrounding the implant is then examined histologically at different time points to assess the inflammatory response and tissue integration.[12][13]
Protocol:
-
Animal Model: Select a suitable animal model (e.g., Wistar rats). All procedures should be performed in accordance with ethical guidelines for animal research.
-
Material Sterilization: Sterilize the APM-functionalized material using an appropriate method (e.g., ethylene (B1197577) oxide, gamma irradiation) that does not alter its surface properties.
-
Surgical Implantation: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the sterile material. Suture the incision.
-
Post-operative Care: Monitor the animals for any signs of adverse reactions.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.[13]
-
Tissue Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them for histological staining (e.g., Hematoxylin and Eosin - H&E).
-
Histological Evaluation: Examine the stained tissue sections under a microscope to evaluate the thickness of the fibrous capsule, the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells), and signs of tissue integration or degradation.[13]
Mandatory Visualization
To aid in the understanding of the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the biocompatibility of APM-functionalized materials.
Caption: General signaling pathways involved in cellular response to biomaterials.
References
- 1. Difference between Toxicities of Iron Oxide Magnetic Nanoparticles with Various Surface-Functional Groups against Human Normal Fibroblasts and Fibrosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemocompatibility and macrophage response of pristine and functionalized graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. haemoscan.com [haemoscan.com]
- 11. haemoscan.com [haemoscan.com]
- 12. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polymers Incorporating N-(3-Aminopropyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-(3-Aminopropyl)morpholine into polymer structures is a strategy employed to enhance thermal stability and other physicochemical properties. This guide provides a comparative analysis of the expected thermal performance of polymers synthesized with this compound against conventional alternatives, supported by generalized experimental data and protocols. Due to a lack of specific studies focusing solely on the thermal analysis of polymers with this compound as a primary monomer, this guide draws upon its known applications as a curing agent and modifier in polymer systems to infer its impact on thermal stability.
Data Presentation: A Comparative Overview
| Polymer System | Key Monomers | TGA - Onset Decomposition (Td5%) (°C) | TGA - Max. Decomposition Rate (Tmax) (°C) | Char Yield at 600°C (%) | DSC - Glass Transition (Tg) (°C) |
| Epoxy Resin (Control) | Bisphenol A diglycidyl ether, Aliphatic diamine | ~320 | ~350 | ~15 | ~130 |
| Epoxy Resin (Modified) | Bisphenol A diglycidyl ether, This compound | ~340 | ~370 | ~20 | ~145 |
| Aromatic Polyamide (Control) | Aromatic diacid, Aromatic diamine | ~450 | ~480 | ~55 | ~280 |
| Aromatic Polyamide (Hypothetical) | Aromatic diacid, This compound | ~460 | ~490 | ~60 | ~290 |
Note: The data presented for polymers containing this compound is extrapolated based on its known effects in improving thermal and chemical resistance in polymer systems.
Experimental Protocols
A standard methodology for assessing the thermal stability of these polymers involves Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
1. Polymer Synthesis: Example with an Epoxy Resin
-
Materials: Bisphenol A diglycidyl ether (epoxy monomer), this compound (curing agent), and a control aliphatic diamine.
-
Procedure:
-
The epoxy monomer is preheated to a specific temperature (e.g., 80°C) in a reaction vessel.
-
A stoichiometric amount of this compound (or the control diamine) is added to the epoxy monomer with constant stirring.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The mixture is then poured into a preheated mold and cured in an oven. The curing schedule may involve a multi-step process, for instance, 2 hours at 120°C followed by 2 hours at 150°C.
-
After curing, the polymer is allowed to cool down slowly to room temperature before being demolded.
-
2. Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in an alumina (B75360) crucible.
-
The sample is heated from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature (Td5%), the temperature of maximum decomposition rate (Tmax), and the char yield are determined from the TGA curve.
-
3. Thermal Transitions Analysis: Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle. For example, it is first heated from room temperature to a temperature above its expected glass transition (e.g., 200°C) at a heating rate of 10°C/min to erase its thermal history.
-
The sample is then cooled down to room temperature at a controlled rate (e.g., 10°C/min).
-
Finally, a second heating scan is performed at the same heating rate to determine the glass transition temperature (Tg).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and thermal analysis of polymers incorporating this compound.
Caption: Workflow for Synthesis and Thermal Analysis.
Safety Operating Guide
Proper Disposal of N-(3-Aminopropyl)morpholine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-(3-Aminopropyl)morpholine is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. This compound is a corrosive and harmful substance, and proper disposal is not only a matter of safety but also a legal requirement.[1] Adherence to federal, state, and local regulations is mandatory.
Hazard Profile and Safety Precautions
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It is also harmful if it comes into contact with the skin.[1] Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene). |
| Body Protection | Protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or if vapors are generated. |
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Containment: Ensure the waste this compound is stored in a tightly sealed, properly labeled container.[3] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Consult Regulations: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4]
-
Professional Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal facility.[1][2][3] These facilities are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner.
-
Incineration: A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by qualified personnel at a designated facility.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: For small spills, absorb the material with a dry, inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[3]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3][5]
-
Decontaminate: Wash the contaminated surface with water and detergent.
-
Reporting: Report the spill to the relevant safety officer or authority within your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(3-Aminopropyl)morpholine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-(3-Aminopropyl)morpholine, a versatile yet hazardous chemical compound. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or in contact with skin.[2][5] This guide will provide the necessary information for its safe use, from initial handling to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory.[6] Always consult the Safety Data Sheet (SDS) for specific recommendations.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and vapors that can cause severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and protective clothing to prevent skin exposure.[2][6] | Prevents skin contact which can lead to severe burns.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if ventilation is inadequate or when exposure limits may be exceeded. | Protects against inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Remove all potential ignition sources from the immediate area.[3][4]
-
Keep incompatible materials, such as strong oxidizing agents and acids, separate.
2. Handling the Chemical:
-
Wear the complete set of required PPE before handling the substance.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in vapors or mists.[1]
-
When not in use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.
Emergency Protocols: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is crucial.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention. |
Spill Response Plan
A spill of this compound requires a careful and methodical cleanup process.
1. Evacuate and Isolate:
-
Immediately evacuate non-essential personnel from the spill area.
-
Isolate the spill area to prevent the spread of the chemical.[4]
2. Control and Contain:
-
Wearing appropriate PPE, contain the spill by creating a dike around it with an inert absorbent material such as sand, vermiculite, or earth.[2][8]
3. Absorb and Collect:
-
Carefully absorb the spilled material with the inert absorbent.[2]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[9]
4. Decontaminate:
-
Decontaminate the spill area with a suitable cleaning agent.
-
Wash the area thoroughly with soap and water.[9]
-
Ventilate the area to remove any residual vapors.[8]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and its contaminated waste is a critical final step.
1. Waste Characterization:
-
All waste contaminated with this compound should be considered hazardous waste.
2. Collection and Storage:
-
Collect waste in clearly labeled, sealed, and compatible containers.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal Method:
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Alternatively, the material can be sent to a licensed chemical destruction plant.[5][7]
-
Always consult with local, state, and federal environmental regulations to ensure full compliance.[3] Do not discharge to sewer systems.[5][7]
Hazard Data Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[5] |
| Skin Corrosion/Irritation | Causes severe skin burns.[2][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][5] |
Experimental Workflow Visualization
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. This compound | C7H16N2O | CID 61055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
